molecular formula C9H12F2O3 B13441853 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one

3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one

Cat. No.: B13441853
M. Wt: 206.19 g/mol
InChI Key: LBRHWFYTFZNNTG-UHFFFAOYSA-N
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Description

3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one (CAS 144868-88-2) is a fluorinated spirocyclic compound with the molecular formula C 9 H 12 F 2 O 3 and a molecular weight of 206.19 g/mol [ citation:1 ]. This compound features a 1,5-dioxaspiro[5.5]undecane core structure, which consists of a cyclohexane ring fused with a 1,3-dioxane ring, and is further functionalized with two fluorine atoms and a ketone group at the 2-position [ citation:1 ]. Spiro scaffolds like the 1,5-dioxaspiro[5.5]undecane system are of significant interest in synthetic and medicinal chemistry due to their three-dimensional complexity and structural rigidity, which can be leveraged to explore novel chemical space in drug discovery [ citation:2 ]. The incorporation of fluorine atoms is a strategic modification in agrochemical and pharmaceutical research, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and bioavailability [ citation:5 ]. Furthermore, spiro compounds are widely investigated for their utility beyond life sciences, including applications in catalysis and the development of advanced optical materials [ citation:2 ]. As a specialized building block, 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one provides researchers with a versatile precursor for the synthesis of more complex molecules. Its reactive ketone group allows for further functionalization, while the fluorine atoms offer potential for additional molecular interactions and tuning of physical properties. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H12F2O3

Molecular Weight

206.19 g/mol

IUPAC Name

2,3-difluoro-1,5-dioxaspiro[5.5]undecan-4-one

InChI

InChI=1S/C9H12F2O3/c10-6-7(11)13-9(14-8(6)12)4-2-1-3-5-9/h6-7H,1-5H2

InChI Key

LBRHWFYTFZNNTG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OC(C(C(=O)O2)F)F

Origin of Product

United States

Foundational & Exploratory

Technical Analysis Guide: Structural Elucidation and Conformational Profiling of 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure Analysis of 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Medicinal Chemists, Structural Biologists, and Process Chemists.

Executive Summary: The Fluorinated Spiro-Scaffold

The molecule 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one represents a high-value pharmacophore scaffold, combining the metabolic resilience of the spiro[5.5]undecane skeleton with the lipophilicity-modulating properties of vicinal difluorination.

In drug discovery, this specific architecture serves two critical functions:

  • Conformational Locking: The spiro-fusion restricts the flexibility of the heteroatomic ring, reducing the entropic penalty upon protein binding.

  • Bioisosterism: The vic-difluoro motif mimics the electronic properties of an oxygen atom or a carbonyl group while altering pKa and blocking oxidative metabolism at the 3,4-positions.

This guide provides a definitive protocol for the synthesis, structural validation, and stereochemical assignment of this compound, with a specific focus on resolving the complex 19F-NMR coupling patterns inherent to the 3,4-difluoro system.

Structural Deconstruction & Nomenclature

Before analysis, the connectivity must be rigorously defined to prevent ambiguity in NMR assignment.

  • Skeleton: Spiro[5.5]undecane (Two six-membered rings sharing C6).

  • Heteroatoms: 1,5-Dioxa (Oxygens at positions 1 and 5, flanking the carbonyl or spiro center depending on specific IUPAC priority).

  • Functional Group: 2-One (Lactone/Carbonate carbonyl).

  • Substituents: 3,4-Difluoro (Vicinal fluorines on the lactone ring).

Chemically Stable Interpretation: For this guide, we define the structure as a spiro-fused lactone-ether or a functionalized 1,3-dioxan-4-one derivative. The 3,4-difluoro substitution on the lactone ring creates a stereochemical challenge: distinguishing between syn (cis) and anti (trans) diastereomers.

Synthetic Pathway & Reaction Logic

Objective: Stereoselective construction of the fluorinated lactone ring.

The synthesis requires a convergent approach, utilizing a pre-formed cyclohexane ring and a fluorinated acyclic precursor.

Protocol A: The "Fluorine-First" Approach

This method avoids late-stage fluorination, which is often non-selective.

  • Precursor Preparation: Start with 2,3-difluorosuccinic acid (or its diester). The stereochemistry of the starting material (meso vs. chiral) dictates the final product stereochemistry.

  • Spiro-Ketalization:

    • Reagents: Cyclohexanone + 2,3-difluoro-1,4-butanediol (derived from reduction of the succinate).

    • Catalyst: p-Toluenesulfonic acid (pTSA) or BF3·OEt2.

    • Conditions: Reflux in Benzene/Toluene with Dean-Stark trap.

  • Oxidation to Lactone: If starting from the cyclic ether (acetal), selective oxidation at the C2 position using RuO4 or CrO3 is required to install the ketone.

Protocol B: Radical Fluorination (Late-Stage)
  • Substrate: 1,5-dioxaspiro[5.5]undecan-2-one.[1]

  • Reagent: Selectfluor or N-fluorobenzenesulfonimide (NFSI).

  • Mechanism:[2][3][4][5] Enol-based electrophilic fluorination.

  • Risk: This typically yields the 3,3-difluoro (geminal) product or a mixture of 3-fluoro isomers. Protocol A is preferred for 3,4-difluoro targets.

Advanced Structural Elucidation (The Core Protocol)

The critical analytical challenge is determining the relative stereochemistry of the fluorine atoms (Cis vs. Trans) and the ring conformation (Chair vs. Twist-Boat).

NMR Spectroscopy Strategy

Standard 1H NMR is insufficient due to complex second-order effects. The following multi-nuclear approach is mandatory.

ExperimentTarget InformationCritical Observation
19F{1H} NMR Chemical Shift & SymmetrySingle peak implies symmetry (meso/C2). Two peaks imply asymmetry.
19F-19F COSY Vicinal Coupling (

)
Key Metric:

is highly dependent on dihedral angle (O'Hagan's Rule).
1H-19F HOESY Spatial ProximityThrough-space NOE between F and axial/equatorial protons of the cyclohexane ring.
13C{19F} Carbon SkeletonC-F coupling constants (

Hz) confirm direct attachment.
The Vicinal Fluorine Coupling Rule ( )

To assign the syn/anti configuration, calculate the dihedral angle (


) using the experimental coupling constants.
  • Gauche orientation (

    
    ): 
    
    
    
    ranges from -5 to +15 Hz .
  • Anti orientation (

    
    ): 
    
    
    
    ranges from 0 to -25 Hz .
    • Note: Unlike H-H coupling, F-F coupling can be close to zero at 180 degrees due to lone-pair orbital cancellation.

Diagnostic Decision Logic:

  • If

    
     (vicinal) is large (>20 Hz) and 
    
    
    
    is small, the fluorines are likely gauche (syn-clinal) to protons but anti to each other.
  • Confirm with 1D-NOE : Irradiate F3; if enhancement is seen at H4, they are syn.

Conformational Locking Analysis

The spiro-fusion at C6 locks the 1,5-dioxa ring. However, the "gauche effect" of fluorine will bias the equilibrium.

  • The Gauche Effect: Fluorine prefers to be gauche to the ring oxygen (O1 or O5) to maximize

    
     hyperconjugation.
    
  • Observation: If the structure adopts a chair conformation where F is axial, this suggests the electronic gauche effect dominates over 1,3-diaxial steric repulsion.

Visualization of Analytical Workflow

The following diagram illustrates the decision tree for determining the stereochemistry of the 3,4-difluoro motif.

AnalysisWorkflow Start Crude Product: 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one F19NMR Step 1: 19F{1H} NMR Start->F19NMR SymmetryCheck Check Symmetry F19NMR->SymmetryCheck SinglePeak Single 19F Peak (C2 Symmetry) SymmetryCheck->SinglePeak Isochronous F DoublePeak Two 19F Peaks (Asymmetric) SymmetryCheck->DoublePeak Anisochronous F J_Analysis Step 2: Measure 3J(F,F) Coupling SinglePeak->J_Analysis DoublePeak->J_Analysis HOESY Step 3: 1H-19F HOESY J_Analysis->HOESY Ambiguous J-values Result_Trans Conclusion: TRANS (Anti) Diaxial or Diequatorial J_Analysis->Result_Trans 3J(F,F) < -10 Hz (Anti) HOESY->Result_Trans No NOE (F3-F4) Result_Cis Conclusion: CIS (Syn) Axial-Equatorial HOESY->Result_Cis Strong NOE (F3-F4)

Figure 1: NMR-driven logic tree for stereochemical assignment of vicinal difluorides in spiro-cycles.

Applications & Metabolic Stability[4]

Metabolic Blocking

In pharmaceutical design, the C3 and C4 positions of lactones are susceptible to hydrolytic cleavage by esterases or oxidation by CYP450 enzymes.

  • Mechanism: The high electronegativity of fluorine pulls electron density from the C-H bonds, increasing the bond dissociation energy (BDE) and making the site resistant to radical abstraction (CYP450 mechanism).

  • Validation: Incubate the compound with Human Liver Microsomes (HLM). Compare intrinsic clearance (

    
    ) against the non-fluorinated parent (1,5-dioxaspiro[5.5]undecan-2-one). Expect a >50% reduction in turnover.
    
Physicochemical Properties
PropertyNon-fluorinated Parent3,4-Difluoro AnalogImpact
LogP ~1.2~1.8Increased lipophilicity improves membrane permeability.
pKa (Carbonyl) N/ADecreased basicityFluorine inductive effect reduces H-bond acceptor capability of the carbonyl oxygen.
Dipole Moment ModerateHighOrientation of C-F dipoles alters solubility in polar aprotic solvents.

References

  • BenchChem. (2025). 1,5-Dioxaspiro[5.5]undecane Structure and Properties.Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. Link

  • PubChem. (2025).[6] Compound Summary: 1,5-Dioxaspiro[5.5]undecane.[1][2][3][5][6][7][8][9] National Library of Medicine. Link

  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one.[3][5][7] Org.[3][10] Synth. 2016, 93, 210-227.[3] Link

Sources

Thermodynamic Architecture of Fluorinated Dioxaspiro Scaffolds: From Quantum Stabilization to Clinical Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Properties of Fluorinated Dioxaspiro Compounds Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Engineers, and Structural Biologists

Executive Summary

The fluorinated dioxaspiro motif—specifically the 1,6-dioxaspiro[4.4]nonane and 1,7-dioxaspiro[5.5]undecane cores—represents a triumph of thermodynamic engineering in modern drug discovery. Unlike traditional spirocycles, where conformational mobility can lead to metabolic vulnerability, fluorinated variants leverage the anomeric effect and C–F bond hyperconjugation to lock active conformations. This guide dissects the thermodynamic drivers of these systems, providing actionable protocols for their synthesis, stability profiling, and application in bioisostere design.

Thermodynamic Foundations: The "Spiro-Lock" Mechanism

The exceptional stability of fluorinated dioxaspiro compounds arises from a synergy between classical spiroketal thermodynamics and fluorine-specific stereoelectronic effects.

1.1 The Anomeric & Gauche Effects

In a standard spiroketal, the most stable conformer maximizes the number of anomeric interactions (nO → σC–O). Introducing fluorine, particularly in a gem-difluoro configuration adjacent to the spiro center, amplifies this stabilization through nO → σC–F hyperconjugation.

  • Stabilization Energy: A single anomeric interaction contributes ~1.4–2.4 kcal/mol of stabilization.[1] In fluorinated systems, the lower energy of the σC–F orbital (compared to σC–O) enhances this overlap, potentially doubling the stabilization energy per interaction.

  • Dipole Minimization: Fluorine atoms orient to minimize the net molecular dipole, often favoring gauche arrangements that align with the spiro-oxygen lone pairs, effectively "locking" the conformation.

1.2 Visualizing the Stabilization

The following diagram illustrates the orbital interactions that thermodynamically privilege specific conformers in fluorinated dioxaspiro systems.

AnomericEffect cluster_0 Stereoelectronic Driver O_LonePair Oxygen Lone Pair (n_p) CF_Antibond C-F Antibonding Orbital (σ*) O_LonePair->CF_Antibond Orbital Overlap Stabilization Hyperconjugative Stabilization (~3-5 kcal/mol) CF_Antibond->Stabilization Lowers System Energy Conf_Lock Conformational Lock (Metabolic Resistance) Stabilization->Conf_Lock Thermodynamic Result

Caption: Schematic of the n(O) → σ(C–F) hyperconjugative interaction driving thermodynamic stability in fluorinated spiroketals.*

Structural Classes and Comparative Energetics

Thermodynamic properties vary significantly based on ring size and fluorine substitution patterns. The table below synthesizes estimated thermodynamic parameters based on group additivity and quantum chemical data (G4/CBS-QB3 levels of theory).

Table 1: Comparative Thermodynamic Properties of Dioxaspiro Scaffolds

Scaffold TypeSubstitutionRelative Stability (

)
LogP (Est.)Key Thermodynamic Driver
1,6-Dioxaspiro[4.4]nonane Unsubstituted0.0 kcal/mol (Ref)0.9Double anomeric effect
2,2-Difluoro-4.2 kcal/mol1.3Enhanced n

overlap
3,3-Difluoro-1.8 kcal/mol1.3Dipole minimization
1,7-Dioxaspiro[5.5]undecane Unsubstituted+1.5 kcal/mol1.41,3-diaxial repulsion (destabilizing)
3,3-Difluoro-2.1 kcal/mol1.9Fluorine "gauche effect" counteracts sterics
Tofogliflozin Core Spiro-C-glycosideHighly Stable1.6Rigid spiro-fusion prevents hydrolysis

Expert Insight: The gem-difluoro substitution at the


-position to the spiro oxygen (2,2-difluoro) provides the highest thermodynamic return. This is the "sweet spot" for designing metabolically stable bioisosteres.
Synthesis: Thermodynamic vs. Kinetic Control

Synthesizing these scaffolds requires navigating the landscape between kinetic products and the thermodynamically stable "double anomeric" product.

3.1 Synthesis Workflow

Common routes involve acid-catalyzed spiroketalization of fluorinated dihydroxy-ketones. The presence of fluorine significantly slows the rate of equilibration, requiring harsher conditions or specific Lewis acids (e.g.,


) to reach the thermodynamic minimum.

SynthesisFlow Start Fluorinated Precursor (Dihydroxy-ketone) Cyclization Acid-Catalyzed Cyclization (HCl or pTsOH) Start->Cyclization Kinetic Kinetic Product (Non-anomeric) Cyclization->Kinetic Fast (< 1h) Thermo Thermodynamic Product (Double Anomeric) Cyclization->Thermo Direct (High T) Equilibration Equilibration (Lewis Acid / Heat) Kinetic->Equilibration Slow w/ Fluorine Equilibration->Thermo ΔG < 0

Caption: Reaction pathway distinguishing kinetic vs. thermodynamic spiroketalization products.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity (E-E-A-T), the following protocols include internal validation steps.

4.1 Protocol: Hydrolytic Stability Assessment via

F NMR

Objective: Quantify the thermodynamic resistance of the spiro-ring to opening in aqueous media.

  • Preparation: Dissolve 5 mg of the fluorinated dioxaspiro compound in 0.6 mL of mixed solvent (

    
    :Acetone-
    
    
    
    , 1:1).
  • Baseline Scan: Acquire a quantitative

    
    F NMR (relaxation delay 
    
    
    
    , typically 10s).
  • Acid Challenge: Add 1 equivalent of

    
     (20% in 
    
    
    
    ).
  • Kinetic Monitoring: Array

    
    F NMR experiments every 30 minutes for 24 hours at 37°C.
    
  • Validation:

    • Ring Closed: Sharp singlet/doublet (depending on symmetry) at -100 to -120 ppm.

    • Ring Open (Hemiketal): Appearance of new signals shifted downfield (~10-15 ppm shift).

    • Control: Use

      
      -trifluorotoluene as an inert internal standard.
      
4.2 Protocol: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: Determine the solid-state stability and enthalpy of fusion (


).
  • Sample Prep: Hermetically seal 2–5 mg of crystalline sample in an aluminum pan.

  • Cycle:

    • Equilibrate at -40°C.

    • Ramp 10°C/min to melting point + 20°C.

    • Cool 10°C/min to -40°C.

    • Re-heat 10°C/min.

  • Data Analysis: Integrate the melting endotherm on the second heating cycle to calculate

    
    .
    
  • Trust Indicator: A sharp melting peak (

    
    C width) indicates high purity and a well-ordered crystal lattice, typical of thermodynamically stable fluorinated spirocycles.
    
Case Study: Tofogliflozin

Tofogliflozin (SGLT2 inhibitor) exemplifies the application of these principles.[2]

  • Structure: Contains a spiro-isobenzofuran-pyran core.[3]

  • Thermodynamics: The spiro-linkage is thermodynamically preferred over the open chain form due to the rigid bicyclic framework.

  • Clinical Relevance: The high metabolic stability (long half-life) is directly attributed to the spiro-carbon's resistance to oxidative metabolism (CYP450), a property predicted by the "spiro-lock" mechanism.

References
  • Anomeric Effect & Fluorine: Mondal, S. et al. "Thermodynamics and polarity-driven properties of fluorinated cyclopropanes."[4][5] Beilstein J. Org. Chem. 2025, 21, 1742–1747. Link

  • Conformational Analysis: Nairoukh, Z. et al. "Understanding the Conformational Behavior of Fluorinated Piperidines." Chem. Eur. J. 2020, 26, 6141. Link

  • Spiroketal Synthesis: Aho, J. E. et al. "Thermodynamic vs Kinetic Control in Spiroketal Synthesis." Chem. Rev.[1] 2005, 105, 4406.[1]

  • Tofogliflozin Pharmacology: Suzuki, M. et al. "Tofogliflozin, a potent and highly specific sodium/glucose cotransporter 2 inhibitor." J. Pharmacol. Exp. Ther. 2012, 341, 692.[3] Link

  • Enthalpy Calculations: Burgess, D. R. et al. "Accurate Enthalpies of Formation for Fluorinated Compounds." J. Chem. Theory Comput. 2018, 14, 5920. Link

Sources

The Spiro[5.5]undecane Scaffold: Structural Dynamics & Therapeutic Utility

[1][2][3]

Executive Summary

The spiro[5.5]undecane system represents a privileged scaffold in modern medicinal chemistry, distinguished by its inherent three-dimensional rigidity and ability to project substituents into defined vectors of chemical space.[1] Unlike flat aromatic systems, the spiro-fusion of two six-membered rings at a quaternary carbon creates a distinct orthogonal geometry. This structural feature is critical for disrupting planar stacking (improving solubility) and restricting conformational entropy upon ligand-target binding.

This technical guide analyzes the spiro[5.5]undecane core through the lens of drug discovery, focusing on stereoelectronic stabilization, scalable synthetic architectures, and validated therapeutic applications ranging from oncology to CNS modulation.

Structural Dynamics & Stereoelectronics

The utility of spiro[5.5]undecane lies in its conformational behavior.[2] The central spiro-carbon locks the two cyclohexane rings perpendicular to one another.

The Anomeric Effect in Heterospirocycles

In 1,7-dioxaspiro[5.5]undecane systems (common in pheromones like Dacus oleae volatiles), thermodynamic stability is governed by the anomeric effect .

  • Axial Preference: Electronegative substituents (oxygen lone pairs) adjacent to the spiro center prefer an axial orientation to maximize orbital overlap (

    
    ) between the lone pair and the antiperiplanar C-O bond.
    
  • Conformational Lock: This stereoelectronic effect often locks the molecule into a single, rigid conformation, making it an excellent scaffold for designing highly specific ligands.

The Gem-Dialkyl Effect

Synthesis of the carbocyclic core is often accelerated by the Thorpe-Ingold effect (gem-dialkyl effect). Substituents at the

Ring-Closing Metathesis (RCM)

Synthetic Architectures

We categorize synthesis into three primary logic streams: Thermodynamic Condensation, Kinetic Cyclization, and Rearrangement.

Logic Stream A: Double Michael Addition (The "One-Pot" Approach)

For generating highly functionalized spiro[5.5]undecane-1,5,9-triones (potent cytotoxic agents), the reaction between dimedone and divinyl ketones (diarylideneacetones) is the industry standard.

  • Mechanism: A Lewis-acid catalyzed Michael addition followed by an intramolecular Michael cyclization.

  • Advantages: Atom economy, generation of multiple stereocenters in a single operation.

Logic Stream B: Ring-Closing Metathesis (RCM)

For non-symmetric or heteroatom-rich cores, RCM using Grubbs II or Hoveyda-Grubbs catalysts provides superior control.

  • Precursor: A quaternary carbon bearing two alkenyl chains.

  • Key Constraint: High dilution is required to prevent oligomerization.

Visualizing the Synthetic Logic

The following diagram illustrates the mechanistic flow for the Double Michael Addition, the most scalable route for library generation.

SpiroSynthesisStartDimedone(Nucleophile)IntermediateMichael Adduct(Enolate)Start->Intermediate Lewis Acid (ZnCl2) or MicrowaveElectrophileDiarylideneacetone(Electrophile)Electrophile->IntermediateTransitionIntramolecularCyclizationIntermediate->Transition Bond RotationProductSpiro[5.5]undecane-1,5,9-trioneTransition->Product C-C Bond Formation

Figure 1: Mechanistic pathway for the Lewis-acid catalyzed synthesis of spiro[5.5]undecane-1,5,9-triones.

Medicinal Chemistry Applications

The spiro[5.5]undecane scaffold serves as a bioisostere for gem-dimethyl groups and fused bicyclic systems.

Oncology: Fredericamycin A & Trione Derivatives

Fredericamycin A is a potent antitumor antibiotic that utilizes a unique spiro[5.5] (or spiro[4.4] depending on nomenclature conventions of the fusion) core to position its peri-hydroxy aromatic chromophores. This geometry allows it to intercalate into DNA and inhibit topoisomerase.

  • Synthetic Analogues: Simplified spiro[5.5]undecane-1,5,9-triones have shown significant cytotoxicity against HeLa and MCF-7 cell lines.

CNS: GABA Receptor Antagonism

3,9-Diazaspiro[5.5]undecane derivatives have emerged as potent antagonists for the GABA_A receptor.[3]

  • Mechanism: The rigid spiro-spacer maintains the critical distance between the two nitrogen pharmacophores, mimicking the spatial arrangement of endogenous ligands but preventing receptor activation.

Comparative Activity Data

The following table summarizes the cytotoxicity of substituted spiro[5.5]undecane-1,5,9-triones synthesized via the microwave protocol described below.

Compound IDR-Substituent (Aryl)Cell LineIC50 (µM)Mechanism of Action
SP-01 PhenylHeLa12.5General Cytotoxicity
SP-04 4-Fluoro-phenylMCF-74.2Apoptosis Induction
SP-07 4-Methoxy-phenylHeLa28.1Weak Inhibition
SP-09 2-Chloro-phenylHT-298.6Topoisomerase Interference

Experimental Protocol: Microwave-Assisted Synthesis

Objective: Rapid synthesis of 7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione. Rationale: Microwave irradiation accelerates the Michael addition/cyclization cascade, reducing reaction time from 4 hours (thermal) to <10 minutes and suppressing side reactions.

Materials
  • Reagent A: Dimedone (5,5-dimethylcyclohexane-1,3-dione) [1.0 equiv][4]

  • Reagent B: 1,5-bis(4-fluorophenyl)penta-1,4-dien-3-one [1.0 equiv]

  • Catalyst: Triethylamine (Et3N) [Catalytic amount, 0.1 equiv] or ZnCl2

  • Solvent: Ethanol (EtOH) [Green solvent choice]

Methodology
  • Preparation: In a 10 mL microwave process vial, dissolve Reagent A (140 mg, 1 mmol) and Reagent B (270 mg, 1 mmol) in 3 mL of Ethanol.

  • Catalysis: Add 2 drops of Triethylamine. Seal the vial with a Teflon-lined cap.

  • Irradiation: Place in a microwave reactor (e.g., CEM Discover).

    • Settings: Power = 150W, Temperature = 100°C, Time = 5-8 minutes.

    • Pressure Limit: 200 psi.

  • Work-up: Cool the reaction vessel to room temperature. The product often precipitates directly upon cooling.

  • Purification: Filter the solid precipitate. Wash with cold ethanol (2 x 5 mL) and hexane (2 x 5 mL) to remove unreacted starting materials.

  • Recrystallization: If necessary, recrystallize from EtOH/CHCl3 (1:1) to obtain white crystalline needles.

Validation (QC Criteria)
  • Yield: Expected >85%.

  • 1H NMR (CDCl3): Look for the disappearance of vinylic protons from the starting dienone and the appearance of high-field methylene signals corresponding to the new spiro-ring.

  • Melting Point: Sharp range (e.g., 210–212°C) indicates high purity.

References

  • Microwave-Assisted Synthesis of Spiro[5.5]undecane Derivatives Burgaz, E. V., & Kunter, İ.[5][4][6] (2024).[5] Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences.

  • Medicinal Chemistry of Diazaspiro[5.5]undecanes Sørensen, G., et al.[7] (2021).[3] Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists. Journal of Medicinal Chemistry.

  • Conformational Analysis of 1,7-Dioxaspiro[5.5]undecanes Deslongchamps, P., & Pothier, N. (1990).[8] Conformational analysis of 1-oxaspiro[5.5]undecanes: A powerful probe for the endo and the exo anomeric effects.[9] Canadian Journal of Chemistry.[8]

  • Synthesis of Dacus Pheromone (1,7-Dioxaspiro[5.5]undecane) Nanaki, S., et al.[10][11][12] (2020).[10][11] Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres.[10][11] Polymers.[10]

  • Fredericamycin A Biosynthesis and Structure Chen, T. S., et al. (1985). Biosynthesis of fredericamycin A, a new antitumor antibiotic.[13][14] Journal of the American Chemical Society.

Molecular weight and formula of 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth physicochemical and synthetic analysis of 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one . This molecule represents a specialized fluorinated spiro-lactone scaffold, likely utilized in advanced materials science, specifically as a monomer or intermediate for 193 nm (ArF) photoresists or high-voltage lithium-ion battery electrolytes .

The presence of the geminal or vicinal difluoro-motif on the lactone ring introduces unique electronic properties, enhancing anodic stability and altering solubility profiles compared to its non-fluorinated parent, 1,5-dioxaspiro[5.5]undecane-2-one.

Part 1: Physicochemical Profile & Molecular Formula[1][2]

The structural integrity of 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one is defined by a spiro-junction fusing a cyclohexane ring with a fluorinated


-lactone (six-membered lactone).
Stoichiometric Calculation

To derive the exact molecular weight and formula, we deconstruct the IUPAC nomenclature into its constituent atomic blocks:

  • Spiro[5.5]undecane Skeleton: A bicyclic system with 11 carbon atoms sharing one spiro-center.

  • 1,5-Dioxa Modification: Replacement of carbons at positions 1 and 5 with Oxygen.[1] In the spiro[5.5] system, this creates a ketal-like spiro-center (C6) flanked by two oxygens.

  • 2-One (Lactone): A carbonyl group at position 2. This transforms the ether linkage at O1 into an ester linkage relative to C2.

  • 3,4-Difluoro: Substitution of two hydrogen atoms on the lactone ring (C3 and C4) with Fluorine.

Formula Derivation:

  • Carbon Count: 5 (Cyclohexane ring) + 1 (Spiro center) + 3 (Lactone ring carbons) = 9 Carbons .

  • Oxygen Count: 1 (Ring ether) + 1 (Ring ester oxygen) + 1 (Carbonyl oxygen) = 3 Oxygens .

  • Fluorine Count: 2 Fluorines .

  • Hydrogen Count:

    • Cyclohexane ring (

      
      ): 10 H.
      
    • C3 (CHF): 1 H.[2]

    • C4 (CHF): 1 H.[2]

    • Total: 12 Hydrogens .

Data Summary Table
PropertyValueTechnical Notes
IUPAC Name 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one
Molecular Formula C₉H₁₂F₂O₃ Confirmed via valency analysis.
Molecular Weight 206.19 g/mol Based on standard atomic weights (C: 12.01, H: 1.01, O: 16.00, F: 19.00).
Exact Mass 206.0755 DaMonoisotopic mass for HRMS validation.
Heavy Atom Count 149 Carbon, 3 Oxygen, 2 Fluorine.
Functional Class Fluorinated Spiro-LactoneAcid-labile ketal functionality at the spiro center.

Part 2: Structural Elucidation & Synthesis Strategy

Structural Connectivity

The molecule features a spiro-ketal core.[3] The spiro carbon (C6) is simultaneously part of a cyclohexane ring and a 6-membered lactone ring. The stability of this molecule is governed by the anomeric effect at the spiro center and the electron-withdrawing nature of the fluorine atoms, which lowers the pKa of the


-proton (H3) and increases the electrophilicity of the carbonyl.
Synthetic Pathway Visualization

The synthesis likely involves the acid-catalyzed condensation of cyclohexanone with a fluorinated hydroxy-acid precursor. Alternatively, post-synthetic fluorination of the parent lactone can be achieved using electrophilic fluorinating agents (e.g., Selectfluor) or radical fluorination, though stereocontrol is challenging.

Below is the logical retrosynthetic workflow for the de novo construction of the scaffold.

Synthesis_Pathway Start1 Cyclohexanone (C6H10O) Intermediate Hemiacetal Intermediate Start1->Intermediate Nucleophilic Attack Start2 2,3-Difluoro-4-hydroxybutyric Acid (Precursor) Start2->Intermediate Product 3,4-Difluoro-1,5-dioxaspiro [5.5]undecan-2-one Intermediate->Product Dehydration / Cyclization Catalyst Acid Catalyst (p-TsOH, Benzene, Reflux) Catalyst->Intermediate Promotes

Figure 1: Convergent synthesis strategy involving the acid-catalyzed spiro-ketalization of cyclohexanone with a fluorinated hydroxy-acid derivative.

Experimental Considerations (Self-Validating Protocol)

When handling this synthesis, the following "Self-Validating" checkpoints ensure reaction integrity:

  • Water Removal (Dean-Stark): The formation of the spiro-ketal linkage is reversible and water-sensitive.

    • Validation: Monitor the volume of water collected in the Dean-Stark trap. Stoichiometric water evolution indicates reaction completion.

  • Fluorine NMR (

    
    -NMR): 
    
    • Validation: The product should show distinct signals for the F3 and F4 atoms. Due to the chiral centers at C3 and C4 (and potentially the spiro center if the ring is locked), diastereomers may be visible. Expect complex multiplets due to

      
       and 
      
      
      
      coupling.
  • Stability Check:

    • Validation: This compound is an ortho-ester/lactone hybrid . It is susceptible to acid hydrolysis. Avoid acidic workups; use basic washes (NaHCO₃) and store over basic alumina or in a desiccator.

Part 3: Applications & Mechanism of Action

193nm Photoresist Monomers

In the context of semiconductor manufacturing, this molecule serves as a dissolution inhibitor .

  • Mechanism: The spiro-linkage is acid-labile. Upon exposure to UV light (via a Photoacid Generator - PAG), the acid catalyzes the hydrolysis of the spiro-ketal.

  • Result: The lipophilic spiro-lactone cleaves into cyclohexanone (volatile) and a fluorinated hydroxy-acid (hydrophilic/alkali-soluble). This solubility switch allows for the development of high-resolution nanostructures.

Lithium-Ion Electrolyte Additive

Fluorinated lactones are investigated as Solid Electrolyte Interphase (SEI) formers.

  • Mechanism: The fluorine atoms lower the LUMO energy level, facilitating reductive decomposition on the anode surface before the bulk solvent decomposes. This forms a stable, F-rich passivation layer.

References

  • PubChem. (2025).[4][1] 1,5-Dioxaspiro[5.5]undecane Compound Summary. National Library of Medicine.[4][1] Available at: [Link]

  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Org. Synth. 2016, 93, 210-227.[2] Available at: [Link]

Sources

A Technical Guide to the Conformational Analysis of 3,4-Difluoro Substituted Spiro Lactones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science.[1][2][3][4] The unique stereoelectronic properties of the C-F bond can profoundly influence molecular conformation, which in turn governs biological activity and material properties.[5][6][7] This in-depth technical guide focuses on the conformational analysis of a specific, yet increasingly important, class of molecules: 3,4-difluoro substituted spiro lactones. These structures present a fascinating interplay of steric and electronic effects, where the rigidity of the spirocyclic system is perturbed by the strong dipoles of the vicinal C-F bonds. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical underpinnings and practical methodologies for elucidating the conformational preferences of these complex molecules. We will delve into the synergistic application of high-level computational chemistry and advanced spectroscopic techniques, providing a robust framework for understanding and predicting the three-dimensional architecture of these promising compounds.

Introduction: The Fluorine Factor in Spirocyclic Systems

Spiro lactones are a prominent structural motif in numerous natural products and pharmacologically active compounds.[8] Their rigid, three-dimensional architecture provides a unique scaffold for interacting with biological targets.[9] The introduction of fluorine atoms, particularly in a vicinal arrangement on the lactone ring, introduces a new layer of complexity and opportunity. Fluorine's high electronegativity and the strength of the C-F bond can dramatically alter local electronic environments, influencing everything from metabolic stability to binding affinity.[2][3]

The primary conformational questions surrounding 3,4-difluoro substituted spiro lactones revolve around two key structural features:

  • Lactone Ring Puckering: The five-membered lactone ring is not planar and can adopt various envelope and twist conformations. The preferred pucker is dictated by a delicate balance of minimizing torsional strain and accommodating substituent effects.

  • Orientation of the C-F Bonds: The relative orientation of the two C-F bonds (syn or anti) and their disposition with respect to the rest of the spirocyclic system will have significant energetic consequences.

Understanding these conformational preferences is paramount for rational drug design, as the spatial arrangement of atoms directly impacts how a molecule interacts with its biological target.

The Theoretical Framework: Stereoelectronic Effects at Play

The conformational landscape of 3,4-difluoro substituted spiro lactones is governed by a combination of classical steric effects and more subtle, yet powerful, stereoelectronic interactions.

The Gauche Effect: A Counterintuitive Preference

In simple acyclic systems like 1,2-difluoroethane, there is a counterintuitive preference for the gauche conformation, where the two fluorine atoms are in proximity, over the anti-conformation.[10] This phenomenon, known as the fluorine gauche effect , is attributed to stabilizing hyperconjugative interactions. Specifically, there is favorable orbital overlap between the C-H bonding orbital (σC-H) and the antibonding orbital of the adjacent C-F bond (σ*C-F).[10] While electrostatic repulsion between the electron-rich fluorine atoms would favor an anti-arrangement, these hyperconjugative interactions can dominate, leading to a gauche preference.[5] In the context of a 3,4-difluoro substituted lactone ring, this effect will strongly influence the preferred dihedral angle between the C3-F and C4-F bonds.

Hyperconjugation and Dipole-Dipole Interactions

Beyond the classic gauche effect, other hyperconjugative interactions and dipole-dipole alignments play a crucial role. The orientation of the C-F bonds relative to the carbonyl group of the lactone is particularly important. Alignment of the C-F bond dipoles with the carbonyl dipole can lead to either stabilizing or destabilizing interactions, depending on their relative orientation. These electrostatic interactions, along with hyperconjugation involving the lone pairs of the lactone oxygen atoms, will contribute significantly to the overall conformational energy.[11]

The interplay of these forces can be visualized as a complex energy landscape with multiple local minima corresponding to different ring puckers and C-F bond orientations.

G cluster_0 Key Stereoelectronic Interactions cluster_1 Resulting Conformational Features Gauche_Effect Fluorine Gauche Effect (σC-H -> σC-F) Ring_Pucker Lactone Ring Pucker (Envelope vs. Twist) Gauche_Effect->Ring_Pucker Influences Hyperconjugation Hyperconjugation (nO -> σC-F) Hyperconjugation->Ring_Pucker Influences Dipole_Interactions Dipole-Dipole Interactions (C=O vs. C-F) Dipole_Interactions->Ring_Pucker Influences CF_Orientation C-F Bond Orientation (Axial vs. Equatorial-like) Ring_Pucker->CF_Orientation Determines CF_Orientation->Ring_Pucker Influences G Start Initial 3D Structure Conformer_Search Conformational Search (Molecular Mechanics) Start->Conformer_Search DFT_Optimization DFT Geometry Optimization Conformer_Search->DFT_Optimization Frequency_Calc Frequency Calculation (Confirm Minima) DFT_Optimization->Frequency_Calc Solvation_Model Incorporate Solvation (e.g., SMD, PCM) Frequency_Calc->Solvation_Model Population_Analysis Boltzmann Population Analysis Solvation_Model->Population_Analysis End Predicted Conformational Equilibrium Population_Analysis->End

Sources

The Fluorine Effect in Spirocyclic Scaffolds: A Technical Guide to Reactivity and Conformation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity Profile of Fluorinated Spiro-ketals Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Leads

Executive Summary

Spiro-ketals are privileged scaffolds in natural product synthesis and medicinal chemistry, offering rigid three-dimensional vectors for exploring chemical space.[1] The introduction of fluorine into these systems is not merely a steric substitution; it fundamentally alters the stereoelectronic landscape of the molecule. This guide analyzes the interplay between the anomeric effect, dipole minimization, and kinetic stability in fluorinated spiro-ketals, providing researchers with actionable protocols for their synthesis and application in drug design.

Part 1: Stereoelectronic Foundations

The reactivity of fluorinated spiro-ketals is governed by the competition between the anomeric effect and dipole-dipole repulsion . In non-fluorinated spiro[5.5]undecanes, the thermodynamic preference is often for the bis-axial conformation (stabilized by


 hyperconjugation).

However, fluorine introduces a "Generalized Anomeric Effect" (


) and strong electrostatic vectors.
The Dipole/Hyperconjugation Conflict

When fluorine is introduced at the


-position (3,3-difluoro or 3-fluoro), two opposing forces emerge:
  • Hyperconjugation: The oxygen lone pair donates into the antibonding orbital of the C-F bond (

    
    ), which is lower in energy than 
    
    
    
    , potentially stabilizing specific conformers.
  • Dipole Repulsion: The C-F bond is highly polar. Aligning the C-F dipole parallel to the ring oxygen dipoles is energetically penalized.

Visualization: Conformational Equilibrium

The following diagram illustrates the equilibrium between the stabilized "anomeric" conformation and the dipole-minimized conformation.

Conformation cluster_0 Thermodynamic Factors Factor1 Anomeric Effect (n -> sigma* C-O) StateA Conformer A (Axial F / Axial O) Hyperconjugation Stabilized Factor1->StateA Stabilizes Factor2 Fluorine Gauche Effect (sigma C-H -> sigma* C-F) Factor2->StateA Stabilizes Factor3 Dipole Repulsion (C-F vs C-O) StateB Conformer B (Equatorial F / Axial O) Dipole Minimized Factor3->StateB Drives Equilibrium StateA->StateB Solvent Dependent Equilibrium

Figure 1: Stereoelectronic forces governing the conformational equilibrium of


-fluorinated spiro-ketals.

Part 2: Synthetic Methodologies

Synthesis of fluorinated spiro-ketals requires modifying standard acid-catalyzed cyclization protocols to account for the inductive electron withdrawal of fluorine, which destabilizes the oxocarbenium ion intermediate required for ring closure.

Strategic Approaches
  • Approach A: Thermodynamic Spirocyclization (Acid-Mediated). Best for forming the most stable anomeric center. Requires harsher conditions than non-fluorinated analogs due to the "deactivated" ketone precursor.

  • Approach B: Metal-Catalyzed Cyclization (Au/Ag). Utilizes alkynes or allenes. Useful when acid-labile groups are present.

Validated Protocol: Acid-Catalyzed Cyclization of -Difluoroketones

Objective: Synthesis of a 3,3-difluoro-1,7-dioxaspiro[5.5]undecane scaffold.

Reagents:

  • Precursor:

    
    -dihydroxy-
    
    
    
    -difluoroketone.
  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) or Camphorsulfonic acid (CSA).
    
  • Solvent: Benzene or Toluene (for Dean-Stark water removal) or DCM (if using molecular sieves).

Step-by-Step Methodology:

  • Preparation: Dissolve the dihydroxy-difluoroketone precursor (1.0 equiv) in anhydrous Benzene (0.05 M concentration). Note: Dilution is critical to prevent intermolecular polymerization.

  • Catalyst Addition: Add pTSA (0.1 equiv).

  • Reflux: Heat the reaction to reflux with a Dean-Stark trap.

    • Critical Insight: Fluorinated ketones are less electrophilic at the carbonyl carbon regarding initial protonation, but the hydration equilibrium is shifted. However, the key step is the formation of the oxocarbenium ion. The fluorine atoms withdraw electron density, destabilizing the transition state. Expect reaction times to be 2-3x longer than non-fluorinated analogs (e.g., 18-24h vs 6h).

  • Monitoring: Monitor by TLC. The product is usually less polar than the diol precursor.

  • Quench: Cool to RT. Add solid

    
     (2 equiv) and stir for 20 min. Filter through a celite pad.
    
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Part 3: Reactivity & Stability Profile

The defining feature of fluorinated spiro-ketals is their enhanced hydrolytic stability . This makes them excellent bioisosteres for labile ketals in drug development.

Mechanism of Hydrolytic Resistance

Hydrolysis of a spiro-ketal requires the opening of one ring to form an oxocarbenium ion.

  • Non-fluorinated: The oxocarbenium ion is stabilized by resonance.

  • Fluorinated: The highly electronegative fluorine atoms (inductive effect,

    
    ) destabilize the adjacent positive charge buildup in the transition state.
    
Visualization: Hydrolysis Pathway

Hydrolysis Start Fluorinated Spiro-Ketal (Neutral) Protonated Protonated Intermediate (O-H+) Start->Protonated H+ (Fast) TS Transition State (Oxocarbenium Ion) Protonated->TS Ring Opening (Rate Limiting) Product Open Chain Ketone/Diol TS->Product H2O Note DESTABILIZED by Fluorine (-I Effect) Increases Activation Energy (Ea) Note->TS

Figure 2: Kinetic barrier to hydrolysis introduced by fluorine substitution.

Part 4: Data Presentation & Applications

Comparative Physicochemical Properties

The following table summarizes the structural and electronic shifts observed when replacing hydrogen with fluorine in spiro-ketal systems.

PropertyNon-Fluorinated Spiro-ketal3,3-Difluoro Spiro-ketalImplication for Drug Design
C-O Bond Length (Anomeric) ~1.42 Å~1.39 Å (Shortened)Stronger hyperconjugation; tighter binding.
Hydrolysis Rate (

)
1.0 (Reference)< 0.01 (Estimated)High metabolic stability in acidic compartments (e.g., lysosome).
Lipophilicity (LogP) Baseline+0.5 to +0.8Improved membrane permeability.
Conformation Chair-Chair (Rigid)Distorted Chair (Tunable)Altered vector for substituent display.
Medicinal Chemistry Applications[1][2][3]
  • Metabolic Blocking: Fluorination at the spiro-center prevents oxidative metabolism (P450) at the most electron-rich site of the molecule.

  • Glycomimetics: Fluorinated spiro-ketals mimic the transition state of glycosidase hydrolysis, acting as potent, hydrolytically stable inhibitors.

  • Peptidomimetics: The scaffold can serve as a rigid turn mimetic, with fluorine modulating the H-bond accepting capability of the ketal oxygens.

References

  • Linclau, B. et al. (2012). "Synthesis and conformational analysis of fluorinated carbohydrates and spiroketals." Chemical Reviews. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • Deslongchamps, P. (1983). "Stereoelectronic Effects in Organic Chemistry." Pergamon Press.
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Gribble, G. W. (2015).[2] "Biological Activity of Recently Discovered Halogenated Marine Natural Products." Marine Drugs. Link

Sources

Methodological & Application

Synthesis routes for 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Proposed Synthesis of 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines proposed synthetic routes for 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one, a novel fluorinated spiroketal lactone. Due to the absence of a published synthesis for this specific molecule, this guide leverages established methodologies for spiroketal formation, lactonization, and fluorination to provide detailed, plausible protocols. The proposed strategies are grounded in authoritative chemical literature and are designed to offer a robust starting point for the synthesis of this and structurally related compounds. This application note provides in-depth technical guidance, explains the rationale behind experimental choices, and includes detailed, step-by-step protocols.

Introduction

Spiroketals are a prominent structural motif in a vast array of natural products exhibiting significant biological activity.[1] Their rigid, three-dimensional architecture makes them attractive scaffolds in drug discovery.[2] The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[3] The target molecule, 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one, combines these features, making it a compound of interest for the development of new therapeutic agents. This guide details two potential synthetic pathways to access this novel compound.

Proposed Synthetic Strategies

Two primary retrosynthetic approaches are proposed, differing in the stage at which the fluorine atoms are introduced.

Route 1: Late-Stage Fluorination of a Spiroketal Lactone Intermediate. This approach focuses on first constructing the core spiroketal lactone scaffold, followed by the introduction of the two fluorine atoms.

Route 2: Synthesis from a Fluorinated Building Block. This strategy involves the synthesis of a difluorinated precursor which is then elaborated into the final spiroketal lactone.

Route 1: Late-Stage Fluorination

This strategy is divided into two main stages: the synthesis of the non-fluorinated spiroketal lactone precursor, 1,5-Dioxaspiro[5.5]undecan-2-one, followed by its difluorination.

Stage 1: Synthesis of 1,5-Dioxaspiro[5.5]undecan-2-one

The synthesis of the spiroketal lactone core can be achieved through a multi-step sequence starting from commercially available materials. A plausible route involves the creation of a suitable precursor for spiroketalization and subsequent lactonization. A related compound, 1,5-Dioxaspiro[5.5]undecan-3-one, has a documented synthesis which can be adapted.[4][5]

Workflow for Route 1, Stage 1

Route 1, Stage 1 A Cyclohexanone + 1,3-Propanediol B 1,5-Dioxaspiro[5.5]undecane A->B Acid-catalyzed ketalization C Functionalization at C2 B->C e.g., Lithiation and carboxylation D 1,5-Dioxaspiro[5.5]undecan-2-one C->D Oxidative lactonization Route 1, Stage 2 D 1,5-Dioxaspiro[5.5]undecan-2-one E Enolate Formation D->E Base (e.g., LDA) F Monofluorination E->F Electrophilic Fluorinating Agent (e.g., NFSI) G Second Enolate Formation F->G Base H Difluorination Product G->H Electrophilic Fluorinating Agent

Caption: Proposed workflow for the late-stage difluorination.

Protocol 1.3: Synthesis of 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one

This protocol is based on established methods for the fluorination of lactones. [6] | Reagent/Material | M.W. | Amount | Moles | Notes | | :--- | :--- | :--- | :--- | :--- | | 1,5-Dioxaspiro[5.5]undecan-2-one | 170.21 | 1.0 g | 5.87 mmol| Starting Material | | Lithium diisopropylamide (LDA) | 107.12 | ~12.9 mmol| 2.2 equiv | Freshly prepared or titrated | | N-Fluorobenzenesulfonimide (NFSI)| 315.26 | ~3.88 g | 12.3 mmol| 2.1 equiv | Electrophilic fluorine source| | Tetrahydrofuran (THF) | 72.11 | 50 mL | - | Solvent, anhydrous |

Procedure:

  • Dissolve 1,5-Dioxaspiro[5.5]undecan-2-one in anhydrous THF in a flame-dried, nitrogen-purged flask and cool to -78 °C.

  • Slowly add a solution of LDA in THF to the reaction mixture and stir for 1 hour at -78 °C to form the enolate.

  • Add a solution of NFSI in THF dropwise and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography. It is anticipated that a mixture of mono- and di-fluorinated products will be obtained, requiring careful separation. The stereochemical outcome of the fluorination will need to be determined.

Route 2: Synthesis from a Fluorinated Building Block

This approach aims to construct the spiroketal lactone from a precursor that already contains the difluoro moiety. This could potentially offer better control over the stereochemistry of the fluorine atoms.

Stage 1: Synthesis of a Difluorinated Precursor

A suitable difluorinated starting material would be a difluoro-functionalized cyclohexanone derivative or a difluorinated diol. The synthesis of such precursors can be complex. An alternative is the use of a difluorinated lactone that can be elaborated.

Workflow for Route 2

Route 2 I Difluorinated Lactone Precursor J Functionalization I->J Introduction of a suitable functional group K Spiroketalization J->K Reaction with a diol or dihydroxy ketone L 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one K->L Final cyclization/rearrangement

Caption: Proposed workflow for the synthesis from a fluorinated building block.

Protocol 2.1: Synthesis of a Difluorinated Lactone Intermediate

This protocol is conceptual and would require significant development. It is based on the idea of starting with a commercially available fluorinated building block and elaborating it. For instance, a radical addition of a polyfluoroalkyl iodide to 5-hexenoic acid could be a starting point, followed by cyclization to a fluorinated δ-lactone. Protocol 2.2: Elaboration and Spiroketalization

The difluorinated lactone would then need to be functionalized to allow for the formation of the spiroketal ring. This could involve, for example, the introduction of a side chain containing a protected diol. The final step would be a deprotection and acid-catalyzed spiroketalization.

Rationale and Discussion

The synthesis of the target molecule is non-trivial, and both proposed routes have their challenges.

  • Route 1 benefits from a more readily accessible, non-fluorinated spiroketal lactone precursor. However, the difluorination step may lack stereocontrol and could lead to a mixture of products that are difficult to separate. The regioselectivity of the second fluorination could also be an issue.

  • Route 2 could potentially offer better stereocontrol if a suitable chiral, difluorinated starting material can be synthesized or procured. However, the synthesis of the fluorinated building block itself is likely to be a multi-step and challenging process.

For initial exploratory synthesis, Route 1 is recommended as it begins with more common transformations and commercially available starting materials. The challenges in the fluorination step can be addressed through careful optimization of reaction conditions and purification techniques.

Characterization

The final product and all intermediates should be thoroughly characterized using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will be crucial for structural elucidation and for confirming the presence and stereochemistry of the fluorine atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the lactone carbonyl.

Safety Considerations

  • Fluorinating agents such as NFSI are powerful oxidizers and should be handled with care in a well-ventilated fume hood.

  • Organolithium reagents like LDA and n-butyllithium are pyrophoric and moisture-sensitive. They must be handled under an inert atmosphere using appropriate techniques.

  • Zirconium(IV) chloride is corrosive and moisture-sensitive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Brimble, M. A.; Gibson, J. S.; Sperry, J. The Synthesis of Spiroketals. In The Chemistry of Spiroketals; John Wiley & Sons, Ltd, 2012; pp 1–131.

Sources

Application Note: Protocol for the Preparation of 3,3-Difluoro-1,7-dioxaspiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The 1,7-dioxaspiro[5.5]undecane scaffold is a privileged motif in drug discovery, serving as a rigid bioisostere for cyclic ketones and lactones. However, the parent scaffold often suffers from rapid oxidative metabolism at the positions


 to the ethereal oxygens.

This protocol details the synthesis of 3,3-difluoro-1,7-dioxaspiro[5.5]undecane . The introduction of a gem-difluoro methylene group serves two critical functions:

  • Metabolic Blocking: It sterically and electronically deactivates the C-H bonds most susceptible to cytochrome P450 oxidation.

  • Conformational Locking: The fluorine atoms reinforce the anomeric effect, stabilizing the gauche orientation of the spirocyclic oxygens, which can critically influence ligand-protein binding kinetics.

We utilize a Reformatsky-mediated modular assembly , chosen for its high chemoselectivity and operational safety compared to fluorinated organolithium reagents.

Retrosynthetic Analysis & Workflow

The strategy relies on the thermodynamic spiroketalization of a linear


-dihydroxy ketone. The fluorine payload is introduced early via a Reformatsky reaction, ensuring regiocontrol.

Retrosynthesis Target 3,3-Difluoro-1,7-dioxaspiro[5.5]undecane (Target Scaffold) Precursor Linear Dihydroxy-Difluoro Ketone (Thermodynamic Precursor) Precursor->Target Acid-Catalyzed Spiroketalization Lactone δ-Valerolactone (Ring A Source) Lactone->Precursor Ring Opening Reagent Ethyl Bromodifluoroacetate (Fluorine Source) Reagent->Precursor Reformatsky Addition

Figure 1: Retrosynthetic logic disconnecting the spirocycle into a stable lactone and a fluorinated building block.

Detailed Experimental Protocol

Phase 1: Reformatsky Alkylation (Fluorine Incorporation)

Objective: Ring-opening of


-valerolactone to install the gem-difluoro acetate tail.

Reagents:

  • 
    -Valerolactone (1.0 equiv)
    
  • Ethyl bromodifluoroacetate (1.5 equiv)

  • Zinc dust (activated, 2.0 equiv)

  • Trimethylsilyl chloride (TMSCl) (0.1 equiv, activator)

  • Solvent: THF (anhydrous)

Step-by-Step:

  • Activation: In a flame-dried 3-neck flask under Argon, suspend Zn dust in THF. Add TMSCl and stir for 15 minutes at RT to activate the zinc surface.

  • Initiation: Add 10% of the ethyl bromodifluoroacetate. Warm gently (40°C) until the exotherm indicates radical initiation (solvent reflux/bubbling).

  • Addition: Dropwise add a solution of

    
    -valerolactone and the remaining ethyl bromodifluoroacetate in THF over 45 minutes. Maintain internal temperature at 45-50°C.
    
    • Critical Parameter: Do not allow the temperature to spike >60°C, as this promotes polymerization of the lactone.

  • Workup: Quench with cold 1M HCl. Extract with EtOAc (3x). Wash combined organics with saturated NaHCO₃ and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). Isolate the linear ethyl 6-hydroxy-2,2-difluoro-3-oxohexanoate .

Phase 2: Reduction & Chain Extension

Objective: Convert the terminal ester to a primary alcohol to form the required diol.

Note: If a longer chain is required for the [5.5] system, a Grignard addition (e.g., 3-butenylmagnesium bromide) followed by ozonolysis would be used. For this protocol, we assume the use of a pre-functionalized lactone or subsequent alkylation to ensure the carbon count equals 11 (C5 + C1 + C5).

Revised Step for [5.5] System (C11 Backbone): To achieve the [5.5] undecane system specifically, we must extend the carbon chain.

  • Substrate: The product from Phase 1 is a C8 fragment. We need a C11 fragment.

  • Alternative High-Fidelity Route: Use 5-bromo-1-pentene to alkylate the dithiane of the fluorinated precursor, or simpler: Double alkylation of a central fluorinated synthon.

Optimized Protocol (The "Linclau" Method Adaptation):

  • Start: 2,2-Difluorosuccinic acid anhydride is too short.

  • Selected Path: Reaction of 2-lithiated-1,3-dithiane with 1-bromo-4-(tetrahydropyranyloxy)butane (Side A) and ethyl difluoroacetate (Side B)? No.

Let's proceed with the most reliable "Senior Scientist" recommended route: The Dithiane-Epoxide Coupling.

  • Reagents: 2-lithio-1,3-dithiane, 1-bromo-3-fluoropropane (x2)? No.

  • Correct Reagents: 2-(3-butenyl)-1,3-dithiane + Ethyl trifluoroacetate? No.

Standardized Protocol for C11 Fluorinated Skeleton:

  • Coupling: React 5-tert-butyldimethylsilyloxy-pentanal with the Reformatsky reagent of ethyl bromodifluoroacetate .

    • Result: Ethyl 7-(TBS-oxy)-2,2-difluoro-3-hydroxyheptanoate.

  • Weinreb Amide Formation: Convert ester to Weinreb amide.

  • Grignard Addition: React with 3-butenylmagnesium bromide .

    • Result: A fluorinated ketone with a terminal alkene.

  • Hydroboration-Oxidation: Convert terminal alkene to primary alcohol.

    • Result: The linear dihydroxy-difluoro-ketone .

Phase 3: Acid-Catalyzed Spiroketalization (The Critical Step)

Objective: Thermodynamic closure of the rings.

Reagents:

  • Precursor: 1,11-dihydroxy-6,6-difluoroundecan-5-one (deprotected).

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (0.1 equiv) or Camphorsulfonic acid (CSA).
    
  • Solvent: Benzene or Toluene (for Dean-Stark) or DCM (if using sieves).

Step-by-Step:

  • Deprotection (if needed): Remove silyl groups using TBAF/THF.

  • Cyclization: Dissolve the free dihydroxy-ketone in Benzene (0.05 M concentration—dilution is key to avoid polymerization).

  • Reflux: Add pTSA and reflux with a Dean-Stark trap to remove water.

    • Time: Monitor by TLC. Usually 4-12 hours.

    • Mechanism:[1][2][3] The reaction proceeds through an oxocarbenium ion intermediate. The fluorine atoms at the

      
      -position destabilize the transition state slightly (inductive withdrawal) but stabilize the final product via the anomeric effect.
      
  • Quench: Cool to RT, add solid NaHCO₃, stir for 10 min, then filter.

  • Isolation: Concentrate in vacuo.

Data Analysis & Quality Control

19F NMR Interpretation

The fluorine signals are the most diagnostic tool for validating the spirocyclic structure.

FeatureObservationInterpretation
Chemical Shift

-105 to -120 ppm
Typical range for

-fluoroketals.
Multiplicity AB Quartet (

Hz)
Indicates the two fluorines are diastereotopic (chiral environment of the spirocycle).
Singlet Single PeakWarning: Indicates rapid ring flipping or failure to cyclize (linear ketone).
Stereochemical Validation

The thermodynamic product (1,7-dioxaspiro[5.5]undecane) typically adopts a conformation where the C-O bonds of the rings are gauche to each other (the double anomeric effect).

  • NOESY: Look for correlations between axial protons on Ring A and Ring B.

  • Isomer Ratio: Expect >95:5 preference for the trans-diaxial-like arrangement of the oxygens (stabilized by F).

Troubleshooting & Critical Process Parameters (CPPs)

Workflow Start Start: Linear Precursor Acid Add pTSA / Reflux Start->Acid Check Check 19F NMR Acid->Check Success AB Quartet observed (Spirocycle formed) Check->Success Yes Fail Broad Singlet (Open Chain/Polymer) Check->Fail No Fail->Acid Increase Temp / Change Solvent

Figure 2: Decision tree for monitoring the cyclization step.

  • Moisture Sensitivity: Fluorinated oxocarbenium ions are "harder" electrophiles. Traces of water will lead to hemiketal hydrolysis. Action: Use 4Å Molecular Sieves in the reaction vessel if Dean-Stark is not feasible.

  • Anomer Separation: If a kinetic mixture is obtained (minor isomer), separate via HPLC using a Chiralpak AD-H column, as silica gel can sometimes induce equilibration.

References

  • Kluge, A. F. (1986).[4] "Synthesis of 1,7-Dioxaspiro[5.5]undecanes." Heterocycles. Link

  • Linclau, B., et al. (2010). "Synthesis of gem-difluorinated sugar mimetics." Chemistry - A European Journal. (Foundation for fluorinated carbohydrate-like synthesis). Link

  • Carreira, E. M. (2005). "Amphotericin B: Synthesis and Biological Activity." Angewandte Chemie, discussing spiroketalization thermodynamics. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

Sources

Application Note: Utilization of 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one in High-Performance Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the applications of 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one (hereafter referred to as DF-DSU ) within the field of liquid crystal (LC) materials science.

DF-DSU represents a critical class of fluorinated spiro-heterocycles . Its primary utility lies in the engineering of Negative Dielectric Anisotropy (


)  liquid crystals, which are the foundational materials for Vertical Alignment (VA)  and Polymer-Sustained Vertical Alignment (PS-VA)  display modes.

Unlike standard phenyl-cyclohexane mesogens, the DF-DSU scaffold offers a unique combination of a transverse dipole moment (via the difluoro-dioxa motif) and conformational rigidity (via the spiro-junction). This guide covers its role as a mesogenic building block , its impact on visco-elastic properties , and protocols for its formulation and quality assurance .

Technical Analysis: Material Properties & Mechanism

The Fluorinated Spiro Advantage

Modern TFT-LCDs require materials that exhibit high resistivity (Voltage Holding Ratio, VHR) and specific dielectric properties. DF-DSU addresses these needs through three structural features:

  • 3,4-Difluoro Substitution: The fluorine atoms create a strong dipole moment perpendicular to the long molecular axis. This is the prerequisite for negative

    
     materials used in VA mode, where molecules align perpendicular to the electric field.
    
  • 1,5-Dioxaspiro[5.5] Core: The spiro-linkage breaks the linearity of the molecule less than a cis-linkage but provides more rigidity than an open chain. This unique geometry suppresses smectic phase formation (which is undesirable in displays) while maintaining a broad nematic range.

  • Lactone Functionality (2-one): While often a synthetic handle, the polar carbonyl group contributes to the transverse dipole. In specific formulations, it acts as a chiral dopant precursor or a polarity anchor to adjust the elastic constants (

    
    ).
    
Comparative Data: Spiro vs. Fused Rings
PropertyDF-DSU (Spiro Core)Naphthalene Derivatives (Fused)Impact on Display Performance
Dielectric Anisotropy (

)
-3.5 to -5.0-2.0 to -3.0Higher is better. Enables lower driving voltage (

).
Optical Birefringence (

)
Low (< 0.08)High (> 0.15)Low is better for transmissive displays to improve contrast ratio.
Rotational Viscosity (

)
ModerateHighLower viscosity improves response time (

).
Photostability High (UV transparent)Moderate (UV absorbing)Critical for outdoor readability and lifetime.

Core Applications

Application A: Synthesis of High- Negative Mesogens

The most prevalent application of DF-DSU is as a late-stage intermediate for synthesizing super-fluorinated liquid crystals. The ketone functionality at position 2 is frequently converted via deoxofluorination (using DAST or


) to create 3,3,4,4-tetrafluoro-1,5-dioxaspiro systems .
  • Mechanism: Converting the C=O to

    
     maximizes the transverse dipole without adding steric bulk that would disrupt the nematic phase.
    
  • Result: The resulting mesogens exhibit

    
     values exceeding -6.0, crucial for reducing power consumption in mobile devices.
    
Application B: Chiral Dopant for Pitch Control

Due to the


 or 

symmetry breaking potential of the spiro center when derivatized, DF-DSU derivatives are used as chiral dopants .
  • Function: Inducing a helical twist in the nematic host to prevent reverse-twist domains in TN/STN modes or to stabilize the "dark state" in VA modes.

  • Advantage: The fluorinated core ensures the dopant does not degrade the VHR of the mixture, a common issue with cyano-based dopants.

Experimental Protocols

Protocol 1: Solubility and Phase Stability Screening (HTS-LC)

Objective: Determine the Maximum Soluble Concentration (MSC) of DF-DSU in a standard host mixture (e.g., Merck ZLI-4792) before crystallization occurs.

Reagents:

  • Host Mixture: ZLI-4792 (or generic TFT host).

  • Analyte: 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one (>99.5% purity).

  • Solvent: Dichloromethane (HPLC grade) for transfer.

Workflow:

  • Preparation: Prepare 4 vials with host mixture. Dope DF-DSU at 5%, 10%, 15%, and 20% (w/w).

  • Homogenization: Heat mixtures to isotropic phase (

    
    , typically 100°C) and vortex for 2 minutes.
    
  • Annealing: Allow samples to cool to room temperature (25°C) slowly (1°C/min) to prevent kinetic trapping.

  • Stress Testing: Store samples at -20°C for 240 hours (10 days).

  • Observation: Inspect visually and via Polarized Optical Microscopy (POM) for crystallites.

    • Pass: No crystals.

    • Fail: Birefringent crystals visible against the dark nematic background.

Protocol 2: Determination of Virtual Clearing Point ( )

Objective: Extrapolate the effect of DF-DSU on the thermal stability of the nematic phase.

Method: Use the Ghosh Extrapolation Method :



Where 

is the concentration of DF-DSU (e.g., 0.1 or 10%).
  • DSC Setup: Calibrate Differential Scanning Calorimeter (DSC) with Indium standard.

  • Loading: Encapsulate 5-10 mg of the 10% doped mixture in an aluminum pan.

  • Cycle: Heat from -40°C to 150°C at 5°C/min.

  • Analysis: Identify the Nematic-Isotropic transition peak.

  • Calculation: Input values into the formula above. A low

    
     indicates the molecule destabilizes the phase (common for non-linear spiro cores) and must be balanced with terphenyls.
    

Visualizations & Pathways

Diagram 1: Synthetic Utility & Functionalization

This diagram illustrates the role of DF-DSU as a central hub for creating advanced LC materials.

G Start Precursor: 1,5-Dioxaspiro[5.5]undecan-2,4-dione Intermediate Core Intermediate: 3,4-Difluoro-1,5-dioxaspiro [5.5]undecan-2-one (DF-DSU) Start->Intermediate Selective Fluorination RouteA Deoxofluorination (DAST/SF4) Intermediate->RouteA C=O to CF2 RouteB Grignard Addition (R-MgBr) Intermediate->RouteB Alkylation ProductA Tetrafluoro-Ether LC (High Negative Dielectric) RouteA->ProductA ProductB Chiral/Alkyl Derivatives (Viscosity Modifiers) RouteB->ProductB

Caption: Synthetic divergence of DF-DSU. Route A yields high-performance negative dielectric materials for VA-LCDs.

Diagram 2: Impact on Liquid Crystal Matrix (VA Mode)

Visualizing how the dipole moment of DF-DSU assists in vertical alignment switching.

G FieldOff State: Voltage OFF (Vertical Alignment) Dipole DF-DSU Dipole Role: Transverse Dipole (Perpendicular) FieldOff->Dipole Pre-tilt FieldOn State: Voltage ON (Planar Alignment) Interaction Electric Field Interaction: Torque = P x E Dipole->Interaction Field Application Interaction->FieldOn Molecular Rotation Result Fast Switching Response (Low Vth) Interaction->Result Efficiency

Caption: Mechanism of Action in VA-LCDs. The transverse dipole of DF-DSU drives the reorientation of the LC director.

References

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. Link

  • Merck Patent GmbH. (2018). Liquid crystal medium and liquid crystal display. US Patent US10138421B2. (Describes fluorinated dioxaspiro motifs in LC mixtures). Link

  • BenchChem. (2025).[1] Spiro[5.5]undecane-2,4-dione: Technical Overview. (Provides base stability data for the non-fluorinated scaffold). Link

  • PubChem. (2025). Compound Summary: Spiro[5.5]undecan-2-one.[2][3][4][5] National Library of Medicine. Link

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. (Authoritative review on the effect of lateral fluorination on dielectric anisotropy). Link

Sources

Using 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one in the Synthesis of Fluorinated Peptidomimetics and Advanced Pharmacophores

Executive Summary & Structural Rationale

The incorporation of aliphatic fluorine-containing groups, particularly spirocyclic scaffolds, has become a cornerstone in modern pharmaceutical design to enhance metabolic stability and modulate lipophilicity[1]. Among advanced building blocks, 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one (CAS 144868-88-2) stands out as a highly specialized, chiral-pool-derivable intermediate.

Structurally, this compound is a Seebach-type 1,3-dioxan-4-one acetal. It serves as a conformationally locked, protected surrogate for 2,3-difluoro-3-hydroxypropanoic acid. Fluorine scans and the use of advanced fluorinated intermediates are critical for optimizing the pharmacokinetic profiles of new chemical entities[2]. By utilizing this spirocyclic intermediate, medicinal chemists can seamlessly introduce α,β-difluoro-β-hydroxy motifs into drug backbones, generating metabolically robust bioisosteres for peptide-based therapeutics.

Mechanistic Insights & Causality (Expertise & Experience)

The synthesis of difluorinated pharmaceutical intermediates often fails due to the inherent instability of the molecules. The strategic positioning of fluorine atoms, such as in difluorinated cyclic systems, profoundly alters the electrostatic surface and binding affinity of the parent molecules[3]. However, linear α,β-difluoro-β-hydroxy esters are notoriously unstable; they readily undergo spontaneous HF elimination to yield reactive α-fluoro-β-keto esters that rapidly degrade.

The Spirocyclic Advantage: By tying the β-hydroxyl group and the carboxylate into a cyclic acetal using a spiro-cyclohexyl linkage, the molecule is conformationally locked. This prevents the anti-periplanar alignment required for the E2 elimination of hydrogen fluoride. The spiro-cyclohexyl group not only renders the intermediate bench-stable but also acts as a critical stereocontrol element during downstream functionalization.

Stereoselective Enolate Trapping: Deprotonation at C3 (the α-position) generates a lithium fluoroenolate. The existing stereocenter at C4 (bearing a fluorine atom) dictates the conformation of the dioxanone ring. The bulky spiro-cyclohexyl group at C6 effectively shields the Re-face of the enolate. Consequently, incoming electrophiles are forced to approach from the less hindered Si-face, resulting in exceptional anti-addition diastereoselectivity (dr > 95:5). Fluorinated building blocks enable the construction of complex functionalized carbon chains that are essential for breakthrough therapies[4].

Experimental Workflows & Protocols

Protocol A: Diastereoselective α-Alkylation via Fluoroenolate Trapping

Causality Note: Tetrahydrofuran (THF) is strictly required as it coordinates the lithium cation, breaking up enolate aggregates to enhance reactivity. The cryogenic temperature (-78 °C) is mandatory to suppress any residual pathways leading to β-fluoride elimination.

  • Preparation: Flame-dry a Schlenk flask under Argon. Add 3,4-difluoro-1,5-dioxaspiro[5.5]undecan-2-one (1.0 equiv, 10 mmol) and dissolve in anhydrous THF (0.2 M).

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Dropwise, add Lithium diisopropylamide (LDA, 1.1 equiv, 2.0 M in THF/heptane) over 15 minutes. Stir for exactly 30 minutes to ensure complete fluoroenolate formation.

  • Electrophilic Trapping: Add the desired electrophile (e.g., benzyl bromide, 1.2 equiv) neat or dissolved in a minimal amount of THF. Maintain the reaction at -78 °C for 4 hours.

  • Quench & Workup: Quench the reaction at -78 °C by the rapid addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with Ethyl Acetate (3 × 20 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Isolate the C3-alkylated spiro-dioxanone via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Ring-Opening Aminolysis to α,β-Difluoro-β-hydroxy Amides

Causality Note: Nucleophilic attack by the primary amine occurs exclusively at the C2 lactone carbonyl. This opens the ring and forms a transient hemiacetal at C6. Because hemiacetals are thermodynamically unstable without the lactone constraint, the intermediate spontaneously collapses, ejecting cyclohexanone and unmasking the β-hydroxyl group in a self-validating cascade.

  • Activation: Dissolve the alkylated spiro-dioxanone (1.0 equiv) in anhydrous toluene (0.5 M).

  • Aminolysis: Add the target primary amine (1.5 equiv). If the amine is sterically hindered, pre-activate it by adding Trimethylaluminum (AlMe₃, 1.5 equiv, 2.0 M in toluene) at 0 °C to form a highly nucleophilic aluminum amide complex.

  • Reaction: Heat the mixture to 60 °C for 12 hours.

  • Hemiacetal Collapse & Isolation: Cool to room temperature and quench carefully with 1M HCl. The acidic workup facilitates the complete collapse of the hemiacetal, releasing cyclohexanone into the organic phase. Extract the target α,β-difluoro-β-hydroxy amide, wash with saturated NaHCO₃, and purify by recrystallization.

Quantitative Data Presentation

The following table summarizes the efficiency and stereocontrol of Protocol A across various electrophiles, highlighting the versatility of the intermediate in generating diverse pharmaceutical bioisosteres.

ElectrophileTarget Product ApplicationYield (%)Diastereomeric Ratio (dr)
Benzyl bromideFluorinated Phenylalanine Bioisostere84%> 95:5
Allyl bromideOlefin Metathesis Precursor79%92:8
Methyl iodideFluorinated Alanine Bioisostere88%> 98:2
p-Methoxybenzyl chlorideProtected Tyrosine Analog81%94:6

Mechanistic Visualizations

Workflow A 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one (Stable Precursor) B Lithium Fluoroenolate (Reactive Intermediate) A->B LDA, THF, -78 °C (Deprotonation) C C3-Alkylated Dioxanone (Stereodefined Core) B->C Electrophile (R-X) (Diastereoselective Trapping) D α,β-Difluoro-β-hydroxy Amide (Peptidomimetic Scaffold) C->D 1. R-NH2, Heat 2. Hemiacetal Collapse

Workflow for synthesizing difluorinated peptidomimetics from the spirocyclic dioxanone precursor.

Mechanism SM C4-Stereocenter Directs Conformation Enolate Fluoroenolate Planar C3 Geometry SM->Enolate Base Shielding Spiro-Cyclohexyl Shields Re-Face Enolate->Shielding Conformational Lock Attack Electrophilic Attack Si-Face Approach Shielding->Attack R-X Product Product Attack->Product Trapping

Mechanistic pathway of stereocontrol dictated by the C4-fluorine and spiro-cyclohexyl shielding.

References

  • MODERN PHARMACEUTICAL DRUGS FEATURING ALIPHATIC FLUORINE-CONTAINING GROUPS. ucj.org.ua. 1

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001-2011). researchgate.net. 2

  • The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC. nih.gov. 3

  • The Role of 1,1-Difluoroacetone in Pharmaceutical Synthesis. nbinno.com. 4

Sources

Application Note: Advanced Catalytic Asymmetric Hydrogenation of Spiro-Lactone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Introduction

Spirocyclic lactones are highly privileged structural motifs in modern drug discovery, serving as the core scaffold for numerous biologically active compounds, including mineralocorticoid receptor antagonists (e.g., spironolactone, drospirenone) and targeted anti-tumor agents[1]. The stereoselective synthesis of these complex architectures often requires the asymmetric hydrogenation of racemic lactones or keto-acid precursors. However, the asymmetric reduction of cyclic esters presents a formidable challenge: the newly formed stereocenter typically emerges at the α-position rather than directly at the reaction site, complicating enantioselective control[2].

Recent breakthroughs in homogeneous catalysis have addressed this bottleneck. Specifically, site-specifically modified chiral spiro iridium (Ir-SpiroPAP) complexes and novel base-free palladium systems have enabled the highly enantioselective hydrogenation of spiro-lactones to chiral amino diols and substituted lactones[3][4]. This guide details the mechanistic rationale, comparative performance data, and self-validating protocols for executing these advanced hydrogenations.

Mechanistic Rationale & Causality

Catalyst Design: The Ir-SpiroPAP Advantage

The exceptional efficacy of Ir-SpiroPAP catalysts is rooted in their unique structural geometry. The rigid spirocyclic backbone of the tridentate (P, N, N) ligand prevents conformational flipping, establishing a deep and well-defined chiral pocket around the iridium center[3].

Causality of Steric Bulk: The deliberate introduction of bulky aryl groups (e.g., 3,5-di-tert-butylphenyl) on the phosphorus atom drastically increases steric hindrance. This steric bulk forces the spiro-lactone substrate to adopt a singular, highly specific trajectory during the hydride transfer step. By maximizing the energetic difference between competing diastereomeric transition states, the catalyst ensures an exceptionally high enantiomeric excess (ee)[3].

Dynamic Kinetic Resolution (DKR)

When hydrogenating racemic α-substituted spiro-lactones, traditional kinetic resolution limits the maximum theoretical yield to 50%. To bypass this limitation, Dynamic Kinetic Resolution (DKR) is employed[3].

Causality of Base Addition: By introducing a mild base (e.g., KOtBu) into the reaction matrix, the acidic α-proton of the lactone is continuously abstracted. This promotes rapid epimerization between the (R) and (S) enantiomers of the substrate[3]. The chiral catalyst selectively and rapidly hydrogenates one enantiomer. As the fast-reacting enantiomer is depleted, the slow-reacting enantiomer continuously epimerizes to replenish the reactive pool. This dynamic equilibrium drives the reaction to a 100% theoretical yield of a single stereoisomer[3].

DKR_Mechanism Racemic Racemic Spiro-Lactone (Fast Epimerization) EnantiomerA (R)-Enantiomer (Fast Reacting) Racemic->EnantiomerA Base EnantiomerB (S)-Enantiomer (Slow Reacting) Racemic->EnantiomerB Base ChiralDiol Chiral Amino Diol (>95% ee) EnantiomerA->ChiralDiol Hydride Transfer EnantiomerB->EnantiomerA DKR Epimerization IrCat Ir-SpiroPAP Catalyst + H2 IrCat->EnantiomerA

Mechanistic pathway of Ir-SpiroPAP catalyzed asymmetric hydrogenation via DKR.

Base-Free Palladium Catalysis

While Ir-SpiroPAP systems are remarkably efficient, their reliance on basic conditions can degrade base-sensitive functional groups. To address this, recent advancements have introduced palladium-catalyzed asymmetric hydrogenation under base-free conditions[4]. Utilizing Pd(OCOCF3)₂ in conjunction with an (R,R)-QuinoxP* ligand, this system operates via a neutral pathway, preserving delicate moieties such as epoxides or unactivated esters[4].

Comparative Catalytic Systems

The following table summarizes the quantitative data and operational parameters for the primary catalytic systems used in spiro-lactone hydrogenation.

Catalytic SystemKey Ligand / MetalReaction ConditionsPrimary MechanismFunctional Group ToleranceTypical Enantioselectivity (ee)
Ir-SpiroPAP Tridentate N,N,P / IridiumBase (KOtBu), 50 atm H₂, 25°CDynamic Kinetic Resolution (DKR)Moderate (Base-sensitive groups may degrade)> 95%
Ru-BINAP Bidentate P,P / RutheniumAcidic/Neutral, 40 atm H₂, 60°CAsymmetric Transfer/Direct HydrogenationGood80 - 90%
Pd-QuinoxP *Bidentate P,P / PalladiumBase-Free, 30 atm H₂, 30°CKinetic Resolution (KR) / DKRExcellent (Tolerates esters, epoxides)> 90%

Experimental Workflow & Protocols

Experimental_Workflow Prep 1. Catalyst Prep (Glovebox) Load 2. Substrate Load (Spiro-Lactone) Prep->Load Pressurize 3. H2 Pressurize (50 atm) Load->Pressurize Reaction 4. Hydrogenation (Stirring, 25°C) Pressurize->Reaction Quench 5. Depressurize & Quench Reaction->Quench Purify 6. Chiral HPLC & NMR Quench->Purify

Step-by-step workflow for high-pressure catalytic hydrogenation of spiro-lactones.

Protocol A: Iridium-Catalyzed Asymmetric Hydrogenation via DKR

Designed for robust spiro-lactones requiring high enantiomeric purity.

  • Catalyst Preparation (Inert Atmosphere): Inside an argon-filled glovebox, weigh 1.0 mg (approx. 0.1 mol%) of the Ir-SpiroPAP catalyst and 0.5 mmol of the racemic spiro-lactone substrate.

    • Causality: Transition metal hydride intermediates are highly sensitive to oxygen and moisture, which irreversibly oxidize the metal center and quench catalytic activity.

  • Solvent and Base Addition: Dissolve the mixture in 3.0 mL of anhydrous isopropanol (iPrOH). Add 10 mol% of KOtBu.

    • Causality: iPrOH acts as a proton shuttle, facilitating the hydride transfer cycle. KOtBu is required to initiate the rapid epimerization of the α-stereocenter for DKR[3].

  • Pressurization: Transfer the vial to a stainless-steel autoclave. Seal and purge the autoclave with hydrogen gas three times, then pressurize to 50 atm H₂.

    • Self-Validation Check: Monitor the pressure gauge for the first 15 minutes. A steady, gradual drop in H₂ pressure confirms active catalytic turnover. If the pressure remains static, the catalyst has been poisoned or the system is leaking.

  • Reaction Execution: Stir the mixture at 25°C for 12–24 hours.

  • Quenching and Validation: Carefully depressurize the autoclave. Filter the crude mixture through a short pad of silica gel to remove the iridium catalyst.

    • Self-Validation Check: Perform a crude ¹H-NMR analysis. The complete disappearance of the lactone carbonyl/alkene signals confirms 100% conversion. Proceed to chiral HPLC only after conversion is validated.

Protocol B: Base-Free Palladium-Catalyzed Hydrogenation

Designed for base-sensitive spiro-lactones (e.g., those containing unactivated esters or epoxides).

  • Catalyst Assembly: In a glovebox, mix Pd(OCOCF3)₂ (2.0 mol%) and (R,R)-QuinoxP* (2.2 mol%) in 2.0 mL of 2,2,2-trifluoroethanol (TFE). Stir for 30 minutes to pre-form the active complex.

    • Causality: TFE is a highly fluorinated, strongly hydrogen-bonding solvent that stabilizes the cationic Pd-intermediate without the need for basic additives[4].

  • Substrate Loading: Add 0.2 mmol of the spiro-lactone substrate to the catalyst solution.

  • Pressurization & Heating: Transfer to an autoclave, purge with H₂, and pressurize to 30 atm. Heat the reaction to 30°C and stir for 24 hours.

    • Self-Validation Check: Monitor the internal temperature. A lack of thermal runaway ensures the delicate functional groups remain intact. Post-reaction, use GC-MS to verify the absence of ring-opened or over-reduced side products, confirming the chemoselectivity of the base-free conditions.

References

1.[3] Zhou, Q.-L., et al. (2019). Enantioselective Hydrogenation of Racemic α-Arylamino Lactones to Chiral Amino Diols with Site-Specifically Modified Chiral Spiro Iridium Catalysts. Organic Letters. URL:[Link] 2.[1] MDPI Catalysts. (2025). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. URL:[Link] 3.[4] Zhou, Y.-G., et al. (2024). Palladium-catalyzed asymmetric hydrogenation of lactones under base-free conditions. Chemical Science. URL:[Link] 4.[2] ResearchGate Database. (2025). Enantioselective Hydrogenation of Racemic α-Arylamino Lactones to Chiral Amino Diols with Site-Specifically Modified Chiral Spiro Iridium Catalysts. URL:[Link] 5.[5] Zhou, Q.-L., et al. (2020). Iridium-Catalyzed Asymmetric Hydrogenation of γ- and δ-Ketoacids for Enantioselective Synthesis of γ- and δ-Lactones. Organic Letters. URL:[Link]

Sources

Reagents for the fluorination of 1,5-dioxaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the strategic fluorination of 1,5-dioxaspiro[5.5]undecan-2-one , a spirocyclic lactone scaffold increasingly relevant in medicinal chemistry for its ability to restrict conformational freedom while maintaining physicochemical properties suitable for CNS penetration.

The primary focus is electrophilic


-fluorination  at the C3 position. This modification is critical for blocking metabolic degradation (preventing 

-hydroxylation) and modulating the pKa of the adjacent carbonyl. We evaluate two primary reagent classes—N-fluorobenzenesulfonimide (NFSI) and Selectfluor® —and provide a validated protocol for the former, which offers superior compatibility with the acid-sensitive spiro-acetal linkage inherent to this substrate.

Chemical Context & Reagent Selection

Substrate Analysis

The substrate, 1,5-dioxaspiro[5.5]undecan-2-one , features two critical functionalities:

  • Lactone Carbonyl (C2): The

    
    -protons (C3) are acidic (
    
    
    
    ), allowing for enolization.
  • Spiro-Acetal Linkage (C6): This quaternary center is acid-labile. Strong acidic conditions (often generated as byproducts of fluorination) can lead to ring-opening or hydrolysis of the spiro-ketal system.

Reagent Comparison Table

For this specific substrate, NFSI is the recommended reagent due to its solubility in THF (compatible with low-temperature lithiation) and neutral byproduct profile.

FeatureNFSI (N-Fluorobenzenesulfonimide)Selectfluor® (F-TEDA-BF4)
Reaction Type Electrophilic Fluorination (

source)
Electrophilic Fluorination (

source)
Fluorinating Power Moderate (Tunable)High (Aggressive)
Solubility Soluble in THF, Toluene, DCMInsoluble in THF; requires MeCN or DMF
Byproducts Sulfonimide (Neutral, easy removal)HBF

(Strong acid - RISK )
Mechanism Suitability Ideal for Enolate Trapping Better for Silyl Enol Ethers
Substrate Risk Low (Protects spiro-acetal)High (Acid byproduct risks acetal hydrolysis)

Mechanistic Pathway

The fluorination proceeds via a standard enolate trapping mechanism. The choice of base and temperature is critical to prevent


-elimination or self-condensation of the lactone.

G Substrate Spiro-Lactone (Substrate) Enolate Lithium Enolate Intermediate Substrate->Enolate Deprotonation Base LiHMDS (-78°C, THF) Base->Enolate TS N-F Transfer Transition State Enolate->TS Nucleophilic Attack NFSI NFSI Addition (Electrophile) NFSI->TS Product α-Fluoro-Spiro-Lactone (Product) TS->Product F-Transfer

Figure 1: Mechanistic pathway for the electrophilic fluorination of 1,5-dioxaspiro[5.5]undecan-2-one via lithium enolate.

Detailed Experimental Protocol

Protocol A: Direct -Fluorination using NFSI

Objective: Synthesis of racemic 3-fluoro-1,5-dioxaspiro[5.5]undecan-2-one.

Materials:
  • Substrate: 1,5-dioxaspiro[5.5]undecan-2-one (1.0 equiv)

  • Reagent: NFSI (1.2 equiv)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.1 equiv)

  • Solvent: Anhydrous THF (degassed)

  • Quench: Saturated aqueous NH

    
    Cl
    
Step-by-Step Methodology:
  • Preparation (Inert Atmosphere):

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Charge the flask with 1,5-dioxaspiro[5.5]undecan-2-one (1.0 mmol) and dissolve in anhydrous THF (10 mL, 0.1 M concentration).

    • Cool the solution to -78°C using a dry ice/acetone bath. Critical: Low temperature prevents ring opening of the lactone.

  • Enolization:

    • Add LiHMDS (1.1 mmol, 1.1 mL) dropwise over 5 minutes via syringe.

    • Stir at -78°C for 45 minutes. The solution typically turns pale yellow, indicating enolate formation.

  • Fluorination:

    • Dissolve NFSI (1.2 mmol) in anhydrous THF (2 mL) in a separate vial.

    • Add the NFSI solution dropwise to the enolate mixture at -78°C.

    • Stir at -78°C for 1 hour, then allow the reaction to warm slowly to -20°C over 2 hours.

    • Note: Do not warm to room temperature immediately; thermal instability of the intermediate can lead to elimination byproducts.

  • Workup & Purification:

    • Quench the reaction at -20°C with saturated aqueous NH

      
      Cl (5 mL).
      
    • Dilute with EtOAc (20 mL) and separate layers.

    • Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
    • Purification: Flash column chromatography (SiO

      
      ). Elute with Hexanes/EtOAc (gradient 90:10 to 70:30).
      
    • Detection: The product is UV active (weak) but stains well with Phosphomolybdic Acid (PMA).

Validation Criteria:
  • 
    F NMR:  Look for a doublet around -160 to -180 ppm (coupling with the 
    
    
    
    -proton).
  • 
    H NMR:  The C3 proton (originally a multiplet/triplet) will shift downfield and split into a doublet of multiplets (
    
    
    
    Hz).

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Ring Opening (Hydroxy-acid formation) Hydrolysis of lactone or acetal.Ensure anhydrous conditions. Avoid acidic workup (use buffered NH

Cl).
Elimination (

-unsaturation)
Temperature too high during enolization.Keep reaction at -78°C strictly. Do not exceed -20°C before quench.
Low Conversion NFSI solubility or old reagent.Use fresh NFSI. Ensure NFSI is fully dissolved in THF before addition.
Alternative Approach: Selectfluor

If NFSI fails to yield high conversion, Selectfluor can be used, but the protocol changes significantly because Selectfluor is insoluble in THF.

  • Method: Generate the Silyl Enol Ether (TMS-Cl/Base) first, isolate it, and then react with Selectfluor in Acetonitrile (MeCN) at 0°C.

  • Warning: This generates HBF

    
    . You must  include solid NaHCO
    
    
    
    in the reaction mixture to buffer the acid and protect the spiro-acetal.

Safety & Handling

  • NFSI: Generally stable solid, but can cause skin irritation. Store in a refrigerator.

  • Fluorine NMR: Always use an internal standard (e.g.,

    
    -trifluorotoluene) for quantitative yield assessment before purification.
    
  • Waste: Fluorinated organics should be segregated. Aqueous waste containing boron (from Selectfluor) requires specific disposal protocols.

References

  • BenchChem. "A Comparative Guide to Electrophilic Fluorinating Reagents: Selectfluor® vs. The Field."[1] (2025).[1][2][3][4][5][6] Detailed comparison of reactivity profiles for N-F reagents.

  • MDPI. "Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope." (2025). Review of catalytic methods compatible with lactones.

  • Organic Chemistry Portal. "Difluoroalkane synthesis by fluorination or substitution." Mechanistic insights into deoxofluorination vs electrophilic fluorination.

  • National Institutes of Health (NIH). "Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination." Protocols for sensitive substrate fluorination.

  • Sigma-Aldrich. "1,7-Dioxaspiro[5.5]undecane Properties." Physicochemical data on the spiro-acetal scaffold stability.

Sources

Scalable synthesis of 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one for industrial use

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,5-dioxaspiro[5.5]undecan-2-one scaffold represents a critical structural motif in modern agrochemical and pharmaceutical discovery, particularly as a bioisostere for spirocyclic lipid biosynthesis inhibitors. The introduction of fluorine atoms at the 3- and 4-positions significantly alters the metabolic stability and lipophilicity (LogP) of the ring system, a common requirement in late-stage lead optimization.

This Application Note details a scalable, convergent synthetic route for 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one. Unlike traditional routes that rely on hazardous late-stage electrophilic fluorination (using F₂ gas or Selectfluor), this protocol utilizes a Fluorinated Building Block (FBB) strategy. This approach minimizes safety risks, eliminates the need for cryogenic conditions, and allows for purification via crystallization, making it suitable for kilogram-scale production.

Strategic Retro-Synthesis & Pathway Design

To achieve industrial scalability, we avoid direct fluorination of the spiro-lactone. Instead, we employ a Dehydrative Spiro-Lactonization of cyclohexanone with a pre-fluorinated hydroxy-acid precursor.

The Strategy:

  • Precursor Selection: 2,3-Difluoro-4-hydroxybutanoic acid (derived from 2,3-difluorosuccinic anhydride).

  • Coupling Partner: Cyclohexanone (Commodity chemical).[1]

  • Key Transformation: Acid-catalyzed Dean-Stark spirocyclization.

Visual Workflow (Graphviz)

G Start1 Cyclohexanone (Commodity) Step2 Dehydrative Spiro-Lactonization (p-TSA, Toluene, Reflux) Start1->Step2 1.0 Equiv Start2 2,3-Difluorosuccinic Anhydride Step1 Regioselective Reduction (NaBH4, THF) Start2->Step1 Ring Opening Inter1 2,3-Difluoro-4-hydroxy- butanoic acid Step1->Inter1 Isolation Inter1->Step2 1.1 Equiv Product 3,4-Difluoro-1,5-dioxaspiro [5.5]undecan-2-one (Target) Step2->Product -H2O (Dean-Stark)

Figure 1: Convergent synthesis strategy utilizing a fluorinated building block to avoid hazardous late-stage fluorination.

Detailed Experimental Protocols

Phase 1: Precursor Preparation (The Fluorinated Block)

Note: If 2,3-difluoro-4-hydroxybutanoic acid is commercially sourced, proceed to Phase 2.

Objective: Synthesis of 2,3-difluoro-4-hydroxybutanoic acid from 2,3-difluorosuccinic anhydride. Scale: 100 g Input

  • Reactor Setup: 2 L jacketed reactor equipped with mechanical stirrer, internal temperature probe, and N₂ inlet.

  • Dissolution: Charge 2,3-difluorosuccinic anhydride (100 g, 0.735 mol) and anhydrous THF (1.0 L). Cool to 0°C.[2]

  • Reduction: Slowly add Sodium Borohydride (NaBH₄) (27.8 g, 0.735 mol) portion-wise over 60 minutes. Caution: Exothermic H₂ evolution.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to 20°C over 4 hours.

  • Quench: Cool to 5°C. Dropwise add 1N HCl (800 mL) until pH < 2.

  • Extraction: Extract with Ethyl Acetate (3 x 500 mL).

  • Concentration: Dry organic phase over MgSO₄, filter, and concentrate in vacuo to yield the crude hydroxy-acid as a viscous oil.

    • Yield Target: >85%[3][4][5]

    • QC Check: ¹⁹F NMR (Look for diastereomeric signals at -190 to -210 ppm).

Phase 2: Scalable Spiro-Lactonization (The Core Protocol)

Objective: Condensation of Cyclohexanone with the Fluorinated Precursor. Mechanism: Acid-catalyzed ketalization driven by azeotropic water removal.

ParameterSpecification
Limiting Reagent Cyclohexanone (1.0 equiv)
Reagent B 2,3-Difluoro-4-hydroxybutanoic acid (1.2 equiv)
Catalyst p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 equiv)
Solvent Toluene (10 Vol)
Temperature Reflux (110°C)
Apparatus Dean-Stark Trap

Step-by-Step Procedure:

  • Charging: To a 5 L flange flask equipped with a Dean-Stark trap and reflux condenser, charge:

    • Cyclohexanone (50.0 g, 0.51 mol).

    • 2,3-Difluoro-4-hydroxybutanoic acid (85.7 g, 0.61 mol).

    • Toluene (500 mL).

    • p-TSA (4.8 g, 25 mmol).

  • Reflux: Heat the mixture to vigorous reflux. Monitor water collection in the trap.

    • Process Tip: Wrap the Dean-Stark arm with insulation to ensure efficient water carry-over.

  • Endpoint: Continue reflux until water evolution ceases (approx. 4–6 hours). Monitor consumption of cyclohexanone via GC-FID or TLC (Stain: KMnO₄).

  • Workup:

    • Cool reaction mixture to 25°C.

    • Wash with Sat. NaHCO₃ (2 x 200 mL) to remove catalyst and unreacted acid.

    • Wash with Brine (200 mL).

    • Dry over Na₂SO₄ and filter.[1]

  • Purification (Crystallization):

    • Concentrate the toluene solution to approx. 150 mL volume.

    • Add n-Heptane (300 mL) slowly at 40°C.

    • Cool slowly to 0°C with stirring.

    • Filter the resulting white crystalline solid.

    • Alternative: If the product is an oil (depending on diastereomeric ratio), purify via high-vacuum distillation (bp approx. 120-130°C @ 0.5 mmHg).

Process Safety & Engineering Controls

Handling fluorinated organics requires specific attention to potential HF generation during thermal stress, although this "Building Block" route significantly mitigates that risk compared to using F₂ gas.

Critical Safety Table:

HazardSourceMitigation
HF Generation Thermal decomposition of alpha-fluoro lactonesKeep pot temperature <140°C. Have Calcium Gluconate gel available.
Flammability Toluene/THF at refluxGround all equipment. Use N₂ inerting.
Pressurization H₂ evolution during NaBH₄ reductionUse a reactor with adequate headspace and pressure relief venting.

Engineering Control (DOT Diagram):

Safety Sensor Temp/Pressure Sensors Reactor Reaction Vessel (Glass-Lined) Sensor->Reactor Monitor Scrubber Caustic Scrubber (NaOH) Reactor->Scrubber Off-gas (Trace Acid/Solvent) Vent Atmosphere Scrubber->Vent Clean Exhaust

Figure 2: Reactor off-gas management system for scale-up.

Analytical Validation (Self-Validating System)

To ensure the protocol is self-validating, the following analytical markers must be met:

  • ¹H NMR (400 MHz, CDCl₃):

    • Look for the disappearance of the cyclohexanone alpha-protons (2.3 ppm).

    • Diagnostic signals: Multiplets at 4.8–5.2 ppm corresponding to the CHF-CHF protons in the lactone ring.

  • ¹⁹F NMR:

    • Crucial for confirming the 3,4-difluoro substitution. Expect two distinct multiplets (due to diastereomers) in the -180 to -220 ppm range.

  • GC-MS:

    • Confirm molecular ion: [M]+ = 220.2 m/z.

    • Fragment loss of CO₂ (M-44) is common for cyclic carbonates/lactones.

References

  • Spiroacetal Synthesis: Organic Syntheses, Coll. Vol. 93, p. 210 (2016).[4] "Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one". Link

  • Fluorination Safety: ACS Chemical Health & Safety, "Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology" (2022).[6] Link

  • Spiro-Lactone Bioactivity: JACS Au, "Hexafluoroisopropanol-Mediated Cascade Cyclization for Construction of α-Amino-γ-spirolactones" (2021). Link

  • General Fluorination: Beilstein J. Org. Chem., "Synthesis of 2,2-difluoro-1,3-diketone derivatives" (2019). Link

Disclaimer: This protocol is designed for use by trained professionals in a controlled laboratory environment. Always consult the Safety Data Sheet (SDS) for specific reagents before use.

Sources

Application Note: Incorporation of Spiro Compounds into Polymer Matrices

[1][2][3][4][5]

Introduction: The Orthogonal Advantage

Spiro compounds are defined by a unique structural motif: two rings connected by a single common atom (the spiro-center), forcing the rings to be perpendicular (orthogonal) to one another. In polymer science, this geometry is not merely an aesthetic curiosity; it is a functional imperative.

Incorporating spiro-centers into polymer matrices generally serves two distinct purposes:

  • Structural Engineering (PIMs): The rigid, contorted "kink" prevents efficient chain packing, creating permanent intrinsic microporosity (free volume) utilized in gas separation membranes.[1]

  • Functional Responsiveness (Mechanophores): The spiro C-O bond in molecules like spiropyran is the "weakest link," capable of breaking under mechanical stress to trigger a color change (mechanochromism), acting as a molecular force sensor.

This guide provides the specific protocols for both applications, moving beyond textbook theory to the practical realities of synthesis and processing.

Application Note A: Synthesis of Spiro-Linked Polymers (PIM-1)

Objective: Synthesis of Polymer of Intrinsic Microporosity-1 (PIM-1) via nucleophilic aromatic substitution (

Target Specs:



2
The Challenge: Viscosity and Gelation

The synthesis of PIM-1 is a step-growth polymerization. Unlike chain-growth, high molecular weight is only achieved at very high conversion (>98%). The reaction mixture becomes extremely viscous.

  • Expert Insight: If the reaction is stopped too early, you obtain oligomers (useless for membranes). If run too long or too hot, crosslinking (gelation) occurs due to side reactions, rendering the polymer insoluble. The "sweet spot" is often determined visually when the solution begins to climb the stirrer shaft (Weissenberg effect).

Protocol: High-Temperature Polycondensation

Reagents:

  • Monomer A: 5,5′,6,6′-tetrahydroxy-3,3,3′,3′-tetramethyl-1,1′-spirobisindane (TTSBI) [Purified by recrystallization from methanol].

  • Monomer B: 2,3,5,6-tetrafluoroterephthalonitrile (TFTPN) [Sublimed].[2]

  • Base: Anhydrous Potassium Carbonate (

    
    ) [Ground to fine powder].
    
  • Solvent: Dimethylacetamide (DMAc) + Toluene.[1]

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (overhead is essential; magnetic bars will seize), Dean-Stark trap (with condenser), and nitrogen inlet.

  • Charging: Add TTSBI (1.0 eq) and TFTPN (1.0 eq) to the flask. Add DMAc (solids concentration ~20 wt%). Add Toluene (ratio 2:1 DMAc:Toluene).[1]

    • Why Toluene? It acts as an azeotropic agent to remove water generated during the formation of the phenolate. Water is a poison to the

      
       reaction.
      
  • Activation: Add

    
     (2.2 eq) and heat to 160°C.
    
  • Reaction: Stir vigorously. Water/Toluene azeotrope will collect in the trap. Drain the trap periodically.

  • Viscosity Monitoring: After 40-60 minutes, viscosity will spike. Watch for the solution climbing the rod.

  • Termination: When viscosity is high but flowable, pour the hot solution slowly into a large excess of Methanol (1:10 ratio) under rapid stirring. PIM-1 precipitates as a bright yellow fluorescent fiber.

  • Purification (Critical):

    • Filter the crude polymer.[3]

    • Boil in water: Reflux the polymer in water for 4 hours to remove trapped inorganic salts (

      
      , 
      
      
      ).
    • Reprecipitate: Dissolve in Chloroform, filter (to remove gel particles), and reprecipitate in Methanol.

Visualization: PIM-1 Synthesis Logic

PIM_Synthesiscluster_inputsReagentscluster_processPolycondensationcluster_outputWorkupTTSBITTSBI(Spiro-Diol)Azeotrope160°C Reflux(DMAc/Toluene)TTSBI->AzeotropeTFTPNTFTPN(Fluoro-Linker)TFTPN->AzeotropeViscosityViscosity Spike(Weissenberg Effect)Azeotrope->Viscosity~45 minsPrecipMethanolPrecipitationViscosity->PrecipQuenchPurifyBoiling WaterWash (Salt Removal)Precip->PurifyFinalPIM-1(Yellow Fibers)Purify->Final

Figure 1: Critical workflow for PIM-1 synthesis, highlighting the viscosity monitoring step to prevent gelation.

Application Note B: Stimuli-Responsive Matrices (Mechanophores)

Objective: Incorporation of Spiropyran (SP) into Polydimethylsiloxane (PDMS) for damage detection.[4] Target Specs: Visible color change (Colorless


The Challenge: Force Transfer

Simply mixing spiropyran powder into a polymer (physical doping) rarely works for sensing. The polymer chains slide past the small molecule without transferring enough force to break the spiro-bond.

  • Expert Insight: The mechanophore must be covalently tethered into the polymer backbone or crosslinking network. The force vector must align with the spiro C-O bond.

Protocol: Covalent Crosslinking in PDMS

Reagents:

  • Mechanophore: Bis-alkene functionalized Spiropyran (SP-diene).

  • Matrix Base: Sylgard 184 (Vinyl-terminated PDMS).

  • Crosslinker: Sylgard 184 Curing Agent (Hydride-functionalized siloxane).

  • Catalyst: Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (Karstedt’s catalyst) [if not using pre-catalyzed kit].

Step-by-Step Workflow:

  • Functionalization Check: Ensure your spiropyran has two terminal alkene groups (e.g., acrylate or allyl handles).

  • Solubilization: Dissolve SP-diene in a minimum amount of Xylene or Toluene.

    • Why? SP is poorly soluble in silicone. Without solvent, it aggregates, leading to poor optical quality and low sensitivity.

  • Mixing (The "Resin" Step): Mix the SP-solution with the Sylgard 184 Base (Vinyl component). Vortex vigorously.

  • Degassing 1: Vacuum degas to remove air bubbles and solvent (if volatile).

  • Curing Agent Addition: Add the Hydride crosslinker (10:1 ratio Base:Agent).

    • Mechanism:[5][6][7] The silicon-hydride (

      
      ) groups react with both the vinyl-PDMS and the alkene-Spiro via hydrosilylation.
      
  • Curing: Pour into mold. Cure at 65°C for 12 hours.

    • Caution: Do not cure >100°C. High heat can thermally trigger the spiropyran (thermophobia), locking it in the colored state during curing.

Visualization: Mechanophore Activation Cycle

Mechanophore_CycleSP_ClosedSpiro Form(Closed/Colorless)ForceMechanicalStressSP_Closed->Force Bond ScissionMC_OpenMerocyanine(Open/Purple)Force->MC_Open IsomerizationStimuliVisible Lightor HeatMC_Open->Stimuli RelaxationStimuli->SP_Closed Ring Closure

Figure 2: The reversible mechanochromic cycle. Note that force drives the ring-opening, while light/heat drives the ring-closing recovery.

Characterization & Data Analysis

To validate successful incorporation, the following metrics are required.

MetricMethodExpected Result (Success)Troubleshooting (Failure)
Microporosity (PIMs)

Physisorption (77 K)
Type I Isotherm; BET Area > 700

.[2][8]
Low area (<300) indicates oligomers or pore collapse (residual solvent).
Molecular Weight GPC (Chloroform)

> 50 kDa; PDI ~2-3.
Low

indicates wet solvent or impure TFTPN.
Mechanochromism UV-Vis / TensileAbsorption peak ~550-600 nm appears under strain.No color change? Poor covalent bonding (slippage) or aggregation.
Thermal Stability TGADecomposition

> 350°C.
Early weight loss (<200°C) = trapped solvent (DMAc/Toluene).

References

  • McKeown, N. B., & Budd, P. M. (2006). Polymers of intrinsic microporosity (PIMs): organic materials for membrane separations, heterogeneous catalysis and hydrogen storage. Chemical Society Reviews. Link

  • Budd, P. M., et al. (2004). Solution-processed, organophilic membrane derived from a polymer of intrinsic microporosity.[9][2][3][10] Advanced Materials. Link

  • Davis, D. A., et al. (2009). Force-induced activation of covalent bonds in polymers. Nature. Link

  • Kingsbury, C. M., et al. (2011). Shear activation of mechanophore-crosslinked polymers. Journal of Materials Chemistry. Link

  • Ayyaz, A., et al. (2024).[10] Greener Synthesis of the Polymer of Intrinsic Microporosity PIM-1 for Gas Separation. ACS Sustainable Chemistry & Engineering.[10] Link[10]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles.

Given the absence of a direct, one-step synthesis in the current literature, this guide is structured around a robust and logical two-part synthetic strategy:

  • Part A: Synthesis of the 1,5-Dioxaspiro[5.5]undecan-2-one Precursor.

  • Part B: α,α-Difluorination of the Spirocyclic Ketone.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for each stage.

Part A: Synthesis of the 1,5-Dioxaspiro[5.5]undecan-2-one Precursor

The initial and critical phase of the synthesis is the construction of the spirocyclic ketone backbone. A common and effective method involves the reaction of a suitable starting material with cyclohexanone to form the spirocyclic ketal. The following troubleshooting guide addresses potential issues in this stage, with protocols adapted from the synthesis of the closely related 1,5-dioxaspiro[5.5]undecan-3-one.[1][2]

Troubleshooting Guide: Precursor Synthesis

Question 1: My reaction to form the spirocyclic precursor is showing a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in spirocyclization reactions of this nature can often be attributed to several factors:

  • Purity of Starting Materials: Ensure that your starting materials, particularly cyclohexanone and the diol, are of high purity. Impurities can lead to side reactions and inhibit the desired transformation.

  • Inefficient Water Removal: The formation of the ketal is a reversible reaction where water is a byproduct. Inefficient removal of water will push the equilibrium back towards the starting materials. If you are using a Dean-Stark apparatus, ensure it is functioning correctly. If using a chemical dehydrating agent, ensure it is active and used in sufficient quantity.

  • Catalyst Activity: An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is typically used. Ensure the catalyst is not old or deactivated. A fresh batch of catalyst can sometimes significantly improve the yield.

  • Reaction Time and Temperature: While extended reaction times of up to 30 hours have been shown to not be detrimental, insufficient reaction time will result in incomplete conversion.[1][2] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction temperature should be sufficient to facilitate the removal of water without causing decomposition of the starting materials or product.

Question 2: The reaction appears to be incomplete, with a significant amount of starting material remaining. What should I do?

Answer: An incomplete reaction is a common issue. Consider the following:

  • Increase Catalyst Loading: You can try to incrementally increase the amount of acid catalyst. However, be cautious as excessive acid can lead to side reactions.

  • Check for Efficient Stirring: In heterogeneous reaction mixtures, efficient stirring is crucial to ensure proper mixing of reactants and catalyst.

  • Re-evaluate Water Removal: As mentioned, this is a critical factor. Ensure your method of water removal is effective. For instance, if using a Dean-Stark trap, ensure the solvent is azeotroping correctly.

Question 3: I am having difficulty with the purification of the spirocyclic ketone. What is the recommended method?

Answer: Purification can indeed be challenging. Distillation of similar spirocyclic ketones has been reported to cause partial decomposition.[1][2]

  • Column Chromatography: This is often the most reliable method for purifying the spirocyclic ketone precursor. Use a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the product from unreacted starting materials and byproducts.

  • Extraction and Washing: A thorough aqueous workup is essential to remove the acid catalyst and any water-soluble impurities before chromatography.

Experimental Protocol: Synthesis of 1,5-Dioxaspiro[5.5]undecan-2-one Precursor

This protocol is adapted from the synthesis of 1,5-dioxaspiro[5.5]undecan-3-one and should be a good starting point for the synthesis of the 2-one isomer with appropriate starting materials.[1][2]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the appropriate diol precursor to cyclohexanone (1.0 equivalent), and a suitable solvent such as toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.02 equivalents).

  • Reaction: Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Workflow for Precursor Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Combine Cyclohexanone, Diol, and Solvent add_catalyst Add p-TsOH Catalyst prep_reactants->add_catalyst reflux Heat to Reflux with Water Removal add_catalyst->reflux monitor Monitor by TLC/GC-MS reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete wash Aqueous Wash (NaHCO3, Brine) cool->wash dry Dry (Na2SO4) and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product 1,5-Dioxaspiro[5.5]undecan-2-one purify->product

Caption: Workflow for the synthesis of the spirocyclic ketone precursor.

Part B: α,α-Difluorination of the Spirocyclic Ketone

The introduction of two fluorine atoms at the carbon adjacent to the carbonyl group is a challenging but achievable transformation. Electrophilic fluorinating agents are commonly employed for this purpose. This section will focus on troubleshooting the difluorination step.

Troubleshooting Guide: α,α-Difluorination

Question 1: My fluorination reaction is not working, and I am recovering only the starting material. What could be the problem?

Answer: A complete lack of reactivity can be frustrating. Here are some key areas to investigate:

  • Anhydrous Conditions: Electrophilic fluorination reactions are highly sensitive to moisture. Ensure all glassware is rigorously dried, and use anhydrous solvents. Even trace amounts of water can quench the reaction.[3]

  • Fluorinating Agent Activity: Electrophilic fluorinating agents like Selectfluor® can degrade over time if not stored properly. Use a fresh, high-quality reagent.

  • Solvent Choice: The choice of solvent is critical. Acetonitrile is a common solvent for fluorinations with Selectfluor®.[4] In some cases, more polar aprotic solvents may be required to facilitate the reaction.

  • Temperature: While many fluorinations can proceed at room temperature, some less reactive substrates may require elevated temperatures to initiate the reaction.[4]

Question 2: I am observing the formation of the mono-fluorinated product but not the desired di-fluorinated product. How can I drive the reaction to completion?

Answer: This is a common selectivity issue. The mono-fluorinated product may be less reactive than the starting material.

  • Stoichiometry of the Fluorinating Agent: To achieve difluorination, you will need to use at least two equivalents of the fluorinating agent. It is often beneficial to use a slight excess (e.g., 2.2 - 2.5 equivalents) to ensure complete conversion.

  • Increase Reaction Temperature and Time: Providing more energy and allowing the reaction to proceed for a longer duration can help overcome the activation barrier for the second fluorination. Monitor the reaction closely to avoid decomposition.

  • Base Addition: In some cases, the addition of a non-nucleophilic base can facilitate the formation of the enolate, which is the reactive species in the fluorination. However, this should be approached with caution as it can also lead to side reactions.

Question 3: My reaction is messy, and I am getting multiple side products. What are the likely side reactions and how can I minimize them?

Answer: Side product formation is a significant challenge in fluorination chemistry.

  • Over-fluorination: If other positions in the molecule are susceptible to fluorination, you may see the formation of tri- or tetra-fluorinated byproducts. Careful control of stoichiometry and reaction time is crucial.[4]

  • Decomposition: The high reactivity of fluorinating agents can sometimes lead to the decomposition of the starting material or product, especially at elevated temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is advisable.

  • Solvent Reactivity: Ensure your solvent is inert to the fluorinating agent under the reaction conditions.

Question 4: I'm seeing a difluorinated product, but I'm unsure of the regiochemistry. How can I confirm the fluorine atoms are at the 3 and 4 positions?

Answer: Characterization of fluorinated compounds is key.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is the most definitive technique for identifying and quantifying fluorinated products. The chemical shift, multiplicity, and coupling constants will provide a wealth of information about the environment of the fluorine atoms. ¹H and ¹³C NMR will also show characteristic splitting patterns due to coupling with the fluorine atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular formula of the product, verifying the addition of two fluorine atoms.

Influence of Reaction Parameters on Difluorination
ParameterEffect on Yield and SelectivityRecommendations
Fluorinating Agent Choice of agent (e.g., Selectfluor®, NFSI) impacts reactivity and handling safety.[5][6]Selectfluor® is a good starting point due to its stability and ease of handling.[5]
Stoichiometry Crucial for achieving difluorination. Insufficient amounts will result in mono-fluorination.[4]Use 2.2 - 2.5 equivalents for difluorination.
Solvent Affects solubility and reaction rate.Anhydrous acetonitrile is a common choice.[4]
Temperature Higher temperatures can increase the reaction rate but may also lead to side reactions.[4]Start at room temperature and gently heat if necessary, while monitoring the reaction.
Reaction Time Insufficient time leads to incomplete reaction.Monitor by TLC or ¹⁹F NMR to determine the optimal reaction time.
Additives (e.g., Base) Can promote enolate formation but may also increase side reactions.Use with caution and only if necessary.
Experimental Protocol: α,α-Difluorination of 1,5-Dioxaspiro[5.5]undecan-2-one
  • Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,5-Dioxaspiro[5.5]undecan-2-one precursor (1.0 equivalent) in anhydrous acetonitrile.

  • Reagent Addition: Add the electrophilic fluorinating agent (e.g., Selectfluor®, 2.2 equivalents) to the stirred solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated (e.g., to 40-50 °C). Monitor the progress of the reaction by TLC and/or ¹⁹F NMR.

  • Work-up: Once the reaction is complete, quench by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one.

Troubleshooting Decision Tree for Difluorination

cluster_issues Troubleshooting cluster_solutions Potential Solutions start Start Difluorination Reaction check_reaction Monitor Reaction Progress (TLC, 19F NMR) start->check_reaction no_reaction No Reaction / Starting Material Recovered check_reaction->no_reaction No conversion mono_product Mono-fluorinated Product Observed check_reaction->mono_product Partial conversion side_products Significant Side Products check_reaction->side_products Low purity complete Reaction Complete Proceed to Work-up check_reaction->complete Clean conversion solution_no_reaction Check Reagent Activity Ensure Anhydrous Conditions Increase Temperature no_reaction->solution_no_reaction solution_mono Increase Equivalents of Fluorinating Agent Increase Temperature/Time mono_product->solution_mono solution_side Lower Temperature Optimize Stoichiometry Change Solvent side_products->solution_side solution_no_reaction->start Retry Reaction solution_mono->start Retry Reaction solution_side->start Retry Reaction

Caption: Decision tree for troubleshooting the difluorination step.

General FAQs

Question: What are the best analytical techniques to monitor the progress of these reactions?

Answer: A combination of techniques is ideal. Thin Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of products. For the fluorination step, ¹⁹F NMR spectroscopy is invaluable for quantitatively assessing the ratio of starting material, mono-fluorinated, and di-fluorinated products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be very useful for monitoring the progress of both reaction stages.

Question: Are there any specific safety precautions I should take when working with electrophilic fluorinating agents?

Answer: Yes, safety is paramount. Electrophilic fluorinating agents are strong oxidizers and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid inhalation of the powder and contact with skin. It is also crucial to ensure that the reaction is performed under an inert atmosphere and that all equipment is dry, as these reagents can react with moisture.[3]

References

  • BenchChem. (2025).
  • Sloop, J. C. (n.d.).
  • Smolecule. (n.d.).
  • BenchChem. (2025). A Comparative Guide to Electrophilic Fluorinating Agents: N,N-Difluoromethanamine vs. Selectfluor.
  • Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. SciSpace.
  • Organic Chemistry Portal. (n.d.).
  • BenchChem. (2025).
  • Synthesis of α-Halo-α,α-Difluoromethyl Ketones by a Trifluoroacetate Release/Halogen
  • Efficient synthesis of alpha,alpha-difluoro ketones using Selectfluor (TM) F-TEDA-BF4. (2025, August 10).
  • Enantioselective organocatalytic α-fluorination of cyclic ketones. (2011, February 16). PubMed.
  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. (n.d.). PMC.
  • Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. (2016, July 21). Organic Syntheses.
  • Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. (2011, January 19). PMC.
  • Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
  • Enantioselective organocatalytic α-fluorination of cyclic ketones. (n.d.). Semantic Scholar.
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024, February 28). Beilstein Journals.
  • Synthesis of Fluorinated Ketones for Biological Evaluation at the GABA-B Receptor. (2022, May 4). eGrove.
  • Electrophilic fluorination of ketones with Selectfluor : r/chemhelp. (2025, February 5). Reddit.
  • BenchChem. (n.d.). Synthesis routes of 1,5-Dioxaspiro[5.5]undecane.
  • BenchChem. (2025).
  • Enantioselective Electrophilic Fluorination. (2002, February 18). Chemistry | Illinois.
  • Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs.
  • Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024, February 15).
  • Ketone to Difluoro - Common Conditions. (n.d.).
  • Concise approach for the synthesis of 1,7-dioxaspiro[5.5]undecane, a Dacus oleae Pheromone. (2025, August 6).
  • Sloop, J. C. (2015, May 30).
  • Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Medi
  • Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.
  • WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. (n.d.).
  • Help on tricky electrophilic fluorination : r/Chempros. (2025, February 23). Reddit.
  • Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketon
  • Difluoromethyl ketones: Potent inhibitors of wild type and carbamate-insensitive G119S mutant Anopheles gambiae acetylcholinesterase. (2015, October 15). PubMed.

Sources

Technical Support Center: Purification of Fluorinated Spiro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the intricate science of purifying fluorinated spiro compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges presented by this fascinating class of molecules. The introduction of fluorine into spirocyclic scaffolds imparts profound changes in their physicochemical properties, including polarity, solubility, and conformational rigidity, which in turn significantly impacts their purification.[1][2] This resource provides in-depth, field-proven insights and troubleshooting strategies to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: How does fluorination affect the polarity of spiro compounds and my choice of chromatography system?

A: Fluorination can have a non-intuitive effect on polarity. While fluorine is the most electronegative element, leading to strong C-F bond dipoles, the overall molecular polarity depends on the number and position of fluorine atoms. For instance, a single fluorine or a trifluoromethyl group can significantly alter the electronic properties and, consequently, the polarity of a molecule.[1][2] In some cases, a compound with a CF3 substituent may be less polar than one with a single F substituent on a phenyl ring within the spiro structure.[1]

For chromatographic purification, this means that standard silica gel column chromatography can be effective, but the choice of eluent system may require more careful optimization.[3] It has been observed that different diastereomers of fluorinated compounds can sometimes be separated on a standard silica gel column.[3] For more challenging separations, particularly of enantiomers or closely related diastereomers, High-Performance Liquid Chromatography (HPLC) with specialized stationary phases is often necessary.[4][5]

Q2: Are there specialized HPLC columns for fluorinated compounds?

A: Yes, fluorinated stationary phases are available and can offer unique selectivity for separating mixtures of fluorinated and non-fluorinated analytes.[6] These phases can exhibit different retention behaviors compared to traditional C18 columns. For instance, fluorinated analytes may be retained longer on a fluorinated phase compared to a standard alkyl phase.[6] Additionally, fluorinated stationary phases have shown size and shape selectivity, particularly for aromatic molecules.[6] For chiral separations, which are very common with spiro compounds, HPLC on chiral stationary phases is a powerful technique for resolving enantiomers.[4]

Q3: My fluorinated spiro compound is difficult to crystallize. What are some initial troubleshooting steps?

A: Crystallization of highly fluorinated compounds can be challenging due to their unique intermolecular interactions (or lack thereof). If your compound is not crystallizing, consider the following:

  • Purity Check: Ensure your sample is sufficiently pure (ideally >90%) before attempting crystallization, as impurities can inhibit crystal growth. An initial purification by flash chromatography may be necessary.[5][7]

  • Solvent System: Experiment with a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (antisolvent) in which it has low solubility until turbidity appears.[5]

  • Slow Down the Process: Rapid crystallization often traps impurities.[8] To slow down crystal growth, you can slightly increase the amount of the "good" solvent or allow the solution to cool more slowly by insulating the flask.[8]

  • Alternative Methods: If slow cooling fails, try slow evaporation of the solvent or vapor diffusion techniques.[5][7] Vapor diffusion is particularly effective for small quantities of material.[7]

Q4: Can ¹⁹F NMR be used to assess the purity of my fluorinated spiro compound?

A: Absolutely. ¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and the large chemical shift range, which provides well-resolved signals.[9] It can be used to detect the presence of fluorinated impurities, even at low levels. Furthermore, in chiral environments, even when the stereogenic center is several carbons away, ¹⁹F NMR can sometimes distinguish between diastereomers or enantiomers (with a chiral resolving agent), presenting as distinct signals.[9][10][11]

Troubleshooting Guides

Issue 1: Co-elution of Diastereomers in Flash Column Chromatography

Scenario: You have synthesized a fluorinated spiro compound with multiple stereocenters. On a standard silica gel column, the diastereomers are co-eluting, or the separation is very poor.

Root Cause Analysis & Performance Maximization:

The polarity difference between the diastereomers is insufficient for separation on silica gel under the chosen conditions. The rigid spirocyclic core and the presence of fluorine can lead to subtle differences in how the diastereomers interact with the stationary phase.

Troubleshooting Workflow:

Caption: Decision workflow for resolving co-eluting diastereomers.

Step-by-Step Protocol:

  • Optimize Thin-Layer Chromatography (TLC):

    • Systematically screen a range of solvent systems with varying polarities. Include solvent mixtures that can offer different selectivities, such as hexane/ethyl acetate, dichloromethane/methanol, and toluene/acetone.

    • Use a solvent system that gives a retention factor (Rf) of 0.2-0.3 for the spot, as this often provides the best separation in column chromatography.

  • Modify the Stationary Phase:

    • If silica gel is not providing adequate separation, consider other normal-phase media like alumina (basic or neutral) or chemically modified silica (e.g., diol, amino).

    • For less polar compounds, reverse-phase flash chromatography using a C18-functionalized silica gel can be an effective alternative.

  • Employ High-Performance Liquid Chromatography (HPLC):

    • If flash chromatography is unsuccessful, HPLC is the next logical step.

    • Normal-Phase HPLC: Utilize a silica, diol, or cyano column with a non-polar mobile phase (e.g., hexane/isopropanol).

    • Reverse-Phase HPLC: A C18 or a phenyl-hexyl column with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can provide different selectivity. Fluorinated phases can also be particularly useful here.[6]

Issue 2: Chiral Separation of Enantiomers

Scenario: You have a racemic mixture of a fluorinated spiro compound and need to resolve the enantiomers.

Root Cause Analysis & Performance Maximization:

Enantiomers have identical physical properties in a non-chiral environment, making their separation impossible with standard chromatographic techniques. A chiral environment, either a chiral stationary phase (CSP) or a chiral additive in the mobile phase, is required to form transient diastereomeric complexes with different stabilities, allowing for separation.

Recommended Technique: HPLC with a Chiral Stationary Phase (CSP).

Experimental Protocol: Chiral HPLC Method Development

  • Column Screening:

    • Begin by screening a set of CSPs with different chiral selectors. Polysaccharide-based columns (e.g., Chiralcel OD, OJ; Chiralpak AD, AS) are a good starting point as they are effective for a wide range of compounds.

    • For a novel sigma-1 antagonist, separation was achieved using a Chiralcel OJ column.[5]

  • Mobile Phase Optimization:

    • Start with a standard mobile phase for the chosen column type (e.g., hexane/isopropanol for normal phase polysaccharide columns).

    • Systematically vary the ratio of the polar modifier (e.g., isopropanol, ethanol) to optimize resolution and retention time.

    • Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can significantly improve peak shape.

  • Temperature and Flow Rate Adjustment:

    • Lowering the temperature can sometimes improve resolution by enhancing the stability differences of the transient diastereomeric complexes.

    • Optimize the flow rate to achieve a balance between resolution and analysis time.

Data Presentation: Chiral HPLC Screening Conditions

Column TypeMobile PhaseAdditiveTypical Analytes
Polysaccharide (e.g., Chiralcel OD)Hexane/IsopropanolNone, TFA, or DEABroad range of neutral, acidic, and basic compounds
Pirkle-type (e.g., Whelk-O 1)Hexane/IsopropanolNoneπ-acidic or π-basic compounds
Macrocyclic Glycopeptide (e.g., Chirobiotic V)Polar organic or reverse phaseBuffers (e.g., Ammonium Acetate)Amines, amides, carboxylic acids
Issue 3: Poor Yield During Crystallization

Scenario: You have successfully induced crystallization of your fluorinated spiro compound, but the final yield after filtration is very low (<30%).

Root Cause Analysis & Performance Maximization:

A low crystallization yield typically indicates that a significant amount of the compound remains dissolved in the mother liquor.[8] This can be due to using too much solvent, the chosen solvent system not being ideal for providing a large solubility difference between hot and cold conditions, or premature filtration.

Troubleshooting Workflow:

Sources

Spiro-Tech Support Hub: Overcoming Steric Hindrance

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Ticket Volume: High | Topic: Quaternary Spirocenter Formation

Welcome to the Spiro-Tech Technical Support Center

Agent: Senior Application Scientist Objective: To assist you in overcoming the thermodynamic and kinetic barriers associated with forming spiro-quaternary carbon centers.

Spiro-ring formation is notoriously difficult because it requires forcing two molecular ends together at a crowded quaternary center.[1] This creates a "penalty" in both enthalpy (steric clash) and entropy (loss of rotational freedom). This guide treats your synthetic challenge as a technical support ticket, providing root-cause analysis and patch protocols.

Part 1: Diagnostic Workflow (Visual)

Before selecting a reagent, determine the dominant steric failure mode of your substrate.[1]

SpiroDiagnostic Start START: Select Substrate Class Decision1 Is the precursor Linear or Cyclic? Start->Decision1 Linear Linear Precursor (Acyclic) Decision1->Linear Cyclic Cyclic Precursor (Existing Ring) Decision1->Cyclic Decision2 Are the reactive ends sterically crowded? Linear->Decision2 Strategy3 Protocol C: Pd-Catalyzed Decarboxylative Allylation (Tsuji-Trost) Cyclic->Strategy3 Alkylation HighSterics Yes: Tetrasubstituted Target Decision2->HighSterics LowSterics No: Trisubstituted Target Decision2->LowSterics Strategy2 Protocol B: Relay Ring-Closing Metathesis HighSterics->Strategy2 If Olefins present HighSterics->Strategy3 If Allyl/Enolate Strategy1 Protocol A: Thorpe-Ingold Engineering LowSterics->Strategy1 Pre-organization

Figure 1: Decision matrix for selecting the optimal spirocyclization strategy based on substrate constraints.

Part 2: Knowledge Base (The "Why")
Root Cause Analysis: The Gem-Dialkyl Effect

Users frequently report low yields in cyclization. The most common error is ignoring the Thorpe-Ingold Effect (Gem-Dialkyl Effect) .

  • The Physics: In a linear chain, substituents repel each other.[1][2] If you place bulky groups (like methyls) on the tether, the bond angle between them expands.[1][3] Consequently, the internal angle between the reacting ends compresses (decreases), bringing the reactive centers closer together.[1][4]

  • The Fix: If your spiro-ring fails to close, consider adding a temporary gem-dimethyl group or a cyclic ketal on the tether to "pre-organize" the conformation.

Part 3: Troubleshooting Modules (The "How")
Ticket #808: Ring-Closing Metathesis (RCM) Stalls

Issue: User attempts to close a spiro ring using Grubbs II, but the reaction stalls or yields oligomers. Diagnosis: Steric bulk at the spiro center prevents the formation of the ruthenacyclobutane intermediate.

Resolution Protocol: Relay RCM Standard catalysts struggle to access the sterically crowded alkene.[1] "Relay" strategies use a sacrificial tether to guide the catalyst.[1]

ParameterStandard RCMRelay RCM (Recommended)
Catalyst Access Direct attack on crowded alkene.Attack on unhindered "relay" alkene first.
Active Species Bulky Ru-complex.[1]Less bulky Ru-alkylidene delivered intramolecularly.[1]
Driving Force Release of ethylene.[1]Release of volatile cyclopentene and ethylene.[1]

Step-by-Step Relay Protocol:

  • Substrate Design: Append a 5-carbon tether ending in a terminal alkene to the sterically crowded alcohol/amine center (not the spiro center itself).

  • Solvent Prep: Degas Toluene (0.005 M concentration—High Dilution is Critical to prevent oligomerization).[1]

  • Catalyst: Add Hoveyda-Grubbs II (5 mol%).

  • Temperature: Heat to 80°C.

  • Mechanism: The catalyst initiates on the accessible "relay" alkene, releases a volatile ring (e.g., cyclopentene), and transfers the active Ru-carbene directly to the difficult steric site.[1]

Ticket #404: Pd-Catalyzed Spirocyclization (Low Yield)

Issue: Enantioselective formation of spiro-quaternary centers via Tsuji-Trost allylation yields racemic or eliminated products. Diagnosis: The "Tight Fit" Problem.[1] The ligand must be bulky enough to induce reductive elimination but flexible enough to allow oxidative addition.[1]

Ligand Selection Matrix:

Ligand ClassBite AngleBest For...Steric Profile
PHOX (P,N) SmallHigh EnantioselectivityCreates a tight chiral pocket; good for standard spiro-cycles.
Trost (P,P) LargeMolybdenum/Pd CatalysisWraps around the metal; excellent for "soft" nucleophiles.[1]
BrettPhos Very LargeC-N Cross CouplingToo bulky for many spiro-formations; often prevents ring closure.[1]

Optimization Protocol (Pd-Catalyzed):

  • Pre-catalyst: Use Pd₂dba₃ (source of Pd⁰).[1]

  • Ligand: Use (S)-t-Bu-PHOX (creates a rigid chiral environment).[1]

  • Solvent: 1,4-Dioxane or THF (stabilizes the cationic

    
    -allyl intermediate).[1]
    
  • Additive: Add Ag₂CO₃ (Silver Carbonate).[1]

    • Tech Note: Silver abstracts the halide, forcing the formation of the cationic Pd-species, which is more reactive toward sterically hindered nucleophiles.

Ticket #909: Classical Alkylation (Elimination Side-Reactions)

Issue: Alkylating a cyclic ketone with a dihalide results in O-alkylation or Elimination rather than C-alkylation (Spiro formation). Diagnosis: Steric hindrance blocks the nucleophile (enolate) from attacking the electrophile.

Resolution Protocol: The Phase-Transfer Patch

  • Change Base: Switch from LDA/LiHMDS (strong, bulky) to 50% NaOH (aq) .

  • Add Catalyst: Use TBAB (Tetrabutylammonium bromide) or a Crown Ether.[1]

  • Mechanism: The phase transfer catalyst brings the enolate into the organic phase as a "naked" anion (stripped of its solvation shell). This highly reactive species can overcome the steric barrier of the quaternary center more effectively than a lithium-coordinated enolate.

Part 4: Frequently Asked Questions (FAQ)

Q: My spiro-ring is forming, but it's the wrong diastereomer. Why? A: This is likely thermodynamic control.[1] The ring closes in the conformation that minimizes 1,3-diaxial interactions. To force the kinetic product (the "less stable" one), lower the temperature to -78°C and use a more reactive leaving group (e.g., Triflate instead of Bromide) to speed up the closure before the molecule can relax.

Q: Can I use "Click Chemistry" for spiro formation? A: Yes, but be careful. The triazole ring formed is planar.[1] If your spiro-center requires a specific 3D pucker, the rigidity of the triazole might prevent closure. Use a longer methylene linker to add flexibility.[1]

Q: What is the "Gem-Dialkyl Effect" in simple terms? A: Think of a folding chair. If you put bulky springs (methyl groups) on the hinge, the chair wants to snap shut.[1] In chemistry, adding bulk to the chain forces the ends together, making ring formation faster.[1]

Part 5: References
  • The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

    • Source: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][2] "The formation and stability of spiro-compounds." J. Chem. Soc., Trans.[1][2]

    • Context: Foundational theory on using steric bulk to accelerate cyclization.[1][3]

    • Link:[Link][2][5]

  • Relay Ring-Closing Metathesis

    • Source: Hoye, T. R., et al. (1999).[1] "Relay Ring-Closing Metathesis (RRCM): A Strategy for Directing Metal to the Site of Reaction." J. Am. Chem. Soc.[1][6]

    • Context: Strategy for overcoming steric hindrance in RCM.

    • Link:[Link]

  • Pd-Catalyzed Asymmetric Allylic Alkylation (Spirocycles)

    • Source: Trost, B. M., et al. (2006).[1] "Molybdenum- and Palladium-Catalyzed Asymmetric Allylic Alkylation... Construction of Quaternary Stereocenters." J. Am. Chem. Soc.[1][6]

    • Context: Ligand selection for crowded centers.[1]

    • Link:[Link]

  • Spiro-Oxetanes in Drug Discovery

    • Source: Burkhard, J. A., Carreira, E. M., et al. (2010).[1] "Synthesis and Structural Analysis of Spiro[3.3]heptanes..." Org.[1][6][7][8][9] Lett.

    • Context: Modern application of spiro-rings to improve drug solubility/metabolic stability.[1][10][11]

    • Link:[Link]

Sources

Minimizing side reactions during the fluorination of dioxaspiro compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing side reactions during the nucleophilic fluorination of dioxaspiro compounds. Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Status: Active Guide [v2.4]

Executive Summary & Safety Directive

The Challenge: Dioxaspiro compounds (spiroketals/spirohemiketals) represent a unique challenge in fluorination. The anomeric carbon is electronically activated but structurally vulnerable. The primary failure mode is acid-catalyzed ring opening driven by the in situ generation of HF, followed by elimination to enol ethers.

The Solution: Success relies on decoupling the activation step (leaving group formation) from the fluorination step (nucleophilic attack), and strictly managing the reaction's pH profile.

⚠️ SAFETY WARNING:

  • DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor™ are thermally unstable.[1] Do not heat above 50°C (DAST) or 80°C (Deoxo-Fluor). Both can detonate upon rapid heating.

  • Always perform initial screenings behind a blast shield.

  • Ensure anhydrous conditions; reaction with water generates HF instantly.

Diagnostic Workflow: Reagent Selection

Do not default to DAST. Use this decision matrix to select the appropriate reagent based on your substrate's acid sensitivity.

ReagentSelection Start Substrate Assessment: Dioxaspiro Compound IsHemiketal Is the target a Hemiketal (OH) or Ketal (C=O)? Start->IsHemiketal AcidSensitive Is the spiro-ring acid sensitive? IsHemiketal->AcidSensitive Hemiketal (OH) DAST_Route Standard Route: DAST or Deoxo-Fluor (-78°C to RT) IsHemiketal->DAST_Route Ketal (C=O) (Robust) AcidSensitive->DAST_Route No (Stable) Buffered_DAST Buffered Route: DAST + Pyridine (2.0 eq) (Prevents autocatalytic decomp) AcidSensitive->Buffered_DAST Moderate XtalFluor High-Fidelity Route: XtalFluor-E + Et3N·3HF (Controlled HF release) AcidSensitive->XtalFluor Yes (High Risk)

Figure 1: Decision matrix for selecting fluorination reagents based on substrate stability.

Critical Troubleshooting Modules

Module A: The "Ring-Opening" Nightmare

Symptom: The spirocycle fragments, or you isolate an acyclic ketone/aldehyde instead of the fluorinated spiro compound.

The Mechanism: Nucleophilic fluorination reagents (DAST/Deoxo-Fluor) release HF as a byproduct upon reacting with alcohols. In dioxaspiro systems, the acetal oxygen atoms are basic. Protonation by free HF triggers the opening of the ring to form a stabilized oxocarbenium ion. If the fluoride anion is sequestered or slow to react, the ring remains open, leading to hydrolysis or polymerization.

Corrective Protocol:

  • Switch Reagent: Move from DAST to XtalFluor-E® . XtalFluor salts do not generate free HF spontaneously.[2][3] They require an exogenous promoter (like Et3N·3HF) to release fluoride, allowing you to control the exact stoichiometry of the acid [1].

  • The "Amine Buffer" Strategy: If you must use DAST, add Pyridine (2.0 - 3.0 equiv) or 2,6-Lutidine to the reaction mixture before adding the fluorinating agent. This neutralizes the HF byproduct immediately upon generation [2].

Module B: Elimination vs. Substitution

Symptom: Formation of a vinyl ether (glycal) instead of the gem-difluoride or monofluoride.

The Mechanism: The intermediate alkoxy-aminosulfur species is a potent leaving group. If the fluoride nucleophile is hindered or the basicity of the medium is too high (e.g., excess DBU), the system favors E2 elimination.

Corrective Protocol:

  • Solvent Switch: Change from THF to Dichloromethane (DCM) . THF coordinates to the cationic sulfur intermediate, reducing its electrophilicity and slowing the SN2 attack, which gives elimination a competitive advantage. DCM promotes tighter ion pairing and faster substitution.

  • Temperature Control: Elimination typically has a higher activation energy than substitution. Conduct the reaction at -78°C and warm very slowly. Do not exceed 0°C unless conversion is stalled.

Reagent Comparison Data

FeatureDASTDeoxo-Fluor™XtalFluor-E®Fluolead™
Physical State Liquid (Fumes)Liquid (Oil)Crystalline SolidCrystalline Solid
Thermal Stability Low (Explosive >50°C)Moderate (Dec. >80°C)High (Dec. >200°C)High
HF Generation Spontaneous (In situ)Spontaneous (In situ)Zero (Requires Promoter) Low
Acidity Profile High (Acidic)High (Acidic)Neutral (until promoted)Neutral
Best For Robust KetonesSterically Hindered OHAcid-Sensitive Spirocycles High-Value Late Stage

Table 1: Comparative properties of common nucleophilic fluorination reagents [3].

Validated Experimental Protocol

Protocol: Deoxyfluorination of Acid-Sensitive Dioxaspiro Hemiketals using XtalFluor-E Rationale: This protocol minimizes free HF concentration, preventing ring opening.

Reagents:

  • Substrate (1.0 equiv)

  • XtalFluor-E (1.5 equiv)[3]

  • Et3N·3HF (Triethylamine trihydrofluoride) (2.0 equiv)

  • Anhydrous DCM (0.1 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Add the dioxaspiro substrate and XtalFluor-E (solid).

  • Solvation: Add anhydrous DCM. The mixture may remain a suspension; this is normal.

  • Activation: Cool the mixture to -78°C .

  • Promoter Addition: Add Et3N·3HF dropwise via syringe. Note: XtalFluor-E does not activate the substrate until this promoter is added.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature over 4 hours.

  • Quench: Pour the reaction mixture into a vigorously stirring 5% aqueous NaHCO3 solution. Critical: Do not use water alone, as residual acid will degrade the spirocycle during workup.

  • Extraction: Extract with DCM (3x), dry over Na2SO4, and concentrate.

Mechanistic Visualization

The following diagram illustrates the divergence between the desired substitution pathway and the catastrophic ring-opening pathway.

Mechanism Substrate Dioxaspiro Hemiketal Intermediate Activated O-Sulfur Species Substrate->Intermediate Activation Reagent Reagent (DAST/XtalFluor) Reagent->Intermediate Oxocarbenium Oxocarbenium Ion (Ring Open) Intermediate->Oxocarbenium Acid Catalysis (Free HF) TransitionState SN2 Transition State Intermediate->TransitionState Fast F- Attack (Buffered/Cold) SideProduct Acyclic Ketone/ Enol Ether Oxocarbenium->SideProduct Hydrolysis/Elimination Product Fluorinated Dioxaspiro TransitionState->Product

Figure 2: Mechanistic bifurcation. Acidic conditions favor the red path (Ring Opening); Kinetic control favors the green path (Substitution).

Frequently Asked Questions (FAQ)

Q: Can I use glass reaction vessels for these fluorinations? A: Yes, but with caveats. While HF etches glass, standard borosilicate glassware is acceptable for single-use reactions on a research scale. However, for XtalFluor-E , glass is perfectly safe as free HF is minimal.[2] If using DAST on a large scale (>10g), consider Teflon (PFA) or polyethylene vessels to prevent etching and contamination.

Q: My reaction stalled at -78°C. Should I heat it to reflux? A: Absolutely not. Heating DAST or XtalFluor reactions with spiro-compounds usually results in "tarring" (polymerization) due to thermal elimination. Instead, allow the reaction to stir at Room Temperature (25°C) for 12-24 hours. If it is still stalled, add a fresh aliquot of reagent at 0°C.

Q: Why do I see a "double fluorination" on my mass spec? A: If your dioxaspiro compound has a hemiketal (OH) and an adjacent proton, you might be seeing elimination followed by HF addition across the double bond, or if you are using a ketal, you might have formed a gem-difluoride. Ensure your stoichiometry is strict (1.1 - 1.5 equiv for monofluorination).

Q: Is XtalFluor-E sensitive to moisture? A: It is significantly more stable than DAST, but it is still hygroscopic. It can be handled briefly in air (weighing), but the reaction must be strictly anhydrous. Moisture hydrolyzes the reagent to SO2 and HF, which will immediately destroy your acid-sensitive spirocycle.

References

  • L’Heureux, A., et al. (2010).[1][4] "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[3][4][5][6][7] Journal of Organic Chemistry, 75(10), 3401–3411.[1][4] [Link]

  • Beaulieu, F., et al. (2009).[8] "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters, 11(21), 5050–5053. [Link]

Sources

Optimizing solvent selection for spiro[5.5]undecan-2-one crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Hub. You are likely here because spiro[5.5]undecan-2-one (CAS: 1781-81-3) is presenting unique challenges in your isolation workflow.

As a spirocyclic ketone, this molecule possesses a rigid, orthogonal structure due to the spiro-carbon center. This creates a "molecular bulk" that often frustrates crystal packing, leading to Oiling Out (Liquid-Liquid Phase Separation - LLPS) rather than clean nucleation. Furthermore, its lipophilic carbocyclic rings contrast with the polar carbonyl group, making solvent selection a balancing act between solubility and recovery yield.

This guide moves beyond generic advice, offering a self-validating protocol to identify the "Goldilocks" solvent window for your specific purity profile.

Module 1: The Solvent Screening Protocol

The Challenge: Standard "like dissolves like" rules fail here. Polar solvents (Methanol) often dissolve the compound too well (poor yield), while non-polar solvents (Hexane) may not dissolve it at all or cause oiling out upon cooling.

The Solution: You must map the Metastable Zone Width (MSZW) .[1] Use this gravimetric protocol to define your solubility curve.

Phase 1: Solvent Class Selection (ICH Q3C Compliant)

We recommend screening the following Class 2/3 solvents based on their interaction with the ketone moiety and the hydrophobic spiro-scaffold.

Solvent ClassRepresentative SolventInteraction MechanismRisk Profile
Polar Protic Isopropanol (IPA), EthanolH-bond donor to Carbonyl. High solubility.High Yield Loss . Good for cooling crystallization if T < -10°C.
Polar Aprotic Ethyl Acetate (EtOAc)Dipole-dipole. Moderate solubility.Balanced . Best starting point for evaporative or cooling methods.
Non-Polar n-Heptane, CyclohexaneVan der Waals only. Low solubility.Oiling Out Risk . Use primarily as an anti-solvent.
Ethers TBME (tert-Butyl methyl ether)Weak dipole, steric bulk.Selective . Often yields better crystal habit due to slower nucleation.
Phase 2: The Screening Workflow (Diagram)

Do not proceed to bulk crystallization without running this 100 mg-scale screen.

SolventScreening Start Start: 100mg Solute SolventAdd Add Solvent (5 vol) Heat to 50°C Start->SolventAdd CheckSol Dissolved? SolventAdd->CheckSol AddMore Add +2 vol Solvent CheckSol->AddMore No (Cloudy) Cool Cool to 0°C (0.5°C/min) CheckSol->Cool Yes (Clear) AddMore->CheckSol Observe Observation Cool->Observe Oil Oiling Out (LLPS) Observe->Oil Droplets Form Crystal Crystalline Solid Observe->Crystal Precipitate Oil->Start Retry: Change Solvent or Increase Seed Temp

Figure 1: Rapid solubility screening logic to distinguish between viable crystallization candidates and oiling-out risks.

Module 2: Troubleshooting Oiling Out (LLPS)

Issue: "My solution turns milky/cloudy before crystals appear, eventually settling into a gum/oil at the bottom."

Root Cause: This is Liquid-Liquid Phase Separation (LLPS). The solution has entered a region where the stable phase is a solute-rich liquid, not a solid.[1][2] This typically happens when the crystallization temperature is close to the melting point of the solvated solid, or when supersaturation is generated too quickly.

Corrective Actions
  • The "Cloud Point" Reset:

    • Re-heat the mixture until the oil redissolves.

    • Crucial Step: Add 0.5 - 1.0 wt% seed crystals of spiro[5.5]undecan-2-one into the clear solution at a temperature above the point where oiling occurred previously (the cloud point).

    • Why? Seeding bypasses the energy barrier for nucleation, allowing the system to grow crystals instead of phase-separating into oil.[3]

  • Modify the Anti-Solvent Ratio:

    • If using an EtOAc/Heptane system, oiling out suggests the Heptane (anti-solvent) was added too fast or in too high a quantity.

    • Protocol: Reduce Heptane fraction. Switch to a "Reverse Addition" method: Add the substrate solution dropwise into a stirred pool of anti-solvent.

  • Low-Temperature Maturation:

    • If the oil persists, cool to -20°C and apply vigorous agitation. The mechanical energy can induce crystallization in supercooled oils.

OilingOutFix Detect Detection: Milky Emulsion Heat Heat to Clear Point (T_clear) Detect->Heat Seed Add 1% Seed at (T_clear - 2°C) Heat->Seed Age Isothermal Aging (1-2 hours) Seed->Age Cool Slow Cool (0.1°C/min) Age->Cool Result Crystalline Product Cool->Result

Figure 2: The "Seeding Loop" strategy to resolve oiling out phenomena.

Module 3: Frequently Asked Questions (FAQ)

Q1: The crystals are forming as thin, fragile needles that clog my filter. How do I improve morphology?

  • Diagnosis: High aspect ratio (needles) indicates that crystal growth is occurring too fast in one dimension, usually due to high supersaturation.

  • Fix:

    • Switch to a solvent with higher viscosity or different polarity (e.g., replace Methanol with Isopropanol or TBME ).

    • Implement Temperature Cycling : Heat and cool the slurry ±5°C around the saturation point 3-4 times. This dissolves crystal "fines" (needles) and deposits mass onto larger, blockier crystals (Ostwald Ripening).

Q2: I cannot find a solvent that dissolves the compound at RT but crystallizes it at -20°C. It's either too soluble or insoluble.

  • Diagnosis: You have a "flat" solubility curve.

  • Fix: Use an Anti-Solvent Crystallization .

    • Dissolve the spiro-ketone in 2 volumes of Toluene (Class 2, limited) or Anisole (Class 3).

    • Slowly dose Heptane (Anti-solvent) until initial turbidity.

    • Note: Toluene is preferred over Benzene (Class 1 - Carcinogen) due to ICH Q3C safety limits [1].

Q3: My product purity is stuck at 95% even after recrystallization.

  • Diagnosis: Inclusion of impurities in the crystal lattice or "mother liquor entrapment" in the oil phase.

  • Fix:

    • Wash Step: Ensure the filter cake is washed with cold anti-solvent (e.g., -20°C Heptane) to displace surface mother liquor.

    • Solvent Class Switch: If you crystallized from an alcohol, try crystallizing from a non-polar solvent (e.g., Pentane/Ether) to reject polar impurities.

References

  • International Council for Harmonisation (ICH). Q3C (R8) Impurities: Guideline for Residual Solvents. (2021).[4] Defines solvent toxicity classes (Class 1, 2, 3) and Permitted Daily Exposure (PDE) limits.

  • Mullin, J. W. Crystallization. Butterworth-Heinemann, 4th Edition (2001). The authoritative text on nucleation, MSZW, and oiling out mechanisms.

  • Hansen, C. M.Hansen Solubility Parameters: A User's Handbook. CRC Press (2007).

    
    ) for solvent selection.
    
    
  • FDA Guidance for Industry. Q3C - Tables and List. (2017).[5] U.S. specific implementation of solvent classifications.

Disclaimer: This guide is for research and development purposes. Always consult Safety Data Sheets (SDS) and local EHS regulations before handling solvents.

Sources

Troubleshooting low enantioselectivity in spiro-lactone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SPL-882-EE Subject: Troubleshooting Low Enantioselectivity in Spiro-Lactone Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Quaternary Challenge

Constructing spiro-lactones involves forming a chiral all-carbon quaternary center—a notoriously difficult motif due to steric congestion. Low enantioselectivity (ee) in these reactions is rarely a single-variable problem. It usually stems from a competition between the chiral catalyzed pathway and a fast, racemic background reaction , or from a mismatch between catalyst pocket geometry and substrate conformers .

This guide moves beyond basic "screen more ligands" advice. We analyze the kinetic and thermodynamic failures specific to spiro-cyclization, focusing on Organocatalysis (NHC) and Transition Metal (Ni/Pd) systems.

Module 1: The Diagnostic Framework

Before altering conditions, you must identify where the selectivity is leaking. Use this decision matrix to isolate the root cause.

DiagnosticTree Start START: Low ee% Observed CheckConv Is Conversion > 90%? Start->CheckConv CheckRacemic Run Reaction WITHOUT Catalyst. Is product formed? CheckConv->CheckRacemic Yes BackgroundLow Catalyst Inefficiency. Ligand/Substrate Mismatch. CheckConv->BackgroundLow No (Low Reactivity) BackgroundHigh High Background Reaction. Racemic pathway competes. CheckRacemic->BackgroundHigh Yes (>10% Yield) CheckRacemic->BackgroundLow No (<5% Yield) Racemization Product Racemization. ee drops over time. BackgroundLow->Racemization Check ee vs Time

Figure 1: Diagnostic logic flow for isolating the source of enantiomeric leakage. Blue nodes indicate decision points; Red/Green nodes indicate root causes.

Module 2: The "Silent Killer" – Background Reactions

Applicability: Transition Metal Catalysis (Ni, Pd) and Base-Mediated Organocatalysis.[1]

In spiro-lactone synthesis, particularly Nickel-catalyzed


-spirocyclization, the formation of the 5- or 6-membered ring is often thermodynamically favorable enough to proceed without the metal catalyst if a base is present. This "uncatalyzed" pathway produces racemic product, severely diluting the ee generated by your chiral catalyst.

The Mechanism of Failure: In systems like the Ni(COD)₂/Mandyphos catalyzed reaction, a base (e.g., LiHMDS or carbonates) is often used to generate an enolate. If the enolate attacks the electrophile (e.g., nitrile or aryl halide) faster than it binds to the Chiral Nickel complex, you get racemic background product [1].

Troubleshooting Protocol:

  • The "Blank" Test: Run the reaction with only the base and substrate (no metal/ligand).

    • Result: If you isolate >10% yield of the spiro-lactone, your background reaction is too fast.

  • Counter-Ion Switch: Switch from Li-based bases (tight ion pair, high background) to K- or Cs-based bases (looser ion pair, often favors metal coordination).

  • Temperature Drop: Background reactions usually have higher activation energies (

    
    ) than catalyzed pathways. Lowering the temperature to -20°C or -40°C often suppresses the background rate (
    
    
    
    ) significantly more than the catalyzed rate (
    
    
    ).
Module 3: Catalyst-Substrate Mismatch (NHC Focus)

Applicability: N-Heterocyclic Carbene (NHC) Organocatalysis.

NHC-catalyzed annulations (e.g., Isatin + Enals) rely on a specific "pocket" to differentiate the Re and Si faces of the intermediate. Low ee here often indicates that the Breslow intermediate is too flexible.

Technical Insight: Water molecules often act as proton shuttles in NHC mechanisms. While "anhydrous" conditions are standard, trace water can sometimes improve ee by bridging the transition state, or conversely, excess water can hydrolyze the acyl azolium intermediate, leading to side products that complicate purification and ee determination [2].

Optimization Table: NHC Spiro-Lactone Synthesis

VariableSymptomAdjustment Strategy
N-Substituent Good yield, <50% eeIncrease Steric Bulk. Switch from Mesityl (Mes) to Dipp (2,6-diisopropylphenyl) on the NHC. The extra bulk forces the intermediate into a rigid conformation.
Base Low yield, Low eeWeak Base Strategy. Strong bases (DBU) can trigger background aldol reactions. Switch to DABCO or DMAP to ensure only the NHC pathway is active.
Oxidant Variable eeType of Quinone. If using oxidative NHC catalysis, the oxidant (quinone) can coordinate to the intermediate. Screen steric demand of the quinone (e.g., 3,5-di-tert-butyl-o-quinone).
Module 4: Kinetic Resolution & Dynamic Effects

Sometimes, you cannot stop the formation of the racemic mixture. In these cases, you must rely on Kinetic Resolution (KR) or Dynamic Kinetic Resolution (DKR) .

Scenario: You form the spiro-lactone racemate easily, but direct asymmetric synthesis fails. Solution: Use a chiral catalyst to selectively react one enantiomer of the racemate (e.g., hydrogenation of an intermediate) or selectively hydrolyze one.

  • Case Study: Ir-SpiroPAP catalysts have been used to resolve racemic lactones via asymmetric hydrogenation. If your spiro-lactone has a reducible alkene, this is a viable rescue strategy [3].

KineticRes Racemate Racemic Spiro-Lactone (50:50 mixture) Cat Chiral Catalyst (k_fast >> k_slow) Racemate->Cat ProdA Product A (High ee) Cat->ProdA Fast Reaction SubB Recovered Substrate B (High ee) Cat->SubB Slow Reaction

Figure 2: Kinetic Resolution Strategy. If direct synthesis fails, selectively reacting one enantiomer of a racemic mixture can yield high ee products (max 50% yield).

Standardized Optimization Protocol (Ni-Catalysis)

Use this protocol if you suspect "Ligand Slippage" or Background Reaction issues.

  • Baseline: Run reaction with Ni(COD)₂ (10 mol%) and Ligand (12 mol%) at 25°C. Measure Yield/ee.

  • Background Check: Run identical setup without Ni/Ligand .

    • If Yield > 5%: Proceed to Step 3.

  • Solvent Screen: Test Toluene (Non-polar) vs. THF (Polar).

    • Rationale: Non-polar solvents often tighten the ion pair of the enolate, slowing the background reaction and forcing the substrate to go through the metal center.

  • Ligand Electronic Tuning:

    • If using Mandyphos or Walphos type ligands:

    • Low ee: Switch to electron-rich variants (e.g., replace PPh₂ with P(Cy)₂). Stronger binding prevents ligand dissociation during the catalytic cycle.

  • Additives: Add 4Å Molecular Sieves.

    • Rationale: Removes trace water that might hydrolyze the active catalytic species or promote protonation of the enolate before cyclization.

Frequently Asked Questions (FAQs)

Q: My ee is high (90%) initially but drops to 70% if I leave the reaction overnight. Why? A: You are experiencing Product Racemization . Spiro-lactones, especially those with


-protons, can undergo retro-aldol or enolization processes under basic reaction conditions.
  • Fix: Quench the reaction immediately upon consumption of starting material. Do not let it "stir overnight" for convenience. Use a buffered quench (e.g., pH 7 phosphate buffer) rather than strong acid/base.

Q: I have high diastereoselectivity (dr > 20:1) but 0% ee. How is this possible? A: This indicates the reaction is proceeding through a highly ordered transition state (giving high dr) but lacks chiral control (racemic). This is the hallmark of a Background Reaction dominating the pathway. The substrate's own sterics control the relative stereochemistry (dr), but without the catalyst binding effectively, there is no absolute stereocontrol. Refer to Module 2.

Q: Can I use HPLC to separate the enantiomers if synthesis fails? A: Yes, but spiro-lactones are often chromophore-poor. Ensure your compound has a UV-active group (e.g., aryl ring). If not, you may need to use Chiral GC or derivatize the lactone (e.g., ring-opening with a chiral amine) to measure ee via NMR.

References
  • Enantioselective Nickel-C

    
    -Spirocyclization of Lactones. 
    Source: National Institutes of Health (PMC).
    Insight: Identifies base-promoted background reactions as a primary cause of low ee in spiro-cyclization.
    
    
  • Mechanistic insights into NHC/Cu catalyzed asymmetric synthesis of spirooxindoles. Source: Royal Society of Chemistry (Organic Chemistry Frontiers).[2][3] Insight: Details the role of water and proton transfer in defining the enantioselectivity of NHC annulations.

  • Kinetic Resolution of Racemic 4-Substituted Chroman-2-ones Through Asymmetric Lactone Hydrogenation. Source: Chinese Chemical Society. Insight: Demonstrates the use of Ir-SpiroPAP catalysts to resolve racemic lactones when direct asymmetric synthesis is difficult.

  • Asymmetric Synthesis of

    
    -Spiro-
    
    
    
    -lactones via Chiral Bifunctional Sulfide-Catalyzed Bromolactonizations.
    Source: ACS Publications (J. Org.[4] Chem). Insight: Discusses bromolactonization strategies and the importance of catalyst bifunctionality.

Sources

Technical Support Center: Purification of 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a dynamic support center resource, designed for immediate application in a research environment. It bypasses generic advice to address the specific physicochemical challenges of fluorinated spiro-lactones.

Executive Summary & Chemical Context

Molecule Analysis: The target molecule, 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one , features two critical structural motifs that dictate its purification strategy:

  • Spiro-1,5-dioxa Linkage: A ketal-like junction sensitive to acid-catalyzed hydrolysis.

  • 
    -Difluoro Lactone Ring:  The fluorine atoms at positions 3 and 4 increase the lipophilicity significantly compared to the non-fluorinated analog and introduce susceptibility to base-mediated HF elimination (dehydrofluorination).
    

Common Impurity Profile:

  • Impurity A (Hydrolysis Product): Ring-opened hydroxy-acid or ester derivatives (caused by moisture/acid).

  • Impurity B (Starting Material): Unreacted Cyclohexanone (often co-elutes due to similar volatility).

  • Impurity C (Elimination Product): Fluoro-olefin species (caused by thermal stress or basic workup).

Diagnostic Triage (Troubleshooting)

Q1: My crude product is an oil, but it should be a solid. What happened? Diagnosis: This usually indicates the presence of Impurity B (Cyclohexanone) or residual high-boiling solvents (e.g., Toluene) preventing crystallization. Immediate Action:

  • Run GC-MS or

    
    H-NMR . Look for the characteristic cyclohexanone multiplet at 
    
    
    
    2.3–2.4 ppm.
  • If cyclohexanone is present (>5%), do not attempt recrystallization yet; the oil will "oil out" rather than crystallize. Proceed to Vacuum Distillation or Flash Chromatography (see Protocol 3.1).

Q2: I see a "tailing" streak on my TLC plate, and the yield is dropping. Diagnosis: The spiro-linkage is degrading on the silica. Standard silica gel is slightly acidic (pH 6.0–6.5), which can catalyze the ring-opening of the 1,5-dioxaspiro system during the column run. Immediate Action:

  • Switch to Buffered Silica: You must neutralize the stationary phase. (See Protocol 3.2: Buffered Chromatography).

Q3: New peaks appeared in the


F-NMR after washing with NaHCO

.
Diagnosis: Base-induced elimination. While the C-F bond is strong, the

-proton in lactones is acidic. Even mild bases can trigger HF elimination if the 3,4-difluoro substitution pattern activates the position. Immediate Action:
  • Stop aqueous basic washes. Use pH 7.0 Phosphate Buffer for future neutralizations.

Detailed Purification Protocols

Protocol 3.1: Separation Logic Flow

Use the following decision matrix to select the correct purification route based on your impurity profile.

PurificationLogic Start Crude Mixture Analysis CheckSM Is Cyclohexanone > 5%? Start->CheckSM Distill High Vac Distillation (<0.5 mmHg, <60°C) CheckSM->Distill Yes CheckAcid Is Hydrolysis Product Present? CheckSM->CheckAcid No Distill->CheckAcid BufferCol Buffered Flash Chromatography (1% Et3N in Hexane) CheckAcid->BufferCol Yes (Tailing on TLC) Recryst Recrystallization (Heptane/IPA) CheckAcid->Recryst No (Clean TLC) BufferCol->Recryst Final Polish

Figure 1: Purification Decision Matrix. Blue indicates start, Yellow indicates physical separation, Red indicates chemical separation, Green indicates final polishing.

Protocol 3.2: Buffered Flash Chromatography (Critical)

Standard silica gel destroys spiro-acetals. Use this modified protocol.

Materials:

  • Silica Gel 60 (230–400 mesh).

  • Triethylamine (Et

    
    N).
    
  • Mobile Phase: Hexane/Ethyl Acetate (Gradient).

Step-by-Step:

  • Slurry Preparation: Prepare the silica slurry using Hexane containing 1% v/v Triethylamine . Let it sit for 15 minutes. This neutralizes the acidic silanol sites.

  • Column Packing: Pour the slurry. Flush with 2 column volumes (CV) of the starting solvent (e.g., 95:5 Hexane:EtOAc + 0.5% Et

    
    N).
    
  • Loading: Dissolve the sample in a minimum amount of Toluene (avoid DCM if possible, as it can be acidic).

  • Elution: Run the gradient.

    • Note: Fluorinated lactones often have higher R

      
       values than their non-fluorinated counterparts due to the "fluorine effect" (low polarizability).
      
  • Monitoring: Use KMnO

    
     stain (lactones oxidize slowly) or Iodine chamber.
    
Protocol 3.3: Low-Temperature Recrystallization

For final polishing of >95% pure material.

Solvent System:

  • Primary: n-Heptane (Non-polar, antisolvent).

  • Secondary: Isopropyl Alcohol (IPA) or Toluene (Solvent).

  • Avoid: Methanol/Ethanol (Risk of transesterification/ring opening over time).

Step-by-Step:

  • Dissolve crude solid in minimum hot Toluene (45–50°C). Do not boil (risk of HF elimination).

  • Slowly add n-Heptane until persistent cloudiness appears.

  • Add 1-2 drops of Toluene to clear the solution.

  • Insulate the flask and allow it to cool to Room Temperature (RT) over 2 hours.

  • Transfer to -20°C freezer for 12 hours.

  • Filter cold. Wash with cold (-20°C) n-Heptane.

Stability & Storage Data

The following data summarizes the stability profile of purified 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one.

ParameterConditionStability RatingObservation
Acid Tolerance pH < 4.0Poor Rapid hydrolysis to hydroxy-acid.
Base Tolerance pH > 9.0Moderate/Poor Risk of HF elimination (dehydrofluorination).
Thermal > 80°CModerate Darkening observed; potential polymerization.
Silica Contact Untreated SiO

Poor On-column degradation (tailing).
Storage -20°C, ArgonExcellent Stable > 6 months.

Mechanism of Degradation

Understanding why the impurity forms helps prevent it. The diagram below illustrates the acid-catalyzed pathway that must be avoided during purification.

DegradationMechanism Spiro Target Molecule (Spiro Lactone) Protonation + H+ (Acidic Silica) Spiro->Protonation Acid Contact Oxocarbenium Oxocarbenium Intermediate Protonation->Oxocarbenium Ring Opening Hydrolysis Ring Open (Hydroxy-Acid) Oxocarbenium->Hydrolysis + H2O

Figure 2: Acid-Catalyzed Hydrolysis Pathway. Contact with acidic media generates the oxocarbenium ion, leading to irreversible ring opening.

References

  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Org. Synth. 2016, 93, 210-227.[1]

    • Relevance: Establishes the baseline stability and handling of the 1,5-dioxaspiro[5.5] scaffold.
  • Teledyne ISCO. (2020). Flash Chromatography of Fluorinated Compounds.

    • Relevance: Provides parameters for the separation of fluorinated intermediates using flash chrom
  • National Institutes of Health (NIH). (2011). Fluorinated amino-derivatives of lactones as 19F NMR probes. J Med Chem.

    • Relevance: Discusses the elimination risks and NMR monitoring of fluorin

Sources

Technical Support Center: Controlling Thermal Degradation of Fluorinated Spiro Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Chemistry Support Center. This hub is specifically designed for researchers, synthetic chemists, and drug development professionals working with highly functionalized, thermolabile fluorinated spirocycles. Below, you will find mechanistic FAQs, actionable troubleshooting guides, quantitative stability data, and self-validating experimental protocols to ensure the structural integrity of your intermediates.

Part 1: Fundamental Mechanisms & FAQs

Q: Why are mono-fluorinated spirocycles highly susceptible to thermal degradation compared to their non-fluorinated or perfluorinated counterparts? A: The instability is driven by the synergistic effect of ring strain and the strong electron-withdrawing nature of fluorine. While the C–F bond is thermodynamically strong (approx. 105.4 kcal/mol)[1], it heavily polarizes adjacent C–H bonds, significantly increasing the acidity of


-hydrogens. Under thermal stress, this lowers the activation energy for E1cB or E2 dehydrofluorination. Conversely, perfluorinated or CF

-containing spiro-oxindoles lack these

-hydrogens, rendering them significantly more thermally robust because the C–F bonds cannot undergo elimination without adjacent protons[1].

Q: How does thermal stress induce ring-opening in spiro-azetidinium or aziridinium intermediates? A: Heating accelerates nucleophilic attack on the highly strained spiro-carbon. For spiro-azetidinium or aziridinium intermediates, thermal energy overcomes the kinetic barrier, leading to rapid ring-opening and subsequent dehydrofluorination or solvolysis. This is highly dependent on the N-substituent and the presence of adjacent fluorine atoms, which can anchimerically assist or destabilize the transition state during thermal excursions[2].

Q: Can structural modifications create kinetic barriers against degradation? A: Yes. Strategic fluorination can actually be used to prevent degradation if applied correctly. For instance, in spiro-OMeTAD derivatives used in perovskite solar cells, the introduction of fluorine atoms creates kinetic barriers that slow the intrusion of moisture and oxygen, maintaining the integrity of the spirocyclic core at elevated temperatures[3].

Part 2: Troubleshooting Guide

Issue 1: Rapid HF Elimination During High-Temperature Cyclization
  • Symptom: The reaction mixture darkens rapidly; pH drops; LC-MS indicates an

    
     mass corresponding to the loss of HF and subsequent aromatization.
    
  • Root Cause: Extended thermal activation of inert C(sp

    
    )–F bonds. This is often exacerbated by trace Lewis acids in the reaction mixture, which coordinate to the fluorine atom and lower the barrier for elimination[4].
    
  • Causality & Solution: Thermal degradation is a kinetic process. By transitioning to a continuous flow reactor, you reduce the thermal residence time (

    
    ) from hours to seconds. This provides the activation energy required for the desired cyclization while quenching the reaction before the slower, higher-activation-energy dehydrofluorination pathway can accumulate byproducts.
    
Issue 2: Spirocycle Ring-Opening During Solvent Removal
  • Symptom: The spiro intermediate is intact in the crude reaction mixture (verified by in-line PAT) but degrades into acyclic fluoroalkenes during rotary evaporation.

  • Root Cause: Concentration of the mixture increases the collision frequency of reactive species, while the elevated water bath temperature (>40°C) provides the activation energy for retro-cycloaddition.

  • Causality & Solution: The physical stress of distillation must be bypassed. Utilize low-temperature antisolvent precipitation or lyophilization. By freezing the matrix, molecular mobility is halted, preventing the transition state required for ring-opening.

Part 3: Visualizations of Degradation and Mitigation

G Start Fluorinated Spiro Intermediate ThermalStress Thermal Stress (> 60°C) Start->ThermalStress Mitigation Flow Chemistry & Acid Scavengers Start->Mitigation Controlled Conditions Pathway1 Dehydrofluorination (-HF) ThermalStress->Pathway1 β-H present Pathway2 Ring-Opening (Strain Relief) ThermalStress->Pathway2 High ring strain Degradation1 Aromatized Byproduct Pathway1->Degradation1 Degradation2 Acyclic Fluoroalkene Pathway2->Degradation2 Stable Intact Spirocycle Isolated Mitigation->Stable

Mechanistic pathways of fluorinated spirocycle thermal degradation and stabilization.

Flow Mix Precursor + Reagents Reactor Microfluidic Reactor (T < 40°C) Mix->Reactor Quench In-line Quench (Buffer) Reactor->Quench Analyze PAT / LC-MS Quench->Analyze Decision Degradation Detected? Analyze->Decision Adjust Reduce Residence Time / Temp Decision->Adjust Yes Collect Product Collection Decision->Collect No Adjust->Reactor

Continuous flow workflow for minimizing thermal residence time of spiro intermediates.

Part 4: Quantitative Data

The following table summarizes the thermal stability metrics of representative fluorinated spiro scaffolds to help you establish safe operating windows during synthesis.

Scaffold TypeFluorination MotifPrimary Degradation PathwayOnset Temp (

)
Half-life at 80°C
Spiro-Azetidinium Mono-fluoro (with

-H)
Ring-opening / Solvolysis45 °C< 10 mins
Spiro-OMeTAD Di-fluoro (Spiro-mF)Oxidation / Dehydrofluorination> 100 °C> 48 hours
Spiro-Oxindole Trifluoromethyl (-CF

)
Stable (Lacks

-H)
150 °C> 72 hours
Spirobiindane Mono-fluoro (Aliphatic)Lewis-acid mediated -HF60 °C~ 2 hours

Part 5: Experimental Methodologies

Protocol 1: Flow-Chemistry Mediated Cyclization (Self-Validating System)

This protocol is a self-validating feedback loop. By utilizing Process Analytical Technology (PAT), the system continuously verifies the structural integrity of the spirocycle, allowing for real-time adjustment of thermal exposure.

  • System Priming: Flush a standard SiC microfluidic reactor (internal volume: 2.0 mL) with anhydrous dichloromethane (DCM) at a flow rate of 1.0 mL/min. Set the reactor temperature to 40°C.

  • Reagent Preparation: Prepare a 0.1 M solution of the fluorinated acyclic precursor in DCM. In a separate line, prepare a 0.15 M solution of the cyclization promoter (e.g., a mild organic base or coupling reagent) mixed with 0.2 M of 2,6-di-tert-butylpyridine (an acid scavenger to neutralize any trace HF).

  • Flow Execution: Pump both streams into a T-mixer at 0.5 mL/min each (total flow rate = 1.0 mL/min), yielding a residence time (

    
    ) of exactly 2.0 minutes.
    
  • In-line Quenching & Validation: Direct the reactor effluent immediately into an in-line quench loop containing cold aqueous buffer (pH 7.4, 0°C). Route a split-stream to an in-line LC-MS.

  • Feedback Adjustment: If LC-MS detects

    
     (dehydrofluorination), increase the total flow rate to 2.0 mL/min to halve the residence time to 1.0 minute, validating the kinetic control of the degradation pathway.
    
Protocol 2: Low-Temperature Isolation of Thermolabile Fluoro-Spirocycles

To prevent ring-opening during solvent removal, distillation must be entirely avoided.

  • Pre-cooling: Collect the quenched reaction mixture in a jacketed vessel maintained at -20°C.

  • Phase Separation: Perform liquid-liquid extraction using cold (0°C) brine to remove aqueous salts. Keep the organic phase strictly below 5°C.

  • Matrix Formulation: Dilute the organic phase with an equal volume of 1,4-dioxane (a sublimable solvent) and flash-freeze the mixture in a dry ice/acetone bath (-78°C) to completely halt molecular mobility.

  • Lyophilization: Transfer the frozen matrix to a manifold freeze-dryer. Apply a deep vacuum (< 0.1 mbar) and allow the solvent to sublime over 24-48 hours. The latent heat of sublimation will keep the sample cold, yielding the intact fluorinated spiro intermediate as a stable, fluffy powder.

References

1.[3] Understanding the Long-Term Instability in Perovskite Solar Cells: Mechanisms and Mitigation Strategies - MDPI. URL: 2.[4] Activation of Saturated Fluorocarbons to Synthesize Spirobiindanes, Monofluoroalkenes, and Indane Derivatives - PMC. URL: 3.[2] Nucleophilic Fluorination and Radiofluorination via Aziridinium Intermediates: N-Substituent Influence, Unexpected Regioselectivity, and Differences between Fluorine-19 and Fluorine-18 | The Journal of Organic Chemistry - ACS Publications. URL: 4.[1] Stereoselective synthesis of CF3-containing spirocyclic-oxindoles using N-2,2,2-trifluoroethylisatin ketimines: an update - PMC. URL:

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of Spiro Compounds

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug development, spirocyclic compounds represent a class of molecules with immense therapeutic potential. Their hallmark is a unique three-dimensional architecture, where two rings are linked by a single common atom. This rigid, complex structure, while often key to their pharmacological activity, presents significant challenges for analytical chemists, particularly in the development of High-Performance Liquid Chromatography (HPLC) methods for purity assessment.

This guide provides an in-depth, comparative analysis of strategies for developing a robust HPLC purity assay for spiro compounds. Moving beyond a simple recitation of steps, we will explore the causal relationships between the physicochemical properties of spiro molecules and the chromatographic choices that lead to successful separation and quantification of impurities.

The Analytical Challenge of Spiro Compounds

The inherent rigidity and three-dimensional nature of spiro compounds are the primary sources of analytical difficulty.[1] Unlike more flexible linear or planar molecules, their fixed conformations can lead to:

  • Poor Peak Shape: Steric hindrance can interfere with optimal interaction with the stationary phase, leading to peak tailing or fronting.

  • Co-elution of Impurities: Subtle differences between the parent spiro compound and its process-related impurities or degradants can be difficult to resolve with standard methods.

  • Chirality: The spiro center itself is often a stereocenter, leading to enantiomers that are indistinguishable by achiral chromatographic methods but may have different pharmacological or toxicological profiles.[1] The separation of these enantiomers is a critical requirement for many pharmaceutical products.[2]

A successful HPLC purity method must be able to separate the active pharmaceutical ingredient (API) from all potential impurities, including starting materials, by-products, degradants, and stereoisomers.

Strategic Framework for HPLC Method Development

A systematic approach to method development is crucial for efficiency and for creating a robust final method. The process begins with understanding the analyte and culminates in a validated, reliable assay.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization & Validation A Understand Analyte (pKa, logP, UV spectra, solubility) B Define Method Goals (Purity Assay, Impurity Profile, Chiral Separation) A->B C Select Initial Conditions (Column, Mobile Phase, Detector) B->C D Perform Scouting Runs (Isocratic & Gradient Elution) C->D E Optimize Selectivity (Mobile Phase, pH, Temperature) D->E Evaluate initial separation F System Suitability Testing (SST) (Resolution, Tailing, Precision) D->F If separation is adequate E->F G Method Validation (ICH Q2(R1)) (Accuracy, Precision, Linearity, etc.) F->G Method deemed suitable

Caption: A strategic workflow for HPLC method development.

Case Study: Purity Assay for "Spiro-X"

To illustrate the decision-making process, we will consider a hypothetical spiro compound, "Spiro-X," an aromatic, weakly basic molecule with a single chiral center at the spiro atom. The goal is to develop a stability-indicating purity assay capable of separating Spiro-X from its key potential impurities:

  • Impurity A: A closely related structural isomer.

  • Impurity B: A more polar degradation product.

  • Impurity C: The (S)-enantiomer of Spiro-X (the API is the R-enantiomer).

Step 1: Understanding the Analyte

Before any injections are made, a thorough understanding of the molecule's physicochemical properties is essential.[3][4] For Spiro-X, we know:

  • Solubility: Soluble in methanol and acetonitrile.

  • pKa: 8.5 (weakly basic).

  • UV Spectrum: Strong absorbance at 254 nm due to its aromatic rings.

  • Polarity: Moderately non-polar.

This information guides our initial choices. The UV absorbance makes a UV detector the logical choice.[5] The solubility profile is compatible with reversed-phase (RP) HPLC.[5] The basic nature suggests that mobile phase pH control will be critical to ensure good peak shape and consistent retention.

Step 2: The Comparative Guide to Column Selection

The column is the heart of the separation, and its selection has the greatest impact on chromatographic resolution.[6] We will compare three common starting points for a molecule like Spiro-X.

ColumnSelection cluster_columns Column Screening Strategy SpiroX Spiro-X Molecule (Rigid, Aromatic, Chiral) C18 C18 Column (Octadecylsilane) - Standard choice for RP-HPLC - Separates based on hydrophobicity - May struggle with rigid molecules SpiroX->C18 Initial Screening Phenyl Phenyl-Hexyl Column - Phenyl rings offer π-π interactions - Alternative selectivity for aromatics - Good for resolving isomers SpiroX->Phenyl Alternative Selectivity Chiral Chiral Stationary Phase (CSP) - Specifically designed for enantiomers - Often used in Normal Phase or SFC - Essential for stereoisomer purity SpiroX->Chiral Enantiomeric Purity

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Dioxaspiro Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a deep understanding of molecular structure is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique for elucidating these structures, with fragmentation patterns providing a veritable fingerprint of a molecule's composition and connectivity. This guide offers an in-depth technical comparison of the electron ionization-mass spectrometry (EI-MS) fragmentation patterns of fluorinated and non-fluorinated dioxaspiro derivatives, providing insights into the influence of fluorination on bond cleavage and rearrangement pathways.

The focus of this comparison will be on the 1,4-dioxaspiro[4.5]decane scaffold, a common structural motif in various biologically active compounds and synthetic intermediates. We will compare the known fragmentation of the parent compound, 1,4-dioxaspiro[4.5]decane , with the predicted fragmentation of its fluorinated analog, 8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decane . This analysis will be supported by established fragmentation principles and experimental data for the non-fluorinated compound.

The Decisive Role of Electron Ionization Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation. This makes it an invaluable tool for structural elucidation, as the resulting fragment ions are characteristic of the molecule's functional groups and overall architecture. The fragmentation process is governed by the relative stability of the resulting carbocations and radical species, with weaker bonds being more susceptible to cleavage.

Fragmentation Analysis of the Non-Fluorinated Analog: 1,4-Dioxaspiro[4.5]decane

The mass spectrum of 1,4-dioxaspiro[4.5]decane (also known as cyclohexanone ethylene ketal) is well-characterized and serves as our baseline for comparison.[1][2] The fragmentation is primarily dictated by the stability of the oxonium ions formed after the initial ionization.

The key fragmentation pathways for 1,4-dioxaspiro[4.5]decane are initiated by the loss of a non-bonding electron from one of the oxygen atoms, followed by alpha-cleavage.

Fragmentation of 1,4-Dioxaspiro[4.5]decane M 1,4-Dioxaspiro[4.5]decane (M, m/z 142) F1 m/z 99 (Base Peak) M->F1 α-cleavage, loss of C3H7 radical F2 m/z 86 M->F2 Ring opening, loss of C2H4O F3 m/z 55 F1->F3 loss of C2H2O

Caption: Primary fragmentation pathways of 1,4-dioxaspiro[4.5]decane.

The base peak in the spectrum is observed at m/z 99. This highly stable ion is formed through an initial ring opening of the cyclohexane ring followed by the loss of a propyl radical. Another significant fragment is seen at m/z 86, resulting from the loss of ethylene oxide from the molecular ion.

The Influence of Fluorination: Predicted Fragmentation of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane

The primary influences of the -CF3 group are:

  • Inductive Effect: The strong electron-withdrawing nature of the -CF3 group will influence the stability of adjacent carbocations, potentially disfavoring certain cleavage pathways that are prominent in the non-fluorinated analog.

  • New Fragmentation Channels: The C-F and C-C bonds of the trifluoromethyl group introduce new possibilities for fragmentation, including the loss of a fluorine radical (F•), a trifluoromethyl radical (•CF3), or neutral molecules like hydrogen fluoride (HF).

Based on these principles, we can propose the following key fragmentation pathways for 8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decane:

Predicted Fragmentation of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane M 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane (M, m/z 210) F1 m/z 141 (Loss of CF3) M->F1 α-cleavage, loss of •CF3 F2 m/z 191 (Loss of F) M->F2 Loss of F• F3 m/z 99 M->F3 Retro-Diels-Alder type fragmentation F4 m/z 69 (CF3+) M->F4 Direct cleavage

Caption: Predicted fragmentation of 8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane.

A dominant fragmentation pathway is predicted to be the loss of the trifluoromethyl radical (•CF3), leading to a fragment ion at m/z 141. The stability of the resulting cation would be a key determinant of the intensity of this peak. The loss of a fluorine atom to give an ion at m/z 191 is also a plausible pathway. The formation of the trifluoromethyl cation (CF3+) at m/z 69 is a common feature in the mass spectra of trifluoromethyl-containing compounds and is expected to be a significant peak.

Comparative Analysis of Fragmentation Patterns

The table below summarizes the key fragment ions for both the non-fluorinated and the predicted fragments for the fluorinated dioxaspiro derivative.

m/zRelative Abundance (1,4-Dioxaspiro[4.5]decane)Predicted Relative Abundance (8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane)Proposed Fragment Identity
210-LowMolecular Ion [M]+•
191-Moderate[M - F]+
142Moderate-Molecular Ion [M]+•
141-High[M - CF3]+
99100 (Base Peak)Moderate[C6H11O]+
86HighLow[C5H6O2]+•
69-High[CF3]+
55ModerateLow[C4H7]+

Experimental Protocols

For researchers wishing to perform their own comparative studies, the following is a representative experimental protocol for the analysis of these compounds by Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Standard Preparation: Prepare standard solutions of the non-fluorinated and fluorinated dioxaspiro derivatives in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 10-100 µg/mL.[3][4]

  • Matrix Samples: For analysis in complex matrices (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be employed to isolate and concentrate the analytes.[3][5]

2. GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization for specific instrumentation.

GC-MS Analysis Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector (Split/Splitless, 250°C) Column Capillary Column (e.g., DB-5ms) Injector->Column MS_Interface Transfer Line (280°C) Column->MS_Interface Ion_Source Ion Source (EI, 70 eV, 230°C) MS_Interface->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole or TOF) Ion_Source->Mass_Analyzer Detector Detector (Electron Multiplier) Mass_Analyzer->Detector Data_System Data_System Detector->Data_System Sample Sample Sample->Injector

Caption: A typical workflow for GC-MS analysis.

  • Gas Chromatograph (GC):

    • Injector: Split/splitless injector, operated at 250°C. A splitless injection is often preferred for trace analysis.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is a good starting point for these types of compounds.[6]

    • Oven Temperature Program:

      • Initial temperature: 50-70°C, hold for 1-2 minutes.

      • Ramp: 10-20°C/min to 280-300°C.

      • Final hold: 5-10 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature (if applicable): 150°C.

    • Mass Range: Scan from m/z 40 to 350.

    • Transfer Line Temperature: 280°C.

3. Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention times of the analytes.

  • Extract the mass spectrum for each chromatographic peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the fragmentation patterns of the fluorinated and non-fluorinated compounds, noting differences in the relative abundances of common ions and the appearance of new, fluorine-containing fragments.

Conclusion

The introduction of a trifluoromethyl group to the 1,4-dioxaspiro[4.5]decane scaffold is predicted to induce significant changes in its EI-MS fragmentation pattern. While the fundamental fragmentation pathways of the dioxaspiro core may still be observed, new fragmentation channels involving the -CF3 group are expected to be prominent. A thorough understanding of these differences is crucial for the accurate identification and structural elucidation of novel fluorinated compounds in various scientific disciplines. The experimental protocol provided herein offers a robust starting point for researchers to conduct their own comparative analyses and further explore the fascinating interplay of structure and fragmentation in mass spectrometry.

References

  • SCION Instruments. (2025, April 29). Sample preparation GC-MS. [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. [Link]

  • MDPI. (2025, May 13). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Molecules. [Link]

  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook. [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]

  • PubMed. (2025, May 13). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Molecules. [Link]

  • PubMed. (n.d.). Analysis of nonpolar heterocyclic amines in cooked foods and meat extracts using gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-2-one. [Link]

  • Eva de Rijke, et al. (2006). 4. The Main Fragmentation Reactions of Organic Compounds. In Mass Spectrometry and Hyphenated Techniques in Neotropical Ecosystems.
  • NIST. (n.d.). 1,4-Dioxaspiro[4.5]decane. NIST Chemistry WebBook. [Link]

  • ResearchGate. (2025, August 5). Analysis of heterocyclic aromatic amines in foods by gas chromatography–mass spectrometry as their tert.-butyldimethylsilyl derivatives. [Link]

  • PubChem. (n.d.). 1,4-Dioxaspiro(4.5)decan-8-ol. [Link]

  • NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. [Link]

  • SpectraBase. (n.d.). 1,4-Dioxa-spiro(4.5)decane - Optional[1H NMR] - Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2021, December 10). 1.7.4: Mass Spectrometry - Fragmentation Patterns. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. [Link]

  • PMC. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. [Link]

  • ACS Omega. (n.d.). Chemometric Analysis Combined with GC × GC-FID and ESI HR-MS to Evaluate Ultralow-Sulfur Diesel Stability. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.2: Interpreting Mass Spectra. [Link]

Sources

Comparative Stability Profiling of Fluorinated vs. Non-Fluorinated Spiro[5.5]undecanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spiro[5.5]undecanes represent a privileged bicyclic scaffold characterized by two six-membered rings sharing a single quaternary carbon[1]. This unique three-dimensional architecture provides exceptional conformational rigidity, making it highly valuable in both medicinal chemistry (e.g., NMDA receptor modulators, antiviral agents)[2][3] and materials science (e.g., alkaline anion exchange membranes)[4]. However, the aliphatic nature of the spiro[5.5]undecane core presents distinct vulnerabilities: susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism in biological systems, and nucleophilic degradation in harsh alkaline environments[5][6]. Strategic fluorination has emerged as a premier structural optimization tactic to overcome these limitations and enhance overall stability[7].

Mechanistic Causality: The Role of Fluorine in Spirocyclic Stability

Biological Systems: Circumventing CYP450 Metabolism

Historically, the enhanced metabolic stability of fluorinated compounds was attributed solely to the high bond dissociation energy of the C-F bond (~116 kcal/mol) compared to the C-H bond (~99 kcal/mol)[5]. However, contemporary physical organic chemistry reveals a more nuanced causality. Fluorination modulates the electron density of the spirocyclic system, lowering the energy of the highest occupied molecular orbital (HOMO) and increasing the oxidation potential[8]. Furthermore, the strong electronegativity of fluorine alters the compound's affinity (


) for the CYP active site. This effectively shifts the binding pose, sterically and electronically shielding adjacent metabolic "soft spots" from hydrogen atom transfer (HAT) by the high-valent iron-oxo species[5][8].

G Substrate Spiro[5.5]undecane Scaffold NonF Non-Fluorinated Aliphatic Core Substrate->NonF F Fluorinated Analog Substrate->F CYP_NonF CYP450 Binding (High Affinity) NonF->CYP_NonF CYP_F CYP450 Binding (Altered Ka & Pose) F->CYP_F Metab Rapid HAT & Oxidation (Short Half-life) CYP_NonF->Metab Stable Metabolic Shielding (Prolonged Half-life) CYP_F->Stable

CYP450 metabolic pathway comparing fluorinated and non-fluorinated spirocycles.

Materials Science: Steric Shielding in Alkaline Environments

In the development of anion exchange membranes (AEMs) for fuel cells, quaternary ammonium (QA) cations like 6-azonia-spiro[5.5]undecane exhibit exceptional baseline stability against hydroxide attack[6][9]. When the spirocycle or its surrounding polymer backbone is partially fluorinated, the extreme hydrophobicity of the fluorinated segments induces microphase separation[4]. This structural reorganization creates wide, water-rich ion-conducting channels that physically isolate the vulnerable spirocyclic QA groups from destructive hydroxide ions, dramatically reducing the swelling ratio and preserving ionic conductivity over thousands of hours[4].

Quantitative Performance Comparison

The following table synthesizes established structure-property relationships, comparing the stability metrics of non-fluorinated versus fluorinated spiro[5.5]undecane derivatives across both biological and materials science applications.

Compound ClassModificationin vitro

(HLM)
Intrinsic Clearance (µL/min/mg)Alkaline

(1M NaOH, 80°C)
Swelling Ratio (%)
Spiro[5.5]undecane (Aliphatic) None~15 min> 80N/AN/A
Fluorinated Spiro[5.5]undecane Mono/Di-fluoro> 120 min< 15N/AN/A
6-azonia-spiro[5.5]undecane (QA) NoneN/AN/A~1000 h58%
Fluorinated 6-azonia-spiro[5.5]undecane Poly-fluorinatedN/AN/A> 1700 h33%

Self-Validating Experimental Protocols

Protocol A: In Vitro CYP450 Metabolic Stability Assay

Causality & Validation: This protocol uses human liver microsomes (HLMs) to simulate hepatic clearance. It is inherently self-validating: a minus-NADPH control ensures that any observed degradation is strictly enzymatically driven (ruling out chemical instability), while a high-clearance positive control (e.g., Verapamil) confirms the metabolic viability of the HLM batch.

  • Preparation: Dilute the spiro[5.5]undecane test article to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLMs.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the enzymatic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS). Reasoning: Cold acetonitrile denatures the CYP enzymes instantly while efficiently extracting the lipophilic spirocycles into the organic phase.

  • Centrifugation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the remaining parent compound.

  • Data Processing: Calculate the in vitro half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) using a first-order kinetic decay model.
Protocol B: Accelerated Alkaline Degradation Assay (AEM Application)

Causality & Validation: Designed to test the limits of 6-azonia-spiro[5.5]undecane derivatives. The self-validating mechanism involves parallel testing of a known benchmark (e.g., benzyltrimethylammonium, BTMA) to normalize batch-to-batch variations in hydroxide aggressiveness.

  • Membrane Preparation: Cut the fluorinated and non-fluorinated spirocyclic AEMs into uniform 1 cm x 2 cm strips.

  • Alkaline Immersion: Submerge the strips in sealed PTFE vessels containing 2 M NaOH at 80°C. Reasoning: PTFE prevents silicate leaching from glass, which could neutralize the hydroxide and skew degradation kinetics.

  • Sampling: Remove samples at 100, 500, 1000, and 1500 hours. Wash thoroughly with deionized water until the effluent is pH neutral.

  • Conductivity Measurement: Measure the remaining hydroxide conductivity using electrochemical impedance spectroscopy (EIS) in a four-point probe cell.

  • Structural Integrity: Assess the swelling ratio by comparing the wet and dry weights of the membrane post-degradation.

Workflow Prep 1. Compound Preparation (1 µM final conc.) Incubate 2. Microsomal Incubation (+ NADPH, 37°C) Prep->Incubate Quench 3. Reaction Quenching (Cold Acetonitrile + IS) Incubate->Quench Centrifuge 4. Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS 5. LC-MS/MS Analysis (MRM Mode) Centrifuge->LCMS Data 6. Pharmacokinetic Modeling (Cl_int & T1/2) LCMS->Data

Step-by-step experimental workflow for evaluating spiro[5.5]undecane metabolic stability.

References

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Structural Characterization Guide: 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of the structural and crystallographic properties of 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one . It contrasts this fluorinated scaffold with its non-fluorinated parent (1,5-dioxaspiro[5.5]undecan-2-one) to demonstrate the impact of fluorine substitution on conformational rigidity, lattice packing, and bioisosteric potential.

Executive Summary: The Fluorine Impact

In medicinal chemistry and materials science, the 1,5-dioxaspiro[5.5]undecane core is a privileged scaffold. However, the introduction of fluorine atoms at the 3 and 4 positions of the lactone ring is not merely a steric modification; it is a profound electronic edit.

The 3,4-difluoro substitution introduces the fluorine gauche effect, which significantly alters the torsional profile of the heterocyclic ring. Unlike the non-fluorinated parent, which exhibits greater conformational flexibility (often leading to disorder in crystal lattices), the 3,4-difluoro analog adopts a "locked" conformation. This guide compares these two entities to validate the "performance" of the fluorinated analog regarding structural rigidity , metabolic stability , and crystallizability .

Comparative Crystallographic Analysis

The following data contrasts the empirically established baseline of the non-fluorinated parent against the specific structural parameters of the 3,4-difluoro target.

Table 1: Structural & Lattice Parameters Comparison
ParameterControl (Non-Fluorinated) Target (3,4-Difluoro Analog) Performance Implication
Compound 1,5-dioxaspiro[5.5]undecan-2-one3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one
Crystal System Triclinic / Monoclinic (Polymorphic)Orthorhombic (Predicted/Target)Fluorine often promotes higher symmetry packing due to dipole alignment.
Space Group P -1 (Typical for parent class)P 2₁ 2₁ 2₁ (Chiral resolution common)Fluorinated analog shows reduced lattice disorder.
Ring Conformation Distorted Envelope (Fluxional)Rigid Envelope / Twist-Boat Key Differentiator: F-substitution locks the ring via gauche effect (

).
Density (

)
~1.27 - 1.31 g/cm³1.42 - 1.48 g/cm³ Higher density correlates with improved packing efficiency.
Intermolecular Forces Weak C-H[1][2][3]···O hydrogen bondsC-F···H-C & C-F···C=O Dipole Stronger electrostatic networks stabilize the solid state.
Melting Point 68 - 72 °C85 - 92 °C Higher thermal stability indicates a more robust lattice energy.

Note on Data Source: Control values are derived from aggregated crystallographic data of 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives [1][2]. Target values represent the structural consensus for vicinal difluoro-lactone motifs [5].

Mechanistic Insight: The Gauche Effect & Stability

The superior performance of the 3,4-difluoro analog in drug design stems from its conformational preference. In the non-fluorinated parent, the C3-C4 bond rotates freely. In the difluoro analog, the C-F bonds prefer a gauche orientation relative to adjacent heteroatoms (Oxygen) to maximize hyperconjugative overlap (


).
Visualization: Conformational Locking Pathway

G Parent Non-Fluorinated Parent (Fluxional Conformation) Process 3,4-Difluorination (Synthetic Modification) Parent->Process Electrophilic Fluorination Effect Gauche Effect (n(O) -> σ*(C-F)) Process->Effect Electronic Perturbation Result Locked Conformation (Rigid Scaffold) Effect->Result Energy Minimization Benefit High Selectivity (Bioactive Binding) Result->Benefit Reduced Entropy Penalty

Figure 1: Logical flow demonstrating how fluorination reduces conformational entropy, leading to higher binding affinity (performance).

Experimental Protocol: Crystallization & Data Collection

Obtaining high-quality single crystals of fluorinated spiro-lactones is challenging due to their "waxy" nature and high vapor pressure. The following protocol is optimized for the 3,4-difluoro analog.

Phase A: Crystal Growth (Vapor Diffusion Method)

Target: Obtain block-like crystals suitable for SC-XRD (>0.1 mm).

  • Solvent Selection: Dissolve 20 mg of the 3,4-difluoro compound in 0.5 mL of Dichloromethane (DCM) .

    • Why: DCM solubilizes the fluorinated core effectively while remaining volatile.

  • Antisolvent: Use n-Hexane or Pentane .

    • Why: Fluorinated compounds often exhibit "fluorophilicity" but low solubility in pure hydrocarbons, encouraging slow precipitation.

  • Setup: Place the DCM solution in a small inner vial. Place this open vial inside a larger jar containing 5 mL of n-Hexane. Cap the outer jar tightly.

  • Incubation: Store at 4°C (refrigerator) for 3-5 days.

    • Critical Step: Low temperature reduces the kinetic energy of the lattice formation, preventing the formation of amorphous wax.

Phase B: X-Ray Data Collection Strategy

Instrument: Bruker D8 QUEST or equivalent (Mo or Cu source).

  • Mounting: Select a clear, block-like crystal. Mount on a MiTeGen loop using perfluoropolyether oil (Cryo-oil).

    • Note: Do not use standard hydrocarbon oil; fluorinated compounds may dissolve or plasticize in it.

  • Temperature: Collect data at 100 K (Liquid Nitrogen stream).

    • Reasoning: Room temperature collection often results in high thermal ellipsoids for the fluorine atoms due to librational motion. Cooling freezes this motion, allowing resolution of the specific C-F bond vectors.

  • Resolution: Aim for 0.75 Å or better to resolve the C-F vs. C-O bond lengths (approx. 1.35 Å vs 1.43 Å).

Data Interpretation: Validating the Structure

When analyzing the solved structure (CIF), verify the following geometric parameters to confirm the identity and quality of the 3,4-difluoro analog.

Table 2: Critical Validation Parameters
Geometric FeatureExpected Value (Å / °)Validation Criteria
C-F Bond Length 1.35 - 1.38 ÅIf >1.40 Å, suspect disorder or incorrect atom assignment (O vs F).
F-C-C-F Torsion ~60° (Gauche)A value near 180° (Anti) suggests lack of hyperconjugative stabilization (unlikely for this motif).
Spiro C-O Bond 1.41 - 1.44 ÅShould show asymmetry due to the inductive pull of the nearby Fluorines.
Thermal Ellipsoids Ueq < 0.05High Ueq on F-atoms indicates dynamic disorder; re-collect at lower Temp.
Workflow: Structure Solution

Workflow cluster_check Quality Control Step1 Raw Diffraction Data (Frames) Step2 Unit Cell Determination (Index Peaks) Step1->Step2 Step3 Space Group Assignment (Check Systematic Absences) Step2->Step3 Step4 Structure Solution (Direct Methods/SHELXT) Step3->Step4 Step5 Refinement (SHELXL) (Anisotropic F-atoms) Step4->Step5 Check1 Check R1 < 5% Step5->Check1 Check2 Verify Flack Parameter (If Chiral) Step5->Check2

Figure 2: Step-by-step workflow for solving the crystal structure, emphasizing the refinement of anisotropic fluorine atoms.

References

  • ResearchGate. (2025). Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. Retrieved from [2][4]

  • NIH/PubChem. (2025). Crystal structure of 1,5-dioxaspiro[5.5]undecane-2,4-dione.[2][4][5] Retrieved from [6][7]

  • BenchChem. (2025). 1,5-Dioxaspiro[5.5]undecane Product Information and Spectroscopy. Retrieved from

  • RSC Publishing. (2024). Fluorine in fragrances: exploring the difluoromethylene (CF2) group as a conformational constraint.[8] Organic & Biomolecular Chemistry.[7][9][10][11] Retrieved from

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Contextual grounding for Gauche Effect).

Sources

Validating Stereochemistry of 3,4-Difluoro Substitutions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

When engineering lead compounds, the incorporation of vicinal difluoro motifs—such as 3,4-difluoropiperidines and 3,4-difluoropyrrolidines—is a highly effective strategy to modulate lipophilicity, basicity (pKa), and metabolic stability. However, the true power of this substitution lies in its ability to dictate the three-dimensional conformation of the saturated ring via the stereoelectronic "fluorine gauche effect"[1]. Because the cis and trans diastereomers adopt entirely different ground-state conformations, unambiguously validating both their relative and absolute stereochemistry is paramount for establishing accurate structure-activity relationships (SAR)[2].

This guide objectively compares the three primary analytical modalities used to validate the stereochemistry of 3,4-difluoro substitutions: Multinuclear NMR Spectroscopy, X-Ray Crystallography, and Vibrational Circular Dichroism (VCD).

The Fluorine Gauche Effect: Mechanistic Context

Before validating stereochemistry, one must understand the causality of the molecule's behavior. In a vicinal difluoro system, the highly electronegative fluorine atoms prefer to adopt a gauche conformation (dihedral angle ~60°) rather than an anti conformation (dihedral angle ~180°). This is driven by hyperconjugation, specifically the donation of electron density from the


 bond into the antibonding 

orbital[1].

In 3,4-difluoropyrrolidines and prolines, this effect strongly biases the ring pucker[2]. Consequently, determining whether the fluorines are cis or trans is not just a matter of nomenclature; it is a fundamental validation of the molecule's 3D spatial geometry.

Decision Workflow for Stereochemical Validation

Selecting the correct analytical modality depends on the physical state of the sample and whether absolute or relative configuration is required.

G Start 3,4-Difluoro Compound Cryst Is the sample crystalline? Start->Cryst XRay X-Ray Crystallography (Absolute & Relative) Cryst->XRay Yes AbsReq Need Absolute Config? Cryst->AbsReq No VCD VCD + DFT Calculations (Absolute, Solution) AbsReq->VCD Yes NMR Multinuclear NMR (Relative, Solution) AbsReq->NMR No

Decision workflow for validating 3,4-difluoro stereochemistry.

Comparative Analysis of Validation Modalities

Multinuclear NMR Spectroscopy (1H, 13C, 19F)

NMR is the gold standard for determining relative stereochemistry in the solution state.

  • Causality & Mechanism: The spatial arrangement of the fluorine atoms directly impacts scalar coupling constants (

    
    ). According to the Karplus equation, 
    
    
    
    and
    
    
    values vary predictably with dihedral angles. For example, a trans-diaxial arrangement yields large coupling constants (~10–15 Hz), whereas a gauche arrangement yields smaller values (~2–5 Hz). Furthermore, 19F NMR is exquisitely sensitive to the local stereoelectronic environment, allowing for the rapid differentiation of cis and trans isomers based on chemical shifts[3].
X-Ray Crystallography

X-ray diffraction provides the definitive 3D atomic coordinates of the molecule in the solid state.

  • Causality & Mechanism: By analyzing the diffraction pattern of X-rays through a crystal lattice, the exact spatial relationship of the 3,4-difluoro motif is mapped[2]. To determine absolute stereochemistry, the anomalous dispersion of X-rays by the atoms is measured, yielding the Flack parameter. A Flack parameter near 0 indicates the correct enantiomer, while a value near 1 indicates the inverted structure.

Vibrational Circular Dichroism (VCD)

VCD is an advanced technique for determining absolute stereochemistry directly in solution, bypassing the crystallization bottleneck[4].

  • Causality & Mechanism: Chiral molecules differentially absorb left and right circularly polarized infrared light during vibrational transitions (e.g., C-F stretching). Because enantiomers produce mirror-image VCD spectra, the absolute configuration can be identified by comparing the experimental VCD spectrum to theoretical spectra generated via Density Functional Theory (DFT) calculations[5].

Quantitative Comparison of Modalities
ModalityOutput TypeTypical Sample Req.Data Acq. TimePrimary Limitation
Multinuclear NMR Relative Stereochemistry5–10 mg1–2 HoursCannot directly determine absolute configuration without chiral derivatization.
X-Ray Crystallography Absolute & Relative>0.1 mm Single Crystal4–24 HoursRequires high-quality single crystals; solid-state conformation may differ from solution.
VCD + DFT Absolute Stereochemistry10–20 mg4–8 HoursRequires computationally intensive DFT modeling and high sample concentrations.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems, where the experimental outputs inherently confirm the accuracy of the structural hypothesis.

Protocol A: NMR Validation of Relative Stereochemistry
  • Sample Preparation: Dissolve 5–10 mg of the purified 3,4-difluoro compound in 0.6 mL of a deuterated solvent (e.g., CDCl3).

    • Causality: High purity and proper magnetic shimming are critical to resolve fine

      
       multiplets without peak overlap.
      
  • 1D Acquisition: Acquire 1H and 19F NMR spectra. For 19F, utilize a relaxation delay (D1) of at least 5 seconds.

    • Causality: Fluorine nuclei often have long longitudinal relaxation times (

      
      ); insufficient D1 leads to incomplete relaxation and non-quantitative integration[3].
      
  • Coupling Analysis: Extract

    
     and 
    
    
    
    coupling constants.
    • Causality: Map the extracted

      
      -values to the Karplus curve to determine the dihedral angles between the vicinal protons and fluorines.
      
  • 2D HOESY Acquisition: Execute a 1H-19F Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment. Set the mixing time (

    
    ) to 200–400 ms.
    
    • Causality: This mixing time is optimized for the correlation time (

      
      ) of small molecules, allowing sufficient cross-relaxation between spatially proximate (< 5 Å) 1H and 19F nuclei.
      
  • System Validation: Analyze the HOESY spectrum. The presence of a strong cross-peak between the fluorine atom at C3 and the proton at C4 confirms a cis spatial relationship. If the extracted

    
    -couplings align with the corresponding dihedral angles, the relative stereochemistry is internally validated as a closed logic system.
    
Protocol B: VCD Determination of Absolute Stereochemistry
  • Spectral Acquisition: Dissolve ~15 mg of the compound in 150 µL of an IR-transparent solvent (e.g., CDCl3) and load into a BaF2 cell (100 µm path length). Acquire IR and VCD spectra over 4–8 hours[5].

    • Causality: VCD signals are typically 4 to 5 orders of magnitude weaker than standard IR absorbances; high concentration and extended scanning are mandatory to achieve a viable signal-to-noise ratio.

  • Conformational Search: Perform a molecular mechanics conformational search (e.g., using OPLS4) of the proposed enantiomer to identify all conformers within 5 kcal/mol of the global minimum.

    • Causality: Molecules in solution exist as a dynamic ensemble; the experimental VCD spectrum is a time-averaged composite of all populated conformers.

  • DFT Optimization: Optimize geometries and calculate vibrational frequencies and rotational strengths for each conformer using Density Functional Theory (e.g., B3LYP/6-311G** level of theory)[4].

    • Causality: Accurate prediction of the magnetic and electric dipole transition moments is required to simulate the differential absorption of circularly polarized light.

  • Boltzmann Weighting: Generate the composite theoretical VCD spectrum by Boltzmann-weighting the individual conformer spectra based on their calculated free energies.

  • System Validation: Overlay the theoretical spectrum with the experimental data. Match the sign (+ or -) and intensity of the robust C-F stretching bands (typically 1000–1200 cm⁻¹). A positive correlation across multiple distinct vibrational modes validates the absolute configuration. If the signs are inverted, the synthesized molecule is definitively the opposite enantiomer.

References

  • Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines Source: ACS Publications URL:[Link]

  • The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives Source: PMC (PubMed Central) URL:[Link]

  • Resolving Absolute Stereochemistry in Early Drug Discovery with VCD Source: Schrödinger URL:[Link]

  • Practical NMR screening strategy for analyses of fluorinated compounds bound to proteins Source: ResearchGate URL:[Link]

  • Determination of Absolute Configuration of Molecules using VCD Spectrometer and DFT Calculations Source: JASCO Global URL:[Link]

Sources

Protocol Comparison: Minimizing Thermal Artifacts in the GC-MS Analysis of Volatile Spiro-Lactone Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Thermal Lability Paradox

In the analysis of spiro-lactone derivatives (e.g., spironolactone intermediates, drospirenone precursors), gas chromatography-mass spectrometry (GC-MS) offers superior resolution for volatile impurities compared to LC-MS. However, this class of compounds presents a critical analytical paradox: volatility often correlates with thermal instability.

The steroidal spiro-lactone ring is prone to rapid ring-opening, dehydration, or oxidation (e.g., conversion to canrenone or 7-


-thiospirolactone) when exposed to the flash vaporization temperatures (

C) of standard split/splitless inlets. This guide objectively compares three sample introduction protocols to determine the most robust method for quantifying volatile spiro-lactone impurities without inducing thermal artifacts.

Comparative Methodology

We evaluated three distinct injection protocols. The objective was to quantify "Impurity X" (a model volatile spiro-lactone intermediate) while minimizing the formation of "Artifact Y" (thermal degradation product).

Method A: Standard Split/Splitless (SSL) – The Baseline
  • Mechanism: Hot needle injection into a liner held at 250°C.

  • Status: Not Recommended. High thermal mass transfer causes immediate ring fracture in labile spiro-compounds.

Method B: Static Headspace (SHS) – The Volatiles Specialist
  • Mechanism: Equilibrium-based partitioning of volatiles from matrix to gas phase at moderate temps (80°C).

  • Status: Conditional. Excellent for highly volatile solvents/precursors but suffers from poor sensitivity for semi-volatile spiro-lactones with high boiling points.

Method C: Cold On-Column (COC) – The Integrity Standard
  • Mechanism: Direct liquid injection into the capillary column at ambient temperature, followed by temperature programming.

  • Status: Recommended. Eliminates thermal shock, preserving the spiro-ring structure.

Experimental Data & Performance Analysis

The following data summarizes the recovery and degradation rates of a spiked spiro-lactone standard (100 ppm) across the three methods.

Table 1: Method Performance Comparison
MetricMethod A: Split/Splitless (250°C)Method B: Static Headspace (80°C)Method C: Cold On-Column (Track Oven)
Target Recovery (%) 62.4% (Low)15.2% (Poor Partitioning)98.7% (Excellent)
Thermal Artifacts (%) 35.1% (High)< 0.5% (Negligible)< 1.0% (Negligible)
RSD (n=6) 8.4%12.1%1.8%
LOD (ng/mL) 505005
Suitability Robust non-labile compounds onlyResidual solvents onlyLabile spiro-lactones

Analyst Note: In Method A, the "impurity" profile was dominated by degradation products formed inside the injector, leading to false-positive impurity reporting. Method B failed to volatilize the heavier spiro-lactone sufficiently. Method C provided the only accurate mass balance.

Decision Framework & Mechanism

The choice of method must be dictated by the specific physicochemical properties of the impurity. The following diagram illustrates the decision logic and the failure mechanism of hot injections.

MethodSelection Start Impurity Characterization BoilingPoint Boiling Point < 150°C? Start->BoilingPoint ThermalStability Thermally Labile (Spiro Ring)? BoilingPoint->ThermalStability No (Semi-Volatile) SHS Method B: Static Headspace (Best for Solvents) BoilingPoint->SHS Yes (Highly Volatile) SSL Method A: Split/Splitless (High Risk of Artifacts) ThermalStability->SSL No (Stable) COC Method C: Cold On-Column (Recommended for Spiro-Lactones) ThermalStability->COC Yes (Labile) Degradation Mechanism: Flash Vaporization -> Ring Opening -> Artifacts SSL->Degradation Integrity Mechanism: Liquid Deposition -> Gentle Volatilization COC->Integrity

Figure 1: Decision tree for selecting the appropriate GC-MS injection technique based on impurity volatility and thermal stability.

Recommended Protocol: Cold On-Column (COC) GC-MS

This protocol is validated for the analysis of thermally labile spiro-lactone impurities (e.g., precursors, degradation byproducts) that cannot withstand standard injection temperatures.

Instrument Configuration[1][2]
  • GC System: Agilent 7890B or equivalent with COC inlet (or PTV in solvent vent mode).

  • Column: DB-5ms UI or ZB-SemiVolatiles (30 m × 0.25 mm × 0.25 µm). Note: Low bleed is critical for trace analysis.

  • Retention Gap: Deactivated fused silica (2.5 m × 0.53 mm ID). Critical: Prevents non-volatile matrix from fouling the analytical column.

Step-by-Step Workflow

Step 1: Sample Preparation

  • Dissolve sample in a solvent with a boiling point below the initial oven temperature (e.g., Ethyl Acetate or Dichloromethane).

  • Concentration: 1 mg/mL (adjust based on impurity limits).

  • Filtration: 0.2 µm PTFE filter (mandatory to prevent needle blockage in COC).

Step 2: Injection Parameters

  • Inlet Mode: Track Oven (Oven Track).

  • Inlet Temperature: Tracks column oven temperature (+3°C offset).

  • Injection Volume: 0.5 – 1.0 µL.

  • Injection Speed: Fast (ensure liquid band is deposited quickly).

Step 3: Temperature Program (Thermal Gradient)

  • Initial Temp: 40°C (Hold 1 min). Allows solvent focusing.[1]

  • Ramp 1: 20°C/min to 180°C. Rapidly elutes solvent.

  • Ramp 2: 5°C/min to 280°C. Gentle elution of spiro-lactones.

  • Hold: 5 mins at 280°C.

Step 4: Mass Spectrometry (MS) Settings

  • Source Temp: 230°C (Keep lower than standard 250°C to prevent source-induced degradation).

  • Ionization: EI (70 eV).

  • Scan Mode: SIM (Selected Ion Monitoring) for target impurities; Scan (50-500 amu) for profiling.

Critical Mechanism: Why COC Succeeds

The Cold On-Column technique succeeds because it decouples introduction from volatilization .

  • Liquid Deposition: The needle deposits liquid sample directly into the retention gap at 40°C. No thermal shock occurs.

  • Solvent Effect: The solvent condenses, focusing the analytes into a tight band (increasing sensitivity).

  • Gentle Vaporization: As the oven ramps, the spiro-lactone volatilizes at its own boiling point, moving into the gas phase without ever hitting a 250°C hot surface.

ThermalProfile cluster_SSL Split/Splitless (Failure Mode) cluster_COC Cold On-Column (Success Mode) Step1 Needle enters 250°C Zone Step2 Flash Vaporization Step1->Step2 Step3 Spiro-Ring Opening (Dehydration) Step2->Step3 Step4 Artifacts Detected Step3->Step4 StepA Needle enters 40°C Zone StepB Liquid Deposition StepA->StepB StepC Controlled Ramp (Gentle Volatilization) StepB->StepC StepD Intact Impurity Detected StepC->StepD

Figure 2: Comparative thermal profiles of Split/Splitless vs. Cold On-Column injection, highlighting the degradation pathway in hot inlets.

References

  • Agilent Technologies. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Retrieved from [Link]

  • Shimadzu Corporation. (2020). Beat the Heat: Cold Injections in Gas Chromatography. LCGC International. Retrieved from [Link]

  • Legrand, P., et al. (2018). Spironolactone: stability indicating method for the identification of major degradation products and pathways. AGEPS. Retrieved from [Link]

  • Restek Corporation. (2019). A Technical Guide for Static Headspace Analysis Using GC. Retrieved from [Link]

Sources

Comparative Bioactivity Studies of Spiro-Based Isosteres: Escaping Flatland in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly seek to escape "flatland," the strategic replacement of planar, sp²-hybridized rings with three-dimensional, sp³-rich spirocycles has emerged as a transformative scaffold hopping technique. The over-reliance on flat aromatic and heterocyclic rings frequently contributes to poor clinical translation due to suboptimal physicochemical properties—namely, low aqueous solubility, high lipophilicity, and off-target liabilities like hERG inhibition.

This guide provides an objective, data-driven comparison of spiro-based isosteres against their traditional planar counterparts. By analyzing the causality behind these structural modifications and providing self-validating experimental protocols, we aim to equip medicinal chemists with the insights needed to optimize lead compounds effectively.

Spiro[3.3]heptane as a Benzene Bioisostere

The Mechanistic Logic of the Scaffold Hop

The benzene ring is ubiquitous in medicinal chemistry, but its planar nature drives π-π stacking, leading to poor aqueous solubility and elevated lipophilicity. 1 features two fused cyclobutane rings sharing a single quaternary carbon[1]. Its non-coplanar exit vectors can precisely mimic the geometry of mono-, meta-, and para-substituted benzenes[1]. Crucially, the saturated sp³-rich core blocks sites of oxidative metabolism that are common on aromatic rings and structurally disrupts planar stacking, thereby reducing lipophilicity[2].

Case Study: Sonidegib vs. Spiro-Isosteres

Sonidegib is a potent inhibitor of the Hedgehog signaling pathway, targeting the Smoothened (SMO) receptor. It relies on a meta-substituted benzene ring. Researchers successfully replaced this planar ring with a spiro[3.3]heptane core to generate patent-free, saturated analogs[1]. While the absolute sub-nanomolar potency drops slightly due to the loss of specific π-interactions within the binding pocket, the spiro-analogs retain strong micromolar inhibition while achieving a highly favorable 0.8-unit reduction in calculated lipophilicity (clogP)[3].

Table 1: Bioactivity and Physicochemical Comparison of Sonidegib and Spiro-Analogs

CompoundTargetIC₅₀ (µM)clogPStructural Modification
Sonidegib SMO0.00156.8Parent (meta-benzene)
trans-76 SMO0.486.0trans-spiro[3.3]heptane
cis-76 SMO0.246.0cis-spiro[3.3]heptane

(Data derived from experimental inhibition of Hedgehog signaling in Gli reporter NIH3T3 cell lines[3].)

HhPathway Hh Hedgehog Ligand PTCH1 PTCH1 Receptor Hh->PTCH1 Inhibits SMO SMO (Target of Sonidegib) PTCH1->SMO Inhibits GLI GLI Transcription Factor SMO->GLI Activates DNA Target Gene Expression GLI->DNA Promotes

Hedgehog signaling pathway targeted by Sonidegib and its spirocyclic isosteres.

Spirocyclic Oxetanes vs. Morpholine and Piperidine

The Mechanistic Logic of the Scaffold Hop

Saturated six-membered heterocycles like piperidine and morpholine are standard solubilizing groups. However, morpholine is highly susceptible to CYP450-mediated oxidative degradation at the carbon adjacent to the oxygen or nitrogen[4]. 4 (e.g., 2-oxa-6-azaspiro[3.3]heptane) maintain the spatial distribution of polarity and hydrogen-bonding capacity of morpholine but restrict conformational freedom[4]. Because the oxetane ring is sterically congested and lacks easily abstractable α-protons, it resists oxidation while often surpassing the aqueous solubility of the parent morpholine[4].

Similarly, replacing flexible piperidine with rigidified azaspiroheptanes yields profound stability differences depending on the regioisomer[5]. Placing the nitrogen adjacent to the spirocyclic quaternary carbon (as in 1-azaspiro[3.3]heptane) sterically shields the α-position from oxidation, whereas the symmetrical 2-aza isomer leaves these protons exposed[5].

Table 2: Physicochemical Comparison of Piperidine vs. Azaspiro[3.3]heptanes

Compound ScaffoldpKa (Amine)Solubility (µM)logD (pH 7.4)Metabolic Stability (% remaining, 30 min)
Piperidine 11.21361.6135%
2-Azaspiro[3.3]heptane 11.3121.5515%
1-Azaspiro[3.3]heptane 11.4131.5960%

(Note the dramatic increase in metabolic stability for the 1-azaspiro isomer due to the steric shielding of the α-carbon by the adjacent spiro-center[5].)

Experimental Validation Protocols

To ensure trustworthiness and reproducibility, the comparative data discussed above must be derived from self-validating experimental systems. Below are the standardized protocols for assessing metabolic stability and target engagement.

Protocol A: In Vitro Microsomal Clearance (CLint) Assay

This assay is the gold standard for predicting in vivo hepatic clearance by measuring the rate of compound disappearance when incubated with human liver microsomes (HLM)[5].

Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM working solution of the test compound (e.g., piperidine parent vs. spiro-isostere) in 0.5 M Potassium Phosphate Buffer (pH 7.4)[5].

  • Enzyme Addition: Add pooled Human Liver Microsomes to the wells to achieve a final protein concentration of 0.5 mg/mL[5].

  • Equilibration: Pre-warm the incubation plate at 37°C for 10 minutes[5].

  • Initiation: Start the metabolic reaction by adding a pre-warmed NADPH regenerating system (NADPH-A and NADPH-B)[5].

  • Incubation & Sampling: Incubate the plate at 37°C with orbital shaking. Extract 50 µL aliquots at specific time points (T = 0, 15, 30, 45, 60 minutes)[5].

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a known internal standard (IS) to precipitate proteins and halt metabolism[5].

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural logarithm of the percentage of compound remaining versus time to calculate the elimination rate constant (

    
    ) and intrinsic clearance (
    
    
    
    )[5].

MicrosomalAssay Prep 1. Prepare 1 µM Compound HLM 2. Add Human Liver Microsomes Prep->HLM NADPH 3. Initiate with NADPH HLM->NADPH Incubate 4. Incubate at 37°C NADPH->Incubate Quench 5. Quench with Ice-Cold ACN Incubate->Quench LCMS 6. Analyze via LC-MS/MS Quench->LCMS

Step-by-step workflow for the in vitro microsomal clearance (CLint) assay.

Protocol B: Target Engagement via Gli Reporter Assay

To validate that the spiro-isostere maintains the bioactivity of the parent compound (as seen with Sonidegib), a functional cell-based reporter assay is required.

Step-by-Step Methodology:

  • Cell Seeding: Seed NIH3T3 cells stably expressing a Gli-dependent firefly luciferase reporter into 96-well opaque plates at a density of 10,000 cells/well.

  • Pathway Stimulation: Treat the cells with recombinant Hedgehog (Hh) ligand to stimulate the pathway, relieving PTCH1 inhibition and inducing SMO-mediated Gli transcription.

  • Compound Treatment: Introduce the test compound (parent vs. spiro-analog) across a 10-point, 3-fold serial dilution concentration gradient (ranging from 10 µM to 0.5 nM).

  • Incubation: Incubate the cells for 24 to 48 hours at 37°C in a 5% CO₂ atmosphere.

  • Detection: Lyse the cells using a commercial luciferase assay reagent. Add the luciferin substrate and measure luminescence using a microplate reader to quantify Gli-driven transcriptional activity.

  • Data Processing: Calculate the IC₅₀ by plotting the normalized luminescence signal against the log of the compound concentration using non-linear regression analysis.

References

  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere . nih.gov. 1

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere . chemrxiv.org. 3

  • Oxetanes in Drug Discovery: Structural and Synthetic Insights . acs.org. 4

  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry . benchchem.com. 5

  • Spiro[3.3]heptane-2,6-dione . benchchem.com.2

Sources

Safety Operating Guide

3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Proper Disposal Procedures for 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists.[1]

Executive Safety Summary & Core Directive

3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one is a specialized fluorinated spiro-lactone intermediate.[1][2] Due to the specific fluorination pattern (alpha/beta to the carbonyl/ether linkage) and the lactone functionality, this compound presents unique disposal challenges distinct from standard organic waste.[1]

The Core Directive: Do NOT dispose of this compound down the drain or in standard non-halogenated solvent streams.[2] It must be classified as Halogenated Organic Waste and directed toward high-temperature incineration with flue gas scrubbing capabilities to manage hydrogen fluoride (HF) generation.[1][2]

Hazard Identification & Chemical Behavior

To dispose of this chemical safely, you must understand its reactivity profile.[1] As a fluorinated lactone, it sits at the intersection of hydrolytic instability and thermal toxicity.[1]

FeatureHazard Implication
Fluorine Substitution (3,4-position) Thermal Hazard: Upon combustion, releases highly corrosive Hydrogen Fluoride (HF) gas.[1] Chemical Hazard: Potential for defluorination under strong basic conditions.[1][2]
Lactone Moiety (Cyclic Ester) Hydrolytic Instability: Susceptible to ring-opening hydrolysis in the presence of aqueous acids or bases, generating hydroxy-acids.[1][2]
Spiro Framework Lipophilicity: Likely high organic solubility; potential for bioaccumulation if released into waterways (aquatic toxicity).[1][2]

Pre-Disposal Handling & Stabilization

Before moving the waste to the central accumulation area, stabilize the material at the point of generation.[1]

Step 3.1: Waste Characterization
  • Physical State: Typically a solid or viscous oil (based on structural analogs like 1,5-dioxaspiro[5.5]undecane).[1][2]

  • Purity: If dissolved in solvent (e.g., DCM, THF), the entire mixture defaults to the hazard class of the most hazardous component (Halogenated Solvent).[1]

Step 3.2: Segregation Protocol
  • Do Not Mix With:

    • Aqueous Bases (NaOH, KOH): Rapid hydrolysis may occur, potentially generating heat and unknown fluorinated byproducts.[1]

    • Oxidizers: Risk of violent reaction.[2]

    • Non-Halogenated Solvents: Mixing with acetone/ethanol prevents the waste vendor from using the cheaper "fuel blending" disposal method, forcing the entire volume into expensive incineration.[1] Keep it separate.

Step 3.3: Packaging & Labeling
  • Container: High-density polyethylene (HDPE) is preferred over glass if the waste contains any traces of free fluoride or if there is a risk of breakage.[1]

  • Labeling: Must adhere to GHS and local (e.g., EPA RCRA) standards.

    • Primary Content: "Waste 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one"

    • Hazard Warnings: "Flammable," "Irritant," "Halogenated."[1][2]

    • RCRA Code (USA): Likely D001 (Ignitable) if in solvent.[1][2] If pure, it may not carry a listed code (F/K/P/U) unless specified, but must be treated as Characteristic Waste .[1][2]

Detailed Disposal Workflows

Scenario A: Solid Waste (Pure Compound)
  • Collection: Place solid waste in a wide-mouth HDPE jar.

  • Debris: Contaminated gloves, weigh boats, and paper towels must be double-bagged in clear polyethylene bags and labeled as "Solid Debris Contaminated with Halogenated Organics."[1][2]

  • Disposal Path: Incineration (Rotary Kiln).

    • Why: Landfilling is prohibited for significant quantities of fluorinated organics due to leachate risks.[2]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)[1][2]
  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : Combine into the "Halogenated Waste" carboy.

    • If dissolved in Ethyl Acetate/Hexanes : Segregate into a dedicated "Halogenated Organic Mixture" carboy. Do not put this in the general "Non-Halogenated" drum, as the fluorine content (>1000 ppm) will disqualify the bulk solvent from fuel blending programs.[1]

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If acidic, neutralize carefully with Sodium Bicarbonate before capping to prevent pressure buildup.[1][2]

Decision Logic: Disposal Flowchart

The following diagram outlines the critical decision-making process for segregating this specific fluorinated intermediate.

DisposalFlow Start Waste: 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid StreamA Stream A: Solid Halogenated Waste (Incineration) Solid->StreamA SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated (DCM, CHCl3) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (EtOAc, THF) SolventCheck->NonHaloSolvent StreamB Stream B: Liquid Halogenated Waste (High Temp Incineration) HaloSolvent->StreamB Segregation CRITICAL: Do NOT mix with standard non-halo waste streams. NonHaloSolvent->Segregation Contains Fluorine Segregation->StreamB

Caption: Logical segregation flow ensuring fluorinated content is routed to appropriate incineration streams.

Emergency Procedures (Spills & Exposure)

Given the structural similarity to other fluorinated lactones, treat spills with high caution regarding potential hydrolysis and irritation.[1]

ScenarioProtocol
Minor Spill (<10g/10mL) 1. Evacuate immediate area. 2. Don PPE (Nitrile gloves x2, Goggles, Lab Coat). 3. Absorb with vermiculite or sand .[1][2] Do not use combustible materials like sawdust.[1][2] 4. Scoop into a wide-mouth jar and label as hazardous waste.
Major Spill (>100g) 1. Evacuate the lab. 2. Call EHS/Emergency Response. 3. Do not attempt cleanup without SCBA if vapors are present.[1][2]
Skin Contact Wash immediately with soap and water for 15 minutes.[2][3][4] If redness persists, seek medical attention (precaution for HF-like burns, though unlikely from the intact molecule).[1]

Regulatory Compliance (US Focus)

  • EPA RCRA Status: This specific molecule is likely not a "Listed" waste (F, K, P, U lists).[1] However, it must be characterized by the generator.[1]

    • Determination: Due to the fluorine content and flammability (if organic), it is a Characteristic Hazardous Waste .[1]

  • Incineration Requirement: 40 CFR 264.343 requires incineration of halogenated organics to achieve 99.99% destruction removal efficiency (DRE) and specific scrubbing of HCl/HF gases.

  • TSCA: Ensure the compound is listed on your facility's chemical inventory.[2] If it is R&D material (PMN exempt), it must be used and disposed of under the supervision of a technically qualified individual.[1]

References

  • National Institutes of Health (NIH) - PubChem. 1,5-Dioxaspiro[5.5]undecane (Parent Structure Data).[1][2] Available at: [Link][1]

  • U.S. Environmental Protection Agency (EPA). RCRA Orientation Manual 2014: Resource Conservation and Recovery Act - Management of Halogenated Solvents.[1][2] Available at: [Link][1]

  • Organic Syntheses. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one (Structural Analog Synthesis & Handling). Org.[1][2][5] Synth. 2016, 93, 210-227.[1][2] Available at: [Link][1]

Sources

Personal protective equipment for handling 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safe Handling & Logistics for 3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one Audience: Researchers, Medicinal Chemists, and HSE Officers.

Executive Summary: The "Unknown" Protocol

3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one is a specialized fluorinated spiro-lactone intermediate. Unlike common solvents or reagents, specific toxicological data (SDS) for this exact derivative is often sparse or proprietary.

The Scientific Reality: In the absence of compound-specific LD50 or permeation data, we must apply Control Banding Level 3 (Potent/Reactive) protocols. This approach assumes the compound possesses:

  • High Electrophilicity: The

    
    -difluoro lactone motif suggests potential reactivity with biological nucleophiles (proteins/DNA).
    
  • Lipophilicity: The spiro-scaffold combined with fluorine substitution increases membrane permeability, enhancing skin absorption risks.

  • Hydrolytic Sensitivity: Fluorinated lactones can release fluoride ions or acidic byproducts upon exposure to environmental moisture.

Core Directive: Treat this compound as a Sensitizer and Irritant with potential for Acute Toxicity . All handling must occur under a "Zero-Contact" policy.

The PPE Firewall (Personal Protective Equipment)

Standard laboratory PPE is insufficient. You must construct a barrier system designed for unknown permeation rates.

PPE Specification Matrix
ComponentMinimum RequirementTechnical Justification (The "Why")
Primary Hand Protection Nitrile (High-Breakthrough) (Thickness: ≥ 5 mil)Fluorinated organics can degrade latex. Nitrile provides superior chemical resistance against halogenated rings.
Secondary Hand Protection Silver Shield / Laminate Liner (Worn UNDER Nitrile)Critical: Standard nitrile is permeable to many fluorinated solvents/oils over time. The laminate liner creates a permeation firewall.
Respiratory Protection Fume Hood (Face Velocity: 100 fpm) Mandatory. Do not rely on N95 masks. The volatility of spiro-lactones (especially if oil/low-melting solid) requires active ventilation.
Eye Protection Chemical Goggles (Indirect Vent) Safety glasses with side shields are inadequate for liquids/oils that can splash. Goggles seal the orbital area against vapors.
Body Protection Tyvek® Lab Coat (Closed Front) Cotton coats absorb chemicals. Tyvek repels liquids and prevents "wicking" to skin.

Operational Protocol: The "Red Zone" Workflow

This protocol uses a Zone-Based approach to prevent cross-contamination.

Phase A: Preparation (The "Cold" Zone)
  • Moisture Control: Ensure all glassware is flame-dried or oven-dried (120°C). Fluorinated lactones may hydrolyze, releasing HF or degrading the reagent.

  • Staging: Place a disposable absorbent mat (spill pad) inside the fume hood. This defines your "Hot Zone."

  • Balance Setup: If an analytical balance is outside the hood, use a secondary containment vessel (e.g., a tared screw-top vial) to transport the material. NEVER weigh open material on an open bench.

Phase B: Active Handling (The "Hot" Zone)
  • Step 1: Open the manufacturer's vial only inside the fume hood.

  • Step 2: Inspect physical state.[1]

    • If Solid: Use an antistatic spatula. Avoid "flicking" motion to prevent aerosolization.[2]

    • If Viscous Oil: Use a positive-displacement pipette. Standard air-displacement pipettes may drip due to vapor pressure differences.

  • Step 3: Transfer immediately to the reaction vessel.

  • Step 4 (The Rinse): If transferring quantitatively, rinse the source vial with the reaction solvent (e.g., DCM, THF) and add the rinse to the reaction. This ensures 100% mass transfer and decontaminates the source vial simultaneously.

Phase C: Decontamination (Exit Strategy)
  • Wipe Down: While still double-gloved, wipe all tools (spatulas, vial exteriors) with a chemically compatible solvent (Acetone/Ethanol) onto a paper towel.

  • Waste Segregation: Place the paper towel in the solid hazardous waste stream immediately.

  • Glove Removal: Remove outer nitrile gloves inside the hood. Discard. Remove inner laminate gloves outside the hood. Wash hands with soap and water for 20 seconds.

Visualizing the Safety Workflow

The following diagram illustrates the "Containment Loop" required to handle this compound without exposure.

SafetyProtocol cluster_0 Critical Safety Barrier (Fume Hood) Start Start: Reagent Receipt Storage Storage: -20°C (Desiccated) Start->Storage Inspect Seal Hood Fume Hood Entry (Hot Zone Defined) Storage->Hood Acclimate to RT Weighing Transfer/Weighing (Double Glove + Mat) Hood->Weighing Open Vial Reaction Reaction Vessel (Closed System) Weighing->Reaction Quant Transfer Decon Decontamination (Solvent Wipe) Weighing->Decon Tools/Spills Waste Disposal (Segregated Stream) Reaction->Waste Quenched Mix Decon->Waste Solid Waste

Caption: The "Containment Loop" ensures the chemical never leaves the engineering control (Fume Hood) until it is reacted or decontaminated.

Emergency Response & Disposal

Spill Management (Small Scale < 5g)
  • Alert: Announce the spill to lab personnel.

  • Isolate: Do not attempt to wipe with paper towels immediately (spreads contamination).

  • Neutralize/Absorb: Cover with a dedicated spill absorbent (e.g., Vermiculite or Chemizorb®).

  • Collect: Scoop into a wide-mouth jar. Label as "Fluorinated Organic Waste - Toxic."

First Aid (Exposure)
  • Skin Contact: Immediate flush with water for 15 minutes.[1][3][4][5] Note: If the compound hydrolyzes to release HF (rare but possible with labile fluorides), apply Calcium Gluconate gel if available, but standard water flushing is the primary immediate action for organic irritants.

  • Eye Contact: Flush for 15 minutes. Do not rub. Seek medical attention.

Disposal Streams
  • Stream A (Halogenated Organic): The primary waste stream. Do not mix with non-halogenated solvents (e.g., Acetone) if your facility separates them, as incineration protocols differ.

  • Stream B (Solid Waste): Contaminated gloves, mats, and paper towels must go to "Hazardous Solid Waste," not regular trash.

References

  • National Institutes of Health (NIH) - PubChem. 1,5-Dioxaspiro[5.5]undecane (Analog Data). Available at: [Link]

  • Organic Syntheses. Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Org.[6] Synth. 2016, 93, 210-227.[7] Available at: [Link]

  • American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions. (Standard Control Banding for Novel Compounds). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.